molecular formula C7H17NO B1347070 1-Diethylamino-2-propanol CAS No. 4402-32-8

1-Diethylamino-2-propanol

Cat. No.: B1347070
CAS No.: 4402-32-8
M. Wt: 131.22 g/mol
InChI Key: BHUXAQIVYLDUQV-UHFFFAOYSA-N
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Description

1-Diethylamino-2-propanol is a useful research compound. Its molecular formula is C7H17NO and its molecular weight is 131.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6304. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(diethylamino)propan-2-ol
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InChI

InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BHUXAQIVYLDUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40883551
Record name 2-Propanol, 1-(diethylamino)-
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Molecular Weight

131.22 g/mol
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CAS No.

4402-32-8
Record name 1-(Diethylamino)-2-propanol
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Record name 2-Propanol, 1-(diethylamino)-
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Record name 1-(Diethylamino)-2-propanol
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Record name 2-Propanol, 1-(diethylamino)-
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Record name 2-Propanol, 1-(diethylamino)-
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Record name 1-diethylaminopropan-2-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Diethylamino-2-propanol: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 1-Diethylamino-2-propanol is a versatile amino alcohol that serves as a crucial building block in organic synthesis. Characterized by a chiral center and the presence of both a hydroxyl group and a tertiary amine, this compound exhibits a unique reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, stereochemistry, synthesis pathways, and key applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Physical Properties

This compound, also known as N,N-Diethylisopropanolamine, is an organic compound with the chemical formula C7H17NO.[1] It is typically a colorless to pale yellow liquid with a distinct amine-like odor.[1] Its bifunctional nature, containing both a hydroxyl group and a diethylamino group, makes it soluble in water and various organic solvents.[1]

The presence of the hydroxyl group allows for hydrogen bonding, which influences its physical properties such as its boiling point and solubility.[1] The diethylamino group confers basic properties to the molecule, allowing it to act as a weak base in chemical reactions.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C7H17NO[1][2]
Molecular Weight 131.22 g/mol [1][3]
CAS Number 4402-32-8[1][3]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 55-59 °C at 13 mmHg[3][4]
Melting Point 13.5 °C[4][5]
Density 0.889 g/mL at 25 °C[4]
Flash Point 33 °C (91.4 °F)[3][5]
Refractive Index n20/D 1.425[4]
Solubility Soluble in water and organic solvents[1]

Molecular Structure and Stereochemistry

The structure of this compound consists of a propanol backbone with a diethylamino group attached to the first carbon and a hydroxyl group on the second. This arrangement results in a chiral center at the second carbon atom, meaning the molecule can exist as two non-superimposable mirror images or enantiomers: (R)-1-Diethylamino-2-propanol and (S)-1-Diethylamino-2-propanol.

The specific stereochemistry of the molecule can be crucial in pharmaceutical applications, as different enantiomers of a drug often exhibit different pharmacological activities and metabolic fates.[6] The synthesis of enantiomerically pure forms of this compound is therefore of significant interest in drug development.[6]

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The most common and industrially viable method for the synthesis of this compound involves the nucleophilic ring-opening of propylene oxide with diethylamine. This reaction is a classic example of an S(_N)2 mechanism, where the amine acts as the nucleophile.

Reaction Mechanism: Epoxide Ring-Opening

The reaction is typically base-catalyzed, although it can also proceed under neutral or acidic conditions.[3][7] In a basic or neutral medium, the diethylamine directly attacks one of the carbon atoms of the epoxide ring.[7] Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the propylene oxide, which is the terminal CH₂ group.[3] This regioselectivity is a key feature of the S(_N)2 reaction on unsymmetrical epoxides under basic conditions.[3]

The attack of the amine leads to the opening of the strained three-membered epoxide ring and the formation of an alkoxide intermediate. This intermediate is then protonated, typically by a solvent molecule or during workup, to yield the final this compound product.[3]

Synthesis_Mechanism PropyleneOxide Propylene Oxide Intermediate Alkoxide Intermediate PropyleneOxide->Intermediate Nucleophilic Attack (SN2) Diethylamine Diethylamine Diethylamine->Intermediate Product This compound Intermediate->Product Protonation

Caption: Synthesis of this compound via epoxide ring-opening.

Illustrative Experimental Protocol
  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a dropping funnel, charge the diethylamine.

  • Addition of Epoxide: Heat the diethylamine to a gentle reflux and add propylene oxide dropwise from the dropping funnel over a period of one hour.

  • Reaction: Continue heating the reaction mixture under reflux for several hours to ensure complete reaction.

  • Workup: After cooling the reaction mixture, add an aqueous solution of a strong base, such as sodium hydroxide, to neutralize any amine salts and to facilitate the separation of the product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as benzene or diethyl ether, to isolate the product.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., potassium carbonate) and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the amine helps to minimize the formation of byproducts from the reaction of the newly formed amino alcohol with another molecule of the epoxide.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the ring-opening of the epoxide, which is a relatively stable molecule.

  • Basic Workup: The addition of a strong base during workup ensures that the amino alcohol product is in its free base form, which is more soluble in organic solvents and thus easier to extract and purify.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic compounds.[1] Its bifunctional nature allows for further chemical modifications at both the hydroxyl and the amino groups. While specific, publicly disclosed applications of this compound in marketed drugs are not prevalent in the literature, its structural motif is found in several classes of pharmaceuticals, and its close analog, 1-dimethylamino-2-propanol, is a known intermediate.

  • Local Anesthetics: The general structure of many local anesthetics includes a hydrophilic amine group connected to a lipophilic aromatic ring via an intermediate chain that often contains an ester or amide linkage.[9] Amino alcohols like this compound are ideal precursors for the hydrophilic portion of these molecules.[10] For instance, the related compound 3-(Diethylamino)-2,2-dimethylpropan-1-ol is a key starting material for the synthesis of the local anesthetic Nitracaine.[10]

  • Antimalarial Agents: The amino alcohol moiety is a key pharmacophore in many antimalarial drugs. The synthesis of various functionalized aminopropanes as potential antimalarial agents has been reported, highlighting the importance of this structural class.[11] Although not directly implicated, the structural features of this compound make it a plausible candidate for the synthesis of novel antimalarial compounds.

  • Pharmaceutical Intermediates: The dimethylamino analog, 1-Dimethylamino-2-propanol, is a known component of Inosine pranobex, a drug used to treat viral infections.[5][12] This suggests that this compound could similarly serve as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[13]

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It is irritating to the eyes, respiratory system, and skin.[5] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

Table 2: Safety Information for this compound

HazardDescriptionSource(s)
Flammability Flammable liquid and vapor.[5]
Irritation Causes irritation to eyes, skin, and respiratory system.[5]
Handling Use with adequate ventilation and personal protective equipment. Ground and bond containers when transferring material.[5][14]
Storage Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances (e.g., strong oxidizing agents, acids).[5][14]
Incompatibility Incompatible with strong oxidizing agents and acids.[14]

Spectral Data Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3300-3500 cm

    
    , characteristic of the O-H stretching vibration of the alcohol group.[7] C-N stretching vibrations would appear in the fingerprint region.
    
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide detailed information about the structure. One would expect to see signals corresponding to the ethyl groups (triplet and quartet), the methyl group on the propanol backbone (doublet), the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the nitrogen. The proton of the hydroxyl group may appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in their unique chemical environments.

Publicly available spectral data for this compound can be found in databases such as the NIST Chemistry WebBook and SpectraBase.[2][10]

References

  • LookChem. (n.d.). Cas 4402-32-8, this compound. Retrieved from [Link]

  • Chemsrc. (2025-08-26). 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-DIETHYLAMINOETHYL ALCOHOL. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. Retrieved from [Link]

  • Wikipedia. (2020, June 22). Dimethylaminoisopropanol. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

  • De Kimpe, N., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. PMC - NIH. Retrieved from [Link]

  • Chemsrc. (2025-08-26). 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-(Diethylamino)-1,2-propanediol (CAS No: 621-56-7) API Intermediate Manufacturers. Retrieved from [Link]

  • ResearchGate. (2017, June). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 3-(dimethylamino)-. Retrieved from [Link]

  • A B Enterprises. (n.d.). 1- Diethylamino-2- Propanol. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Antimalarials. 11. Synthesis of 3. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Diethylamino)-1,2-propanediol in Advanced Chemical Synthesis. Retrieved from [Link]

  • apicule. (n.d.). 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (CAS No: 13636-02-7) API Intermediate Manufacturers. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Diethylamino-2-propanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (n.d.). The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite. Retrieved from [Link]

  • ResearchGate. (2025-08-10). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chiral Synthesis: The Role of (R)-(-)-2-Amino-1-propanol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4402-32-8, this compound. Retrieved from [Link]

  • PubMed. (1992, September 18). Synthesis and antimalarial properties of 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones and related structures. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(Diethylamino)-1,2-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanol, 1-(diethylamino)-. Retrieved from [Link]

  • ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylethanolamine. Retrieved from [Link]

  • MDPI. (n.d.). Excess Properties, FT-IR Spectral Analysis, and CO2 Absorption Performance of Monoethanolamine with Diethylene Glycol Monoethyl Ether or Methyldiethanolamine Binary Solutions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Local Anesthetics: Review of Pharmacological Considerations. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Physical Properties of N,N-Diethylisopropanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Practical Significance

N,N-Diethylisopropanolamine, systematically known as 1-(diethylamino)propan-2-ol (CAS No. 4402-32-8), is a bifunctional organic compound featuring a tertiary amine and a secondary alcohol. This structure imparts a unique combination of basicity, hydrogen bonding capability, and reactivity, making it a valuable intermediate and building block in diverse fields such as pharmaceutical synthesis and polymer chemistry. For researchers, drug development professionals, and process chemists, a thorough understanding of its physical properties is not merely academic; it is a fundamental prerequisite for successful experimental design, process scale-up, and formulation.

This guide provides a comprehensive examination of the core physical properties of N,N-Diethylisopropanolamine. Moving beyond a simple tabulation of values, this document delves into the practical implications of these properties and outlines the standard methodologies for their determination, offering field-proven insights into why specific experimental choices are made.

Molecular Identity and Structure

A clear definition of the molecule is the foundation of any technical analysis. The properties discussed herein pertain to the compound with the following identifiers:

  • Systematic IUPAC Name: 1-(diethylamino)propan-2-ol

  • Common Names: N,N-Diethylisopropanolamine, 1-Diethylaminopropan-2-ol, N,N-Diethyl-2-hydroxypropylamine

  • CAS Number: 4402-32-8[1]

  • Molecular Formula: C₇H₁₇NO[1]

  • Molecular Weight: 131.22 g/mol [1]

  • Chemical Structure (SMILES): CCN(CC)CC(C)O[2]

The presence of both a hydroxyl (-OH) group and a tertiary amine (N(CH₂CH₃)₂) dictates its physical behavior, influencing properties like boiling point, solubility, and basicity through hydrogen bonding and polar interactions.[1]

Core Physical Properties: A Quantitative Overview

The following table summarizes the key physical properties of 1-(diethylamino)propan-2-ol based on available literature data. It is crucial to note that while some properties are well-documented, others, such as viscosity, lack specific reported values and are best determined empirically for specific applications.

PropertyValueConditionsSource(s)
Appearance Colorless to pale yellow liquidAmbient[1][3]
Melting Point 13.5 °C (56.3 °F)-[4]
Boiling Point 156.5 °C (313.7 °F)760 mmHg
55 - 59 °C13 mmHg[3][4]
Density 0.889 g/mL25 °C[3][4][5]
Refractive Index (n₂₀/D) 1.42520 °C[3][4]
Vapor Pressure 1.04 mmHg25 °C[4]
Flash Point 33 °C (91.4 °F)Closed Cup[6]
pKa (Conjugate Acid) Not Experimentally Determined--
pKa (Alcohol Proton) 14.81 (Predicted)-[3][4]
Viscosity Not Available in Literature-
Solubility Soluble in water and organic solventsQualitative[1]

In-Depth Analysis and Methodological Principles

Thermal Properties: Boiling and Melting Points

The boiling point of 156.5 °C at standard pressure is indicative of the significant intermolecular forces at play, namely hydrogen bonding from the hydroxyl group and dipole-dipole interactions.[1] The ability to distill this compound under reduced pressure (55-59 °C at 13 mmHg) is a critical piece of data for purification, as it allows for vaporization at lower temperatures, preventing potential thermal degradation.[3][4]

The melting point of 13.5 °C means that N,N-Diethylisopropanolamine is a liquid under most standard laboratory conditions.[4] However, it may solidify if stored at lower temperatures, a practical consideration for material handling and storage.

The Thiele tube method is a classic and efficient technique for determining the boiling point of a small quantity of liquid. Its design promotes uniform heating of the heat-transfer fluid (typically mineral or silicone oil), which is crucial for an accurate measurement.

  • Sample Preparation: A small sample (0.5-1.0 mL) of 1-(diethylamino)propan-2-ol is placed into a small-diameter test tube (a fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end down.

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into the Thiele tube, ensuring the sample is fully immersed in the heating oil.

  • Heating and Observation: The side arm of the Thiele tube is gently heated. As the temperature rises, dissolved air will first exit the capillary tube. As the liquid's boiling point is approached, its vapor will displace the remaining liquid in the capillary, resulting in a steady stream of bubbles.

  • Causality: The point at which a continuous and rapid stream of bubbles emerges indicates that the vapor pressure of the sample has slightly exceeded the atmospheric pressure.

  • Cooling and Measurement: The heat is removed. The liquid will begin to cool, and the vapor pressure will drop. The moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube, the temperature is recorded. This is the boiling point, as it is the precise temperature at which the liquid's vapor pressure equals the external atmospheric pressure.

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Density and Refractive Index: Purity and Identity

The density, approximately 0.889 g/mL at 25 °C, indicates that N,N-Diethylisopropanolamine is less dense than water.[3][4][5] The refractive index, a measure of how light propagates through the substance, is a highly sensitive physical constant. The value of 1.425 at 20 °C is a critical parameter for quality control, as deviations from this value can indicate the presence of impurities.[3][4] Both density and refractive index are temperature-dependent, and measurements must be performed at a controlled temperature for reliable comparison.

Basicity and pKa: The Unreported Value

This is the gold-standard method for determining the pKa of amines. It relies on monitoring the change in pH of a solution as a strong acid is added.

  • Solution Preparation: A precise mass of 1-(diethylamino)propan-2-ol is dissolved in a known volume of deionized, CO₂-free water to create a solution of known molarity (e.g., 0.05 M).

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are introduced. A burette containing a standardized strong acid titrant (e.g., 0.1 M HCl) is positioned over the beaker.

  • Titration Procedure: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of HCl added.

  • Causality and Determination: The equivalence point is the point of maximum slope on the curve, where all the amine has been neutralized. The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added). At this specific point, the concentrations of the protonated amine [R₃NH⁺] and the free amine [R₃N] are equal, and according to the Henderson-Hasselbalch equation (pH = pKa + log([R₃N]/[R₃NH⁺])), the pH is equal to the pKa.

pKa_Logic start Titration Curve (pH vs. Volume HCl) midpoint Identify Midpoint (Half-Equivalence Volume) start->midpoint pKa_val Read pH at Midpoint midpoint->pKa_val result pH = pKa pKa_val->result logic At Midpoint: [Base] = [Acid] log(1) = 0 result->logic equation Henderson-Hasselbalch: pH = pKa + log([Base]/[Acid]) equation->logic

Caption: Logical flow for determining pKa from a titration curve.

Viscosity: A Missing but Critical Parameter

Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for any process involving fluid handling, such as pumping, mixing, or formulation. A specific value for 1-(diethylamino)propan-2-ol is not available in the surveyed literature. For drug development and chemical engineering applications, this property would need to be determined experimentally.

For a liquid like N,N-Diethylisopropanolamine, a rotational viscometer provides a robust and accurate method for determining dynamic viscosity.

  • Principle of Operation: This technique measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The resistance to this rotation is directly proportional to the fluid's viscosity.

  • Apparatus: A rotational viscometer consists of a motor, a calibrated torsion spring, a spindle (various geometries are available, e.g., cylindrical or disc), and a sample container. The instrument is often equipped with a temperature-controlled bath.

  • Procedure: a. The sample is placed in the container, and the system is allowed to reach thermal equilibrium at the desired temperature. b. An appropriate spindle and rotational speed are selected. The choice is critical: the goal is to obtain a torque reading within the instrument's optimal range (typically 20-80% of full scale) to ensure accuracy. c. The motor is started, and the spindle rotates within the liquid. The instrument measures the resulting torque. d. The dynamic viscosity (η) is calculated by the instrument's software using the measured torque, the rotational speed, and a constant factor specific to the spindle geometry.

  • Causality: The choice of a rotational viscometer is justified by its versatility. It can measure a wide range of viscosities and can be used to determine if a fluid is Newtonian (viscosity is independent of shear rate) or non-Newtonian (viscosity changes with shear rate) by varying the rotational speed. For a small molecule like 1-(diethylamino)propan-2-ol, Newtonian behavior is expected.

Conclusion

References

  • Chemsrc. 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. [Link]

  • LookChem. Cas 4402-32-8, 1-DIETHYLAMINO-2-PROPANOL. [Link]

  • Nguyen, T., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Wikipedia. Dimethylaminoisopropanol. [Link]

  • Stenutz. 1-(diethylamino)propan-2-ol. [Link]

  • Two Chongqing Chemdad Co., Ltd. This compound. [Link]

  • PubChem. 2-Propanol, 1-(diethylamino)-. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]

Sources

molecular weight of 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Diethylamino-2-propanol for Researchers and Drug Development Professionals

Introduction

This compound (CAS No: 4402-32-8) is a versatile organic compound that serves as a crucial intermediate in advanced chemical synthesis.[1] Characterized by the presence of both a hydroxyl (-OH) group and a tertiary amino group, its dual functionality makes it a valuable building block in the development of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] This guide offers a comprehensive technical overview of this compound, synthesizing core scientific data with practical insights for researchers, scientists, and drug development professionals. We will delve into its fundamental molecular properties, synthesis, analytical characterization, applications, and safety protocols, providing an authoritative resource for laboratory and development settings.

Section 1: Core Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the essential molecular and physical characteristics of this compound.

Molecular Formula and Weight

The molecular formula for this compound is C₇H₁₇NO.[1][2][3][4] Based on this composition, its molecular weight is approximately 131.22 g/mol .[3][4][5] This value is calculated from the atomic weights of its constituent atoms: seven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom. The precise molecular weight is critical for stoichiometric calculations in synthetic chemistry and for confirmation of its identity via mass spectrometry.

Structural and Chemical Identifiers

Correctly identifying a chemical compound is paramount for scientific integrity and safety. The following identifiers are used for this compound:

  • CAS Number: 4402-32-8[1][2][3][4]

  • Canonical SMILES: CCN(CC)CC(C)O[3][6]

  • InChI: InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3[1][3]

  • InChIKey: BHUXAQIVYLDUQV-UHFFFAOYSA-N[1][3][6]

Synonyms for this compound include N,N-Diethylisopropanolamine, 1-(diethylamino)propan-2-ol, and N,N-Diethyl-2-hydroxypropylamine.[1][3][4]

Physicochemical Data Summary

The physical properties of this compound dictate its handling, storage, and reaction conditions. Key data are summarized in the table below for quick reference.

PropertyValueSource(s)
Appearance Colorless to slightly pale yellow clear liquid[1][3][4]
Density ~0.889 g/mL at 25 °C[4][7]
Boiling Point 159 °C at 760 mmHg; 55-59 °C at 13 mmHg[4]
Melting Point 13.5 °C[2][4]
Flash Point 33 °C (92 °F)[2][4]
Solubility Soluble in water and organic solvents[1]
Refractive Index n20/D ~1.425[4][7]
pKa 14.81 ± 0.20 (Predicted)[4][7]

Section 2: Synthesis and Manufacturing

This compound is not a naturally occurring compound and must be produced via chemical synthesis. Its synthesis typically involves the reaction of a propanol derivative with diethylamine. The choice of starting material is causal to the reaction pathway and conditions required. A common and efficient method is the nucleophilic substitution reaction between a 1-halopropan-2-ol (such as 1-chloro-2-propanol or 1-bromo-2-propanol) and diethylamine.[7][8] The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, displacing the halide to form the C-N bond.

Synthesis_Workflow cluster_process Reaction Process cluster_products Products R1 1-Chloro-2-propanol or 1-Bromo-2-propanol P1 Nucleophilic Substitution R1->P1 R2 Diethylamine R2->P1 Prod This compound P1->Prod Primary Product Byprod Amine Salt (e.g., HCl, HBr) P1->Byprod Byproduct

Fig 1: Generalized synthesis workflow for this compound.

This reaction is typically carried out in a suitable solvent and may require heating to proceed at a practical rate. An excess of diethylamine or the addition of another base is often used to neutralize the hydrogen halide byproduct, preventing the protonation of the amine reactant and product. Post-reaction, a standard workup involving extraction and distillation is employed to isolate and purify the final product.

Section 3: Analytical Characterization

Ensuring the identity, purity, and quality of this compound is a self-validating requirement for its use in any research or manufacturing setting. A multi-technique approach is standard.

Chromatographic Methods

Gas Chromatography (GC) is the primary method for assessing the purity of this compound, given its volatility and thermal stability. A GC system equipped with a Flame Ionization Detector (FID) provides quantitative data on the percentage of the main component and any impurities. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is employed.

Spectroscopic Methods

Spectroscopy provides unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, confirming the connectivity of the ethyl groups, the propyl backbone, and the respective positions of the amino and hydroxyl groups.[9]

  • Infrared (IR) Spectroscopy : The IR spectrum is used to confirm the presence of key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretch of the alcohol group, while C-N stretching vibrations appear in the 1250-1020 cm⁻¹ region.[10][11]

  • Mass Spectrometry (MS) : When analyzed by MS, the compound will show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for identification.[10]

Analytical_Workflow Sample Sample of This compound Prep Sample Dilution (e.g., in Methanol) Sample->Prep Analysis Instrumental Analysis (GC-MS, NMR, IR) Prep->Analysis Data Data Acquisition (Chromatogram, Spectra) Analysis->Data Confirm Structural Confirmation & Purity Assessment Data->Confirm

Fig 2: A typical analytical workflow for quality control.

Section 4: Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly useful intermediate in organic synthesis.

  • Pharmaceutical Synthesis : As an amino alcohol, it is a key building block for more complex active pharmaceutical ingredients (APIs).[1] The hydroxyl group can be derivatized through esterification or etherification, while the tertiary amine can act as a basic center or be involved in quaternization reactions. This class of compounds is integral to creating diverse molecular scaffolds. While its direct dimethylamino analog, 1-dimethylamino-2-propanol, is a known precursor or structural component in various drugs, this compound offers a similar reactive profile with modified steric and electronic properties, making it a valuable tool for medicinal chemists.[12]

  • Catalysis : The tertiary amine functionality allows it to act as a weak base or a basic catalyst in various organic reactions, such as dehydrohalogenations or aldol condensations.

  • CO₂ Capture : Research has explored various amines, including amino alcohols, for their potential in capturing carbon dioxide, a field of significant environmental and industrial relevance.[3]

Section 5: Safety, Handling, and Storage

Trustworthiness in the laboratory begins with rigorous adherence to safety protocols. This compound is a flammable liquid and is irritating to the eyes, respiratory system, and skin.[2]

Hazard Identification

The compound's hazards are summarized by its GHS classifications.

Hazard ClassCodeStatementSource(s)
Flammable LiquidH226Flammable liquid and vapor
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Eye Damage/IrritationH314Causes severe skin burns and eye damage
Specific Target Organ ToxicityH335May cause respiratory irritation[13]
Safe Handling Protocol

A self-validating system of safety checks and procedures must be followed.

  • Engineering Controls : Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[13] Ensure that an eyewash station and safety shower are readily accessible.[14]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[14]

  • Dispensing and Use : Ground and bond containers when transferring material to prevent static discharge.[2] Use spark-proof tools and explosion-proof equipment.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Spill Management : In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[14] For large spills, evacuate the area and follow emergency procedures.

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[14]

    • Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[14]

    • Inhalation : Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[14]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4] Keep away from incompatible substances such as strong oxidizing agents and acids.[2][14]

  • Disposal : Dispose of waste in accordance with all federal, state, and local regulations. Do not allow the chemical to enter drains.[2]

Conclusion

This compound is a chemical of significant utility, defined by its molecular weight of 131.22 g/mol and its bifunctional amino alcohol structure. For researchers and drug development professionals, it represents a versatile building block for constructing complex molecular targets. Its proper use is contingent upon a detailed understanding of its physicochemical properties, a robust analytical validation of its quality, and an unwavering commitment to rigorous safety and handling protocols. This guide provides the authoritative grounding necessary to utilize this important chemical intermediate effectively and safely.

References

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A Technical Guide to the Solubility of 1-Diethylamino-2-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Diethylamino-2-propanol is a versatile amino alcohol utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility profile in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This guide provides an in-depth analysis of the physicochemical properties of this compound that govern its solubility. We explore the theoretical underpinnings of its interactions with different classes of organic solvents and present a predictive framework for its solubility. Furthermore, this document details a rigorous, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring researchers can generate reliable and reproducible data.

Physicochemical Profile of this compound

This compound (CAS: 4402-32-8) is an organic compound featuring a secondary alcohol on a propane backbone with a tertiary diethylamino group at the 1-position.[1][2] This bifunctional nature is the primary determinant of its chemical behavior and solubility.

  • The Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This capability strongly influences its solubility in protic and polar solvents.[1]

  • The Tertiary Amine Group (-N(CH₂CH₃)₂): The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The surrounding ethyl groups introduce steric hindrance and contribute nonpolar character to the molecule.

  • The Propyl Backbone: The hydrocarbon chain provides a degree of lipophilicity, influencing its solubility in less polar environments.

The molecule's structure results in an amphiphilic character, possessing both polar (hydrophilic) and nonpolar (lipophilic) regions. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 4402-32-8 [2][3]
Molecular Formula C₇H₁₇NO [1][3]
Molecular Weight 131.22 g/mol [2][3]
Appearance Colorless to slightly yellow liquid [3]
Density ~0.889 g/mL at 25 °C [3]
Boiling Point 55-59 °C at 13 mm Hg [3]
Melting Point 13.5 °C [3][4]
Flash Point 92 °F (33.3 °C) [3]

| pKa | 14.81 ± 0.20 (Predicted) |[3] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means substances with similar intermolecular forces are more likely to be miscible or soluble in one another.[5] The solubility of this compound is a balance of the forces between its molecules and its interactions with the solvent molecules.[6][7]

Intermolecular Forces at Play

The key to predicting the solubility of this compound lies in understanding its capacity for the following interactions:

  • Hydrogen Bonding: The most significant interaction for this molecule. The -OH group can donate a hydrogen bond, and both the oxygen and nitrogen atoms can accept hydrogen bonds. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents.

  • Dipole-Dipole Interactions: The molecule has a net dipole moment due to the electronegative oxygen and nitrogen atoms. It will, therefore, interact favorably with other polar molecules.

  • London Dispersion Forces: These forces are present in all molecules and arise from temporary fluctuations in electron density. The ethyl groups and propyl backbone contribute to these interactions, allowing for some solubility in nonpolar solvents.

G cluster_solute This compound cluster_forces Intermolecular Forces cluster_solvents Solvent Classes solute C₇H₁₇NO (Amphiphilic) h_bond Hydrogen Bonding (Dominant) solute->h_bond -OH (donor/acceptor) -N: (acceptor) dipole Dipole-Dipole solute->dipole Polar C-O, C-N bonds london London Dispersion solute->london Alkyl groups protic Polar Protic (e.g., Methanol, Ethanol) h_bond->protic Strong Interaction aprotic Polar Aprotic (e.g., Acetone, THF) dipole->aprotic Favorable Interaction nonpolar Nonpolar (e.g., Toluene, Hexane) london->nonpolar Weak Interaction

Caption: Intermolecular forces of this compound and their relevance to solvent classes.

Predicted Solubility Profile in Organic Solvents

Based on the theoretical framework, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent screening in process development and formulation. While general sources state it is soluble in organic solvents, the degree of solubility will vary significantly.[1] For a structural analogue, 1-dimethyl amino-2-propanol, it is noted to be fully miscible in water but only slightly soluble in chloroform and ethyl acetate, highlighting the importance of specific solvent interactions.[8]

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Representative Solvents Dominant Interaction with Solute Predicted Solubility / Miscibility Rationale
Polar Protic Methanol, Ethanol, 2-Propanol Hydrogen Bonding High / Miscible Both solute and solvent are strong hydrogen bond donors and acceptors, leading to strong, favorable interactions.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Acetonitrile Dipole-Dipole Moderate to High The solvent's polarity and ability to accept hydrogen bonds interact well with the solute's dipole moment and -OH group.
Ethers Diethyl Ether, MTBE H-Bond Acceptor, Weak Dipole Moderate Ethers can accept a hydrogen bond from the solute's -OH group, but lack other strong interactions.
Chlorinated Dichloromethane (DCM), Chloroform Dipole-Dipole, Weak H-Bond Donor Low to Moderate Solubility depends on the balance between polar interactions and the solute's nonpolar components.
Aromatic Toluene, Xylene London Dispersion, π-system Low The nonpolar nature of the solvent interacts poorly with the polar functional groups of the solute.

| Aliphatic | Hexane, Heptane | London Dispersion | Very Low / Immiscible | Dominated by weak dispersion forces, which are insufficient to overcome the strong self-association of the solute molecules. |

Standardized Protocol for Isothermal Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is essential. The isothermal equilibrium method is a gold-standard technique for determining the solubility of a compound in a solvent at a specific temperature.[9][10]

G A 1. Preparation Weigh solute & solvent B 2. Equilibration Stir mixture at constant T (e.g., 24-48h) A->B C 3. Settling Allow solids to settle (e.g., 2-4h) B->C D 4. Sampling Withdraw supernatant using filtered syringe C->D E 5. Analysis Determine concentration (GC, HPLC, Gravimetric) D->E F 6. Calculation Express as g/100mL or mol/L E->F

Caption: Experimental workflow for the isothermal equilibrium solubility determination method.

Step-by-Step Protocol

This protocol ensures a self-validating system by establishing equilibrium and employing precise analytical techniques.

A. Materials and Reagents:

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Internal standard (for chromatographic analysis, e.g., a non-interfering alkane)

  • Scintillation vials or jacketed glass reactors with magnetic stir bars

B. Equipment:

  • Analytical balance (±0.1 mg)

  • Thermostatic water bath or shaker with temperature control (±0.1 °C)

  • Magnetic stir plate

  • Syringes (1-5 mL) with syringe filters (e.g., 0.22 µm PTFE)

  • Gas Chromatograph (GC) with FID or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

C. Procedure:

  • Preparation: Add an excess amount of this compound to a tared vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Record the weight of the added solute. Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in the thermostatic bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously for a period sufficient to reach equilibrium, typically 24 to 48 hours. Visual confirmation of solid solute should remain.

  • Settling: Turn off the stirring and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle completely.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent precipitation. Immediately attach a syringe filter and dispense the solution into a pre-weighed volumetric flask.

  • Analysis (GC/HPLC Method):

    • Record the exact mass of the collected supernatant.

    • Add a precise mass of the internal standard.

    • Dilute to the flask's mark with a suitable solvent.

    • Analyze the sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound relative to the internal standard.

  • Analysis (Gravimetric Method):

    • Dispense the filtered supernatant into a pre-weighed dish.

    • Record the exact mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point until a constant weight is achieved. The remaining mass corresponds to the dissolved solute.[10]

D. Calculation: The solubility (S) is calculated as: S (g / 100 g solvent) = (mass of solute / mass of solvent) × 100

Factors Influencing Solubility

  • Temperature: For most solid-liquid systems, solubility increases with temperature. However, the magnitude of this effect must be determined experimentally as the dissolution can be exothermic or endothermic.

  • pH and Ionic Form: In aqueous or protic solvents, the pH can significantly alter solubility.[11][12] While less pronounced in aprotic organic solvents, the basic nature of the amine group means that acidic impurities could lead to salt formation, drastically increasing polarity and altering the expected solubility.[13]

  • Impurities: The presence of water or other impurities in the solvent can significantly affect the solubility and should be controlled by using high-purity, dry solvents.

Conclusion

The solubility of this compound is governed by its amphiphilic structure, particularly its potent hydrogen bonding capabilities via its hydroxyl and amino groups. Its solubility is predicted to be highest in polar protic solvents like alcohols and lowest in nonpolar aliphatic hydrocarbons. This guide provides the theoretical basis for these predictions and, critically, offers a detailed experimental protocol for generating precise, quantitative solubility data. Such data is fundamental for the efficient design of synthetic routes, purification processes, and final product formulations in the pharmaceutical and chemical industries.

References

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An In-depth Technical Guide to the Mechanistic Action of 1-Diethylamino-2-propanol in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 1-Diethylamino-2-propanol

This compound (DEAP) is a chiral β-amino alcohol, a structural class of paramount importance in modern organic synthesis.[1][2][3] While seemingly simple, its architecture—comprising a stereogenic carbinol center, a vicinal tertiary amine, and flexible ethyl groups—endows it with powerful capabilities as a catalyst and ligand. Chiral amino alcohols are foundational tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical and agrochemical industries.[4][5][6][7]

This guide elucidates the core mechanisms through which this compound exerts its influence, moving beyond simple procedural descriptions to explore the causal relationships that govern its function. We will dissect its role as a bidentate chiral ligand, its application in seminal C-C bond-forming reactions, and the underlying principles of stereochemical induction.

Part 1: The Core Mechanistic Principle: Bidentate Chelation and Chiral Scaffolding

The primary mechanism of action for this compound in most of its catalytic applications is its function as a bidentate ligand . The molecule utilizes the lone pair of electrons on both the hydroxyl oxygen and the amino nitrogen to coordinate, or chelate, to a single metal center (e.g., Zinc, Magnesium, Titanium).[8]

This chelation is fundamentally important for two reasons:

  • Formation of a Rigid Complex: The formation of a five-membered ring upon chelation locks the conformation of the ligand around the metal. This rigidity reduces the degrees of freedom in the subsequent transition state, which is crucial for achieving high levels of stereoselectivity.

  • Creation of a Chiral Pocket: With the DEAP ligand fixed in place, the stereocenter on the propanol backbone projects the methyl and hydrogen substituents into specific regions of space. This, combined with the orientation of the N-diethyl groups, creates a well-defined, asymmetric "pocket" or chiral environment around the reactive metal center. It is this pre-organized chiral space that dictates the facial selectivity of an approaching substrate.

cluster_DEAP This compound (DEAP) cluster_Chelation Chelation Complex p1 p2 p1->p2 N p7 p1->p7 C p3 p2->p3 C p4 p2->p4 C p5 p3->p5 C p6 p3->p6 C M M N_label N N_label->M O_label O O_label->M H_label H C1_label CH2 C2_label CH C3_label CH3 Et1_label Et Et2_label Et G cluster_reactants cluster_products A DEAP-Zn Dimer Catalyst B Aldehyde Coordination A->B + Aldehyde (RCHO) C Transition State (Stereodetermining Step) B->C Intramolecular Ethyl Transfer D Product-Zn Complex C->D C-C Bond Formation D->A + Aldehyde - Product Alkoxide Product_out Chiral Alcohol (after workup) D->Product_out DEAP 2 (S)-DEAP DEAP->A Et2Zn_in 2 Et2Zn Et2Zn_in->A Aldehyde_in RCHO

Caption: Catalytic cycle for DEAP-catalyzed diethylzinc addition to an aldehyde.

Data Summary: Performance in Asymmetric Ethylation

The efficacy of chiral amino alcohol catalysts is demonstrated by the high enantiomeric excess (ee) achieved for a range of aldehyde substrates.

EntryAldehydeCatalyst (mol%)Yield (%)ee (%)Reference
1Benzaldehyde10>9592[9]
2p-Chlorobenzaldehyde10~9077[10]
32-Naphthaldehyde10~8540[10]
4Cyclohexanecarboxaldehyde8>9590[9]

Data is representative of typical results achieved with DEAP or structurally similar β-amino alcohol catalysts.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

This protocol is a representative example and must be adapted and performed with appropriate safety precautions under the supervision of qualified personnel.

  • Apparatus Setup: A 50 mL flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Charging: The flask is charged with a solution of (S)-1-Diethylamino-2-propanol (0.1 mmol, 1 mol%) in 5 mL of anhydrous toluene. The solution is cooled to 0 °C in an ice bath.

  • Catalyst Formation: Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) is added dropwise via syringe over 5 minutes. The mixture is stirred at 0 °C for 20 minutes, during which time ethane evolution may be observed.

  • Substrate Addition: Benzaldehyde (1.0 mmol) is added dropwise via syringe.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The mixture is allowed to warm to room temperature and transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC or GC analysis.

Part 3: Modulating Grignard Reactions

While less documented than its role in zinc chemistry, the mechanistic principles of DEAP can be extended to its use as a chiral additive in Grignard reactions. [11][12][13]Grignard reagents (RMgX) exist in solution as a complex equilibrium of monomers, dimers, and higher-order aggregates (the Schlenk equilibrium). [12]This complexity can lead to unpredictable reactivity and selectivity.

Proposed Mechanism of Action
  • Deaggregation and Solubilization: The Lewis basic nitrogen and oxygen atoms of DEAP can coordinate to the magnesium center of the Grignard reagent. This interaction helps to break down the aggregate structures into more soluble and potentially more reactive monomeric or dimeric species.

  • Formation of a Chiral Magnesium Alkoxide: DEAP, being an alcohol, possesses a protic hydrogen. It will react with the strongly basic Grignard reagent in an acid-base reaction to form a magnesium alkoxide and the corresponding alkane (from the Grignard's R-group).

  • Chiral Delivery Complex: This newly formed chiral magnesium alkoxide, (DEAP-O)MgX, can then coordinate to the carbonyl substrate (e.g., an aldehyde or ketone). This creates a structured, chiral complex wherein the Grignard reagent is delivered to the carbonyl from a specific face, as directed by the steric environment of the DEAP ligand. This leads to an enantioselective addition.

A Grignard Aggregates (RMgX)n B DEAP Coordination & Acid-Base Reaction A->B + DEAP C Chiral Mg-Alkoxide Complex (DEAP-O)MgX B->C - RH D Substrate Coordination + R'CHO C->D E Diastereoselective Transition State D->E + RMgX F Product Alkoxide E->F C-C Bond Formation

Caption: Proposed workflow for DEAP's influence on Grignard reactions.

Conclusion

This compound's mechanism of action is a testament to the power of molecular architecture in directing chemical reactivity. Its primary role is that of a chiral bidentate ligand, which forms rigid, stereochemically defined complexes with metal centers. This fundamental principle of creating a chiral microenvironment is the cornerstone of its success in catalyzing highly enantioselective reactions, most notably the addition of dialkylzinc reagents to aldehydes. Furthermore, these same structural and electronic features allow it to modulate the behavior of other organometallic species like Grignard reagents. For the researcher and drug development professional, understanding these core mechanisms is not merely academic; it is essential for rationally designing new synthetic routes, optimizing reaction conditions, and ultimately, accessing the complex, enantiopure molecules that drive modern chemistry and medicine.

References

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An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Diethylamino)-2-propanol (DEAP), also known as N,N-Diethylisopropanolamine, is a chiral amino alcohol that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure is characterized by a propanol backbone featuring a secondary hydroxyl group at the C2 position and a tertiary diethylamino group at the C1 position. This bifunctional nature—the presence of both a nucleophilic hydroxyl group and a basic tertiary amine—makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

The reactivity of DEAP is largely dictated by these two functional groups. While the tertiary amine imparts basicity and can act as a coordinating site, the secondary hydroxyl group is a primary locus for a wide array of chemical transformations. Understanding the reactivity of this hydroxyl group is critical for its effective utilization in complex molecule synthesis and drug development. This guide provides an in-depth exploration of the key reactions involving the hydroxyl group of 1-Diethylamino-2-propanol, offering mechanistic insights, field-proven protocols, and an examination of its role in catalysis.

Table 1: Physicochemical Properties of 1-(Diethylamino)-2-propanol

PropertyValue
CAS Number 4402-32-8
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 55-59 °C @ 13 mmHg
Density 0.889 g/mL at 25 °C
Chirality Chiral at the C2 position

PART 1: Core Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile handle for synthetic modifications. Its nucleophilic oxygen atom can participate in a variety of classic organic reactions, including esterification, etherification, and oxidation. The proximity of the diethylamino group can influence this reactivity through steric hindrance and electronic effects, a crucial consideration in reaction design.

Esterification: Formation of Ester Derivatives

Esterification, the conversion of the hydroxyl group into an ester, is a fundamental transformation for modifying the polarity, bioavailability, and reactivity of the parent molecule. Several methods can be employed, with the choice depending on the stability of the substrate and the desired reaction conditions.

Mechanistic Considerations & Protocol Design

A. Fischer-Speier Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[2][3][4] However, for an amino alcohol like DEAP, this approach is complicated by an acid-base side reaction where the tertiary amine is protonated by the catalyst. This salt formation deactivates the substrate and can hinder the desired reaction. While the reaction can be forced by using a large excess of the acid catalyst, milder methods are generally preferred.

B. Acylation with Acyl Chlorides or Anhydrides: A more direct and often higher-yielding method involves reacting DEAP with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct, preventing the protonation of the DEAP nitrogen atom.

C. Steglich Esterification (DCC/DMAP Coupling): For sensitive or sterically hindered substrates, the Steglich esterification is a superior choice.[5] This method uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) acts as an acyl transfer agent, accelerating the reaction to provide the ester under mild, neutral conditions. This protocol avoids strong acids and is highly effective for amino alcohols.

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalytic Cycle RCOOH Carboxylic Acid (R-COOH) Isourea O-Acyl-isourea Intermediate RCOOH->Isourea + DCC DCC DCC DEAP This compound DMAP DMAP (cat.) AcylDMAP N-Acylpyridinium Intermediate Isourea->AcylDMAP + DMAP DCU DCU (precipitate) Isourea->DCU Side reaction (N-acylurea) Ester Product Ester AcylDMAP->Ester + DEAP - DMAP

Caption: Steglich esterification workflow for this compound.

Experimental Protocol: Steglich Esterification of DEAP with Benzoic Acid
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzoic acid (1.0 eq) and 1-(Diethylamino)-2-propanol (1.05 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Catalyst Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (to remove excess DMAP and unreacted DEAP), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an Sₙ2 mechanism.[6][7][8] For this compound, this involves converting the hydroxyl group into its conjugate base, an alkoxide, which then acts as a potent nucleophile to displace a leaving group from an alkyl halide.

Mechanistic Considerations & Protocol Design

The synthesis is a two-step process. First, the secondary alcohol must be deprotonated with a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice, as the deprotonation is irreversible, producing the sodium alkoxide and hydrogen gas which bubbles out of the solution.[9]

In the second step, the resulting alkoxide attacks an alkyl halide. Because this is an Sₙ2 reaction, the choice of alkyl halide is critical.

  • Optimal Substrates: Methyl and primary alkyl halides (e.g., iodomethane, ethyl bromide) give the best yields.

  • Problematic Substrates: Secondary and tertiary alkyl halides will lead to significant amounts of the E2 elimination side-product instead of the desired ether.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack DEAP This compound Alkoxide DEAP-Alkoxide Intermediate DEAP->Alkoxide + NaH - H₂ (gas) Base Strong Base (e.g., NaH) Ether Product Ether Alkoxide->Ether + R'-X (primary) (SN2 Pathway) SideProduct Elimination Product (Alkene) Alkoxide->SideProduct + R'-X (sec/tert) (E2 Pathway) AlkylHalide Alkyl Halide (R'-X)

Caption: Williamson ether synthesis workflow and competing pathways.

Experimental Protocol: Synthesis of 1-(Diethylamino)-2-ethoxypropane
  • Setup: To a flame-dried, three-neck flask equipped with a dropping funnel and reflux condenser under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of 1-(Diethylamino)-2-propanol (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Sₙ2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add ethyl iodide (1.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench any excess NaH by the slow, dropwise addition of water.

  • Extraction: Dilute the mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via distillation or column chromatography to obtain the pure ether.

Oxidation to a Ketone

The secondary alcohol of DEAP can be oxidized to the corresponding ketone, 1-(diethylamino)propan-2-one. This transformation is crucial for accessing a different class of intermediates where the carbonyl group can undergo further reactions (e.g., reductive amination, Wittig reaction). Modern oxidation methods are highly chemoselective, avoiding oxidation of the amine functionality.

Mechanistic Considerations & Protocol Design

While classic, harsh oxidants like chromic acid would also protonate the amine, milder and more selective methods are vastly preferred.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective for secondary alcohols and avoids over-oxidation.

  • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a rapid and clean oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions.

  • TEMPO-Catalyzed Oxidation: This system uses a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or oxygen/air with a metal co-catalyst (e.g., copper).[10] This catalytic method is environmentally benign and highly chemoselective for alcohols in the presence of other functional groups like amines.

Oxidation_Workflow Start This compound Oxidation Oxidation Reaction (e.g., TEMPO/NaOCl) Start->Oxidation Quench Quench Reaction (e.g., Na₂S₂O₃) Oxidation->Quench Product 1-(Diethylamino)propan-2-one Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Purification (Distillation or Chromatography) Extraction->Purification Final Pure Ketone Purification->Final

Caption: General experimental workflow for the oxidation of DEAP.

Experimental Protocol: TEMPO-Catalyzed Oxidation of DEAP
  • Setup: In a flask equipped with a magnetic stirrer, dissolve 1-(Diethylamino)-2-propanol (1.0 eq) in a biphasic solvent system of DCM and a saturated aqueous NaHCO₃ solution.

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) and potassium bromide (KBr, 0.1 eq) to the vigorously stirring mixture.

  • Oxidation: Cool the flask to 0 °C. Add an aqueous solution of sodium hypochlorite (NaOCl, ~10-12% available chlorine, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 5-10 °C. The orange color of the reaction mixture should persist.

  • Monitoring: Stir vigorously at 0 °C for 1-3 hours, monitoring the consumption of the starting material by TLC or GC.

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The orange color will fade.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude ketone can be purified by vacuum distillation.

PART 2: The Role of the Hydroxyl Group in Asymmetric Catalysis

The true elegance of this compound in advanced synthesis lies in its application as a chiral ligand in asymmetric catalysis. The molecule possesses a stereogenic center at C2, the carbon bearing the hydroxyl group. This chiral architecture, combined with the two potential coordination sites (the hydroxyl oxygen and the amino nitrogen), makes it an effective ligand for controlling the stereochemical outcome of reactions.

When DEAP coordinates to a metal center (such as zinc, titanium, or copper), it can form a stable five-membered chelate ring. This coordination creates a rigid, well-defined chiral environment around the metal's active site. Reactants approaching this chiral complex will experience a diastereomeric transition state, where one approach is sterically or electronically favored over the other, leading to the preferential formation of one enantiomer of the product.

Application Example: Asymmetric Addition of Diethylzinc to Aldehydes

One of the most well-known applications of chiral amino alcohols is in the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes to produce chiral secondary alcohols. In this context, a catalytic amount of (1R,2S)- or (1S,2R)-DEAP (or a similar amino alcohol) is pre-mixed with the diethylzinc reagent.

Catalytic_Cycle Catalyst Chiral Zn-DEAP Complex (Catalyst) Intermediate Chiral Intermediate Complex Catalyst->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Intermediate->Catalyst + Et₂Zn - Product Product Chiral Alcohol Product Et2Zn Et₂Zn

Caption: Conceptual catalytic cycle for DEAP-ligated asymmetric addition.

Mechanistic Rationale
  • Catalyst Formation: DEAP reacts with diethylzinc to form a chiral zinc-alkoxide complex, which is the active catalyst.

  • Coordination: The aldehyde substrate coordinates to the zinc center of the chiral catalyst.

  • Stereoselective Transfer: The chiral environment created by the DEAP ligand directs the transfer of an ethyl group from the zinc to one specific face (Re or Si) of the aldehyde's carbonyl group.

  • Product Release: The resulting zinc alkoxide of the product is displaced by another molecule of diethylzinc, regenerating the active catalyst and releasing the chiral alcohol product after work-up.

This process allows for the creation of highly enantioenriched secondary alcohols from simple achiral precursors, a testament to the power of chiral amino alcohol ligands in asymmetric synthesis.[11][12][13]

Conclusion

The hydroxyl group of this compound is not merely a passive functional group but a dynamic center for a wealth of synthetic transformations. Its ability to undergo esterification, etherification, and oxidation allows for the generation of a diverse library of derivatives with tailored properties. Furthermore, its integral role in the molecule's chiral architecture enables its use as an effective ligand in asymmetric catalysis, providing a powerful tool for controlling stereochemistry in drug discovery and development. For researchers and scientists, a thorough understanding of the reactivity of this hydroxyl group is key to unlocking the full synthetic potential of this versatile molecule.

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An In-depth Technical Guide to the Basicity of 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Analysis of the Core Physicochemical Drivers for Researchers and Drug Development Professionals

Executive Summary

1-Diethylamino-2-propanol is a bifunctional molecule of significant interest in pharmaceutical synthesis and development, where its basicity is a critical parameter influencing everything from reaction kinetics to the pharmacokinetic profile of derivative active pharmaceutical ingredients (APIs).[1][2][3][] This guide provides an in-depth analysis of the basicity conferred by the tertiary diethylamino group. We dissect the competing electronic and steric factors, elucidate the pivotal role of the vicinal hydroxyl group, and provide a robust experimental framework for the empirical determination of the pKa. The basicity of this compound is not governed by a single property but is a finely balanced interplay between the electron-donating inductive effect of the ethyl groups, the steric hindrance they impose on protonation and solvation, and the potential for intramolecular hydrogen bonding with the adjacent alcohol moiety. Understanding these principles is paramount for scientists leveraging this molecule in complex synthetic pathways and drug design.

Introduction: The Significance of Amine Basicity in Pharmaceutical Science

Amino alcohols are a cornerstone class of organic compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[2][5][6] Their utility often stems from the presence of the amino group, which, as a basic center, plays a crucial role in the drug's mechanism of action, solubility, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

The basicity of an amine, quantified by the pKa of its conjugate acid, dictates the extent of its protonation at physiological pH (≈7.4). This equilibrium between the neutral and the protonated (cationic) form governs:

  • Receptor Binding: The charge state of a drug molecule is often critical for its interaction with the target receptor or enzyme.

  • Solubility: The protonated, salt form of a drug is typically more water-soluble than the neutral form, impacting formulation and bioavailability.

  • Membrane Permeability: The neutral, more lipophilic form is generally better able to cross biological membranes, a key step in drug absorption and distribution.

Therefore, a precise understanding of the factors that modulate the basicity of a molecule like this compound is not merely an academic exercise but a fundamental requirement for rational drug design and development.

Molecular Overview and Physicochemical Properties

This compound is a colorless to pale yellow liquid featuring a propanol backbone substituted with a tertiary diethylamino group at the 1-position.[1][7] This structure contains two key functional groups: a Lewis base (the tertiary amine) and a hydrogen bond donor/acceptor (the secondary alcohol).

PropertyValueSource(s)
Molecular Formula C₇H₁₇NO[1][8]
Molecular Weight 131.22 g/mol [7][8]
Boiling Point 55-59 °C @ 13 mm Hg[8][9][10]
Density 0.889 g/mL at 25 °C[8][9]
Predicted pKa (OH group) 14.81 ± 0.20[8][9]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2 (N and O atoms)[7]

Note: The predicted pKa of ~14.8 refers to the acidity of the hydroxyl proton. The basicity of the amine is assessed by the pKa of its conjugate acid (R₃NH⁺), which is expected to be in the range of 9-11.

Deconstructing the Basicity of the Diethylamino Group

The basicity of the nitrogen atom in this compound arises from the availability of its lone pair of electrons to accept a proton.[11] This availability is modulated by a delicate balance of three primary factors: electronic induction, steric hindrance, and intramolecular interactions.

Electronic Influence: The Positive Inductive Effect

Alkyl groups are electron-donating relative to hydrogen.[11][12] In this compound, the two ethyl groups attached to the nitrogen atom exert a positive inductive effect (+I), pushing electron density towards the nitrogen.[13][14] This increase in electron density makes the nitrogen's lone pair more potent and more available for donation to a proton, thereby increasing its intrinsic basicity compared to ammonia or primary/secondary amines.[11]

Steric Influence: Hindrance to Protonation and Solvation

While the inductive effect suggests tertiary amines should be the strongest bases, this is often not the case in aqueous solution.[15] The bulky nature of the two ethyl groups creates steric hindrance around the nitrogen atom. This has two major consequences:

  • Kinetic Barrier: The bulky groups can physically impede the approach of a proton (or Lewis acid) to the nitrogen's lone pair.[16]

  • Thermodynamic Destabilization: More significantly, steric hindrance affects the stability of the resulting protonated species (the ammonium cation). The positive charge on the conjugate acid is stabilized in solution by hydrogen bonding with solvent molecules (e.g., water). The bulky ethyl groups hinder the ability of water molecules to approach and effectively solvate the N-H proton, destabilizing the conjugate acid.[15] This destabilization shifts the equilibrium away from the protonated form, effectively decreasing the amine's basicity.[17][18]

The Pivotal Role of the Vicinal Hydroxyl Group: Intramolecular Hydrogen Bonding

The presence of a hydroxyl group on the carbon adjacent (vicinal) to the amino-substituted carbon introduces a critical structural feature: the potential for an intramolecular hydrogen bond (IMHB).[19][20] The hydroxyl proton can act as a hydrogen bond donor, interacting with the nitrogen's lone pair, which acts as the acceptor.

This interaction sequesters the nitrogen's lone pair, making it less available to accept a proton from an external acid source. The formation of this stable five-membered ring conformation effectively reduces the basicity of the amine.[21][22] Infrared spectral studies on amino alcohols have confirmed that they can form strong intramolecular hydrogen bonds, which can significantly influence their chemical properties.[19]

Synthesis of Effects: A Visual Model

The net basicity of this compound is the result of these three competing factors. The inductive effect increases basicity, while steric hindrance and intramolecular hydrogen bonding decrease it.

Figure 1. A diagram illustrating the competing electronic, steric, and intramolecular hydrogen bonding effects that determine the net basicity of the diethylamino group in this compound.

Experimental Protocol for pKa Determination

To resolve the net effect of these competing factors, an empirical measurement of the pKa is essential. Potentiometric titration is the gold standard for this determination due to its high accuracy and reliability.[23][24]

Principle

A known concentration of this compound (a base) is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa of the conjugate acid (R₃NH⁺) corresponds to the pH at the half-equivalence point, where the concentrations of the protonated amine [R₃NH⁺] and the neutral amine [R₃N] are equal, as described by the Henderson-Hasselbalch equation.

Step-by-Step Methodology

This protocol is designed as a self-validating system.

  • Preparation of Reagents:

    • Titrant: Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl) against a primary standard (e.g., anhydrous sodium carbonate).

    • Analyte: Accurately weigh approximately 0.5 mmol of this compound and dissolve it in ~50 mL of CO₂-free deionized water. An ionic strength adjuster (e.g., 0.1 M KCl) can be added to maintain a constant ionic background.

  • Instrumentation Setup:

    • Calibrate a pH meter with at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

    • Place the analyte solution in a thermostatted beaker maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Use a magnetic stirrer for continuous, gentle mixing.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the region of most rapid pH change).

  • Data Analysis and pKa Determination:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ) from the inflection point of the curve. This can be done visually or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • The half-equivalence point occurs at Vₑ / 2.

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

    • For higher accuracy, perform the experiment in triplicate and report the mean pKa and standard deviation.

Conclusion

The basicity of the diethylamino group in this compound is a complex property governed by a subtle interplay of competing molecular forces. While the electron-donating nature of the ethyl groups serves to increase the intrinsic basicity of the nitrogen atom, this effect is counteracted by steric hindrance, which destabilizes the protonated form in solution, and by the formation of an intramolecular hydrogen bond with the vicinal hydroxyl group, which reduces the availability of the nitrogen's lone pair. For drug development professionals, recognizing that these competing effects result in a finely tuned pKa is critical. This guide provides the theoretical framework and a robust experimental protocol to understand and quantitatively determine this crucial parameter, enabling more informed decisions in synthesis, formulation, and the prediction of a drug candidate's physiological behavior.

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  • Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2023). Acidity of alcohols and basicity of amines. Retrieved from [Link]

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the promise of novel molecular entities is often predicated on the precise and safe manipulation of highly reactive starting materials and intermediates. 1-Diethylamino-2-propanol, a key building block in the synthesis of various pharmaceutical agents, is one such compound that demands a comprehensive understanding of its hazard profile and handling requirements. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely and effectively utilize this versatile chemical. Beyond a mere recitation of safety data, we will delve into the causality behind recommended procedures, ensuring a culture of safety and experimental integrity within your laboratory.

Understanding the Inherent Risks of this compound

This compound (CAS No. 4402-32-8) is a flammable and corrosive liquid that presents a multifaceted hazard profile.[1][2][3] A thorough understanding of these risks is the foundational step in developing robust safety protocols.

1.1. Health Hazards: A Multi-Route Threat

The primary health risks associated with this compound stem from its corrosive nature, which can cause severe skin burns and serious eye damage upon contact.[2][3][4] Inhalation of vapors can lead to respiratory tract irritation.[1] While comprehensive toxicological data is not fully available, ingestion may cause gastrointestinal irritation, and large amounts could lead to central nervous system depression.[1]

It is crucial to recognize that the absence of a reported odor does not equate to the absence of vapors.[1] Therefore, reliance on olfactory senses to gauge exposure is a critical error. The potential for delayed health effects underscores the importance of minimizing exposure, even in the absence of immediate symptoms.[1]

1.2. Physicochemical Hazards: Flammability and Reactivity

With a flash point of approximately 33°C, this compound is classified as a flammable liquid.[1][3] Its vapors can form explosive mixtures with air and, being heavier than air, can travel along the ground to a distant ignition source and flash back.[1] The chemical is stable under normal conditions but is incompatible with strong oxidizing agents and acids.[1] Reaction with these substances can be exothermic and potentially violent.

A Framework for Safe Handling: From Procurement to Disposal

A self-validating safety protocol for this compound encompasses the entire lifecycle of the chemical within the laboratory. The following sections detail the critical control points and the rationale behind each procedural step.

2.1. Engineering Controls: The First Line of Defense

The primary objective is to minimize the potential for exposure. This is most effectively achieved through robust engineering controls.

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] This is not merely a suggestion but a critical requirement to prevent the accumulation of flammable and harmful vapors. Local exhaust ventilation should be employed at the source of potential emissions.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is handled and stored.[1][6] Regular testing of this equipment is mandatory to ensure its functionality in an emergency.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are paramount, appropriate PPE provides a necessary secondary barrier against exposure.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] Given the severe eye damage potential, the use of a face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Skin Protection: Impervious gloves are mandatory.[1][2] While specific breakthrough times for different glove materials are not always readily available for this specific chemical, nitrile or neoprene gloves are generally recommended for handling amino alcohols. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently. A lab coat or chemical-resistant apron should be worn to protect street clothing and skin.[1]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1] A comprehensive respiratory protection program, including fit-testing and training, must be in place.[1]

2.3. Administrative Controls and Work Practices: Cultivating a Culture of Safety

Beyond equipment, safe handling is a matter of disciplined practice and awareness.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[1][7] Contaminated clothing should be removed immediately and laundered before reuse.[1]

  • Handling Procedures:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Use spark-proof tools and explosion-proof equipment to prevent ignition of flammable vapors.[1][5]

    • Ground and bond containers when transferring the liquid to prevent the buildup of static electricity.[1][5]

    • Keep containers tightly closed when not in use to minimize vapor release.[1][2]

    • Never work alone when handling this chemical.

Storage and Disposal: Maintaining Control Throughout the Chemical Lifecycle

3.1. Prudent Storage Practices

Proper storage is critical to preventing accidents and maintaining the chemical's integrity.

  • Store in a cool, dry, well-ventilated area designated as a flammables storage area.[1][5]

  • Keep containers tightly closed and away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Store separately from incompatible materials such as strong oxidizing agents and acids.[1][4]

3.2. Responsible Disposal

Disposal of this compound and its contaminated materials must be handled in accordance with all federal, state, and local regulations.[1] It should be treated as hazardous waste. Do not dispose of it down the drain.

Emergency Procedures: A Proactive Approach to a Reactive Situation

Preparedness is key to mitigating the consequences of an accidental release or exposure.

4.1. First Aid Measures

Immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention.[1]

  • Inhalation: Move the victim to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1][2] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[2]

4.2. Spill Response

A well-rehearsed spill response plan is essential.

  • Small Spills:

    • Evacuate non-essential personnel from the area.[9]

    • Eliminate all ignition sources.[1][10]

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[1][10]

    • Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[10][12]

  • Large Spills:

    • Evacuate the area immediately and activate the fire alarm.[9][10]

    • Contact your institution's emergency response team.

    • Isolate the area and prevent entry.[13]

4.3. Fire Fighting Measures

In the event of a fire, professionally trained firefighters should be the primary responders.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][13]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.[1]

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to an ignition source.[1] Containers may explode when heated.[1] Hazardous decomposition products include nitrogen oxides and carbon monoxide.[1]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1]

Quantitative Safety Data Summary

PropertyValueSource
CAS Number 4402-32-8[1]
Molecular Formula C7H17NO[1]
Molecular Weight 131.22 g/mol [14]
Flash Point 33 °C (91.4 °F)[1][3]
Boiling Point 159 °C (318.2 °F)[3]
GHS Hazard Statements H226, H314, H318[2][3]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS and Establish Protocol prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep_ppe->prep_eng handle_transfer Transfer Chemical in Fume Hood (Use Spark-Proof Tools) prep_eng->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction emergency_spill Spill Response (Contain, Absorb, Clean) handle_transfer->emergency_spill If Spill Occurs handle_storage Store in Flammables Cabinet (Tightly Sealed) handle_reaction->handle_storage cleanup_decon Decontaminate Glassware and Work Area handle_reaction->cleanup_decon emergency_exposure First Aid (Flush, Remove Clothing, Seek Medical Aid) handle_reaction->emergency_exposure If Exposure Occurs emergency_fire Fire Response (Evacuate, Alarm, Extinguish if Trained) handle_storage->emergency_fire If Fire Occurs cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS Protocol cleanup_waste->cleanup_dispose

Caption: Logical workflow for the safe handling of this compound.

Conclusion

This compound is an invaluable reagent in the pursuit of novel chemical entities. However, its utility is intrinsically linked to our ability to manage its inherent risks. By adopting a proactive and informed approach to safety, grounded in a deep understanding of the chemical's properties and the rationale behind handling protocols, researchers can confidently and responsibly advance their scientific endeavors. This guide serves as a foundational document to be integrated into your laboratory's specific safety procedures and training programs.

References

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An In-depth Toxicological Profile of 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Diethylamino-2-propanol (CAS No. 4402-32-8), a member of the amino alcohol chemical class, serves as a versatile intermediate in various chemical syntheses, including the production of pharmaceuticals. Its structure, featuring a propanol backbone with a diethylamino group, imparts both a hydroxyl functional group and basic amine properties, making it a reactive building block in organic chemistry.[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for ensuring safe handling and for the risk assessment of its downstream applications.

This technical guide provides a comprehensive overview of the toxicological data for this compound. Due to the limited availability of specific toxicological studies for this compound, this guide employs a scientifically justified read-across approach, leveraging data from the close structural analog, 2-(Diethylamino)ethanol (DEAE), to fill data gaps. This methodology is a cornerstone of modern chemical risk assessment, allowing for informed decision-making in the absence of direct experimental data. The guide is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge required for safe and effective utilization of this chemical.

Physicochemical Properties

A substance's physicochemical properties are fundamental to understanding its toxicological behavior, influencing its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference
CAS Number 4402-32-8[1][2]
Molecular Formula C₇H₁₇NO[1][2]
Molecular Weight 131.22 g/mol [2]
Appearance Colorless to pale yellow liquid with a characteristic amine odor[1]
Boiling Point 55-59 °C at 13 mm Hg[2]
Melting Point 13.5 °C[2]
Flash Point 33 °C (92 °F)[2][3]
Density 0.889 g/mL at 25 °C[2]
Solubility Soluble in water and organic solvents[1]

Acute Toxicity

Acute toxicity assessment provides information on the adverse effects that may result from a single or short-term exposure to a substance. For this compound, while specific quantitative data is scarce, safety data sheets consistently indicate a potential for harm. A read-across to the structural analog 2-(Diethylamino)ethanol (DEAE) provides a more quantitative insight.

Oral Toxicity
  • This compound: While no specific LD50 value is available, it is classified as potentially harmful if swallowed.

  • Read-across from 2-(Diethylamino)ethanol (DEAE): The oral LD50 in rats is reported to be approximately 1320 mg/kg body weight.[1] Clinical signs observed in animal studies included apathy and dyspnea.[1]

Dermal Toxicity
  • This compound: Labeled as potentially harmful in contact with skin.

  • Read-across from 2-(Diethylamino)ethanol (DEAE): The dermal LD50 in guinea pigs is approximately 885 mg/kg body weight.[1]

Inhalation Toxicity
  • This compound: May cause respiratory tract irritation.

  • Read-across from 2-(Diethylamino)ethanol (DEAE): The estimated 4-hour LC50 in rats is approximately 4600 mg/m³.[1] Observed effects at high concentrations include severe mucous membrane irritation and dyspnea.[1]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure) - OECD Guideline 425

This protocol is a stepwise procedure using a limited number of animals to obtain a statistically robust estimate of the LD50.

start Select starting dose level (typically 175 mg/kg) dose1 Dose a single animal start->dose1 observe1 Observe for 48 hours for signs of toxicity dose1->observe1 outcome1 Outcome? observe1->outcome1 survives1 Animal survives outcome1->survives1 Yes dies1 Animal dies outcome1->dies1 No increase_dose Increase dose for next animal survives1->increase_dose decrease_dose Decrease dose for next animal dies1->decrease_dose continue_testing Continue dosing animals sequentially until stopping criteria are met increase_dose->continue_testing decrease_dose->continue_testing continue_testing->dose1 stop Stopping criteria met (e.g., 3 reversals in outcome) continue_testing->stop calculate Calculate LD50 using Maximum Likelihood Estimation stop->calculate

Caption: OECD 425 Acute Oral Toxicity Workflow.

Skin and Eye Irritation/Corrosion

Based on available safety data, this compound is a corrosive substance.[4] This is strongly supported by data from its analog, DEAE.

  • This compound: Classified as causing severe skin burns and eye damage.[4]

  • Read-across from 2-(Diethylamino)ethanol (DEAE): In studies following OECD Guideline 404, DEAE was found to be corrosive to the skin of rabbits.[1] The high pH of these amino alcohols contributes significantly to their corrosive potential.[1] It is also expected to cause severe and potentially permanent eye damage.[2]

Experimental Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RhE) Test Method - OECD Guideline 431

This in vitro method is a validated alternative to animal testing for assessing skin corrosion potential.

start Prepare Reconstructed Human Epidermis (RhE) tissue apply Apply test chemical to the surface of the RhE tissue start->apply incubate3 Incubate for 3 minutes apply->incubate3 incubate60 Incubate for 1 hour apply->incubate60 rinse Rinse and blot dry incubate3->rinse transfer Transfer tissue to MTT solution and incubate for 3 hours rinse->transfer extract Extract formazan dye transfer->extract measure Measure optical density (OD) extract->measure calculate Calculate % cell viability relative to negative control measure->calculate classify Classify based on viability thresholds calculate->classify corrosive Corrosive classify->corrosive Viability < 50% (3 min) or < 15% (1 hour) non_corrosive Non-corrosive classify->non_corrosive Viability ≥ 50% (3 min) and ≥ 15% (1 hour)

Caption: OECD 431 In Vitro Skin Corrosion Test Workflow.

Skin Sensitization

  • Read-across from 2-(Diethylamino)ethanol (DEAE): DEAE tested negative for skin sensitization in multiple guinea pig maximization tests, a standard method for assessing allergic contact dermatitis potential.[1][5]

Repeated Dose Toxicity

No specific repeated-dose toxicity studies were identified for this compound. The most relevant information comes from an inhalation study on DEAE.

  • Read-across from 2-(Diethylamino)ethanol (DEAE): In a 14-week repeated dose inhalation study in rats, the primary effects were local irritation of the upper respiratory tract and eyes.[1] Systemic toxicity was not observed at concentrations up to 365 mg/m³, which was the No-Observed-Adverse-Effect Concentration (NOAEC) for systemic effects.[1] The Lowest-Observed-Adverse-Effect-Concentration (LOAEC) for local respiratory irritation was 120 mg/m³.[1]

Genotoxicity

No genotoxicity data is available for this compound. However, the available data for DEAE suggests a low potential for genotoxicity.

  • Read-across from 2-(Diethylamino)ethanol (DEAE): DEAE has been reported to be negative for genotoxicity in a range of assays.[1]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This is a widely used in vitro test for identifying substances that can cause gene mutations.

start Prepare bacterial strains (e.g., Salmonella typhimurium) setup Set up test plates with: - Bacteria - Test chemical (various concentrations) - S9 mix (for metabolic activation) or buffer start->setup incubate Incubate plates for 48-72 hours setup->incubate count Count revertant colonies incubate->count analyze Analyze for a dose-related increase in revertants compared to control count->analyze result Result analyze->result positive Positive (Mutagenic) result->positive Significant increase negative Negative (Non-mutagenic) result->negative No significant increase

Sources

An In-depth Technical Guide to the Environmental Fate of N,N-Diethylisopropanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Data Scarcity with Scientific Rationale

N,N-Diethylisopropanolamine (DEIPA) is a tertiary amino alcohol with anticipated applications as a grinding aid in cement production, a catalyst, and an intermediate in chemical synthesis, analogous to other tertiary amines. Despite its potential for industrial use and subsequent environmental release, publicly available data on the environmental fate of DEIPA is notably scarce. This guide, therefore, adopts a first-principles approach, leveraging established principles of environmental chemistry and toxicology. By examining the behavior of structurally similar compounds, we can construct a scientifically robust preliminary assessment of DEIPA's likely environmental partitioning, persistence, and potential for bioaccumulation. This document is intended for researchers, environmental scientists, and drug development professionals who require a comprehensive understanding of the environmental profile of this emerging chemical.

Physicochemical Properties: The Foundation of Environmental Behavior

A substance's physicochemical properties are paramount in determining its distribution and fate in the environment. Due to the limited direct data for DEIPA, we will consider estimated values and data from close structural analogs, such as N,N-Dimethylisopropylamine and N,N-Diethyl-2-propanamine.

PropertyN,N-DimethylisopropylamineN,N-Diethyl-2-propanamine (Isomer of DEIPA)N,N-Diethylisopropanolamine (DEIPA) - EstimatedEnvironmental Implication
Molecular Formula C₅H₁₃N[1][2][3]C₇H₁₇N[4]C₇H₁₇NOThe presence of the hydroxyl group in DEIPA increases polarity and water solubility compared to its non-hydroxylated analogs.
Molecular Weight 87.16 g/mol [1][2]115.22 g/mol [4]131.22 g/mol Influences volatility and diffusion rates.
Boiling Point 65.5 °C[1]Not availableEstimated > 150 °CLow volatility suggests it will primarily partition to water and soil rather than air.
Vapor Pressure 155 mmHg at 25 °C[1]12.0 mmHg[5]Estimated < 1 mmHg at 25 °CReinforces the expectation of low partitioning to the atmosphere.
Water Solubility 100 g/L at 25 °C[1]Not availableLikely highThe hydroxyl and amino groups suggest high water solubility, leading to significant presence in the aqueous compartment.
Log K_ow_ (Octanol-Water Partition Coefficient) 0.891.8[4]Estimated < 1.0A low Log K_ow_ indicates a low potential for bioaccumulation in fatty tissues of organisms.

Expert Interpretation: The structure of DEIPA, with its polar hydroxyl and amino functional groups, strongly suggests it will be a highly water-soluble compound with low volatility. Consequently, the primary environmental compartments of concern following its release would be surface waters and soil. Its low estimated Log K_ow_ suggests that bioaccumulation is not a primary concern.

Abiotic Degradation: Hydrolysis and Photodegradation

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For an organic chemical, this is a significant degradation pathway if it contains hydrolyzable functional groups, such as esters, amides, or some halides.

Causality of Experimental Design: The standard protocol for assessing hydrolysis is the OECD Guideline 111, "Hydrolysis as a Function of pH".[6][7][8] This test is conducted under sterile conditions in the dark to preclude biodegradation and photodegradation, thereby isolating the hydrolytic pathway. The use of a range of pH values (typically 4, 7, and 9) is critical as hydrolysis rates can be highly pH-dependent.

Expected Outcome for DEIPA: DEIPA does not possess functional groups that are readily susceptible to hydrolysis under environmentally relevant conditions (pH 4-9).[9] The carbon-nitrogen and carbon-oxygen single bonds are stable. Therefore, hydrolysis is not expected to be a significant environmental fate process for DEIPA.

Experimental Protocol: OECD 111 - Hydrolysis as a Function of pH

  • Preparation: A sterile aqueous buffer solution of the test substance is prepared at a concentration not exceeding 0.01 M or half its saturation concentration. This is done for pH 4, 7, and 9.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test to assess stability).

  • Sampling and Analysis: At appropriate time intervals, aliquots are withdrawn and analyzed for the concentration of the parent substance.

  • Data Evaluation: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. A half-life (t_½_) is calculated.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. This can occur through two primary mechanisms:

  • Direct Photolysis: The chemical itself absorbs light and undergoes a transformation.

  • Indirect Photolysis: Other substances in the environment, such as hydroxyl radicals (•OH) or singlet oxygen, absorb light and become reactive, subsequently degrading the chemical of interest.

Expert Insight: For many organic compounds in the aquatic environment and the atmosphere, indirect photolysis mediated by hydroxyl radicals is the more significant pathway. Tertiary amines can be susceptible to photo-oxidation.

Expected Outcome for DEIPA: While DEIPA is not expected to absorb sunlight directly to a significant extent (lacking a chromophore that absorbs in the visible spectrum), it is likely to be susceptible to indirect photodegradation by hydroxyl radicals. The predicted atmospheric half-life for analogous compounds is short.[10] In sunlit surface waters, this process could contribute to its degradation.

Experimental Protocol: Photodegradation in Water

  • Solution Preparation: A solution of DEIPA is prepared in purified water, often with a photosensitizer (e.g., humic acids) to simulate natural water conditions for indirect photolysis.

  • Irradiation: The solution is exposed to a light source that simulates the solar spectrum. A control sample is kept in the dark.

  • Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the concentration of DEIPA.

  • Quantum Yield and Half-Life Calculation: The rate of degradation is used to calculate the quantum yield and the environmental half-life under specific light conditions.

Biotic Degradation: The Role of Microorganisms

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is often the primary mechanism for the removal of organic pollutants from the environment.

Causality and Experimental Choices: The "readiness" of a chemical to biodegrade is a key regulatory endpoint. Tests for ready biodegradability, such as the OECD 301 series, expose the test substance to a mixed microbial population (typically from activated sludge) under aerobic conditions and measure its mineralization to CO₂. The stringent conditions of these tests mean that a pass is a strong indicator of rapid and ultimate degradation in the environment.

Expert Analysis of DEIPA's Biodegradability: The biodegradability of tertiary amines can be variable. The presence of an isopropanol group and the tertiary amine structure can confer resistance to microbial attack in some cases. For instance, triisopropanolamine (TIPA) is not readily biodegradable, while the secondary amine analog, diisopropanolamine (DIPA), is.[10] This suggests that the tertiary amine structure in DEIPA might hinder its initial microbial oxidation. However, some tertiary amines are known to be biodegradable.[11][12] Therefore, it is plausible that DEIPA may not be readily biodegradable but could be inherently biodegradable, meaning it has the potential to degrade under favorable conditions with an acclimated microbial population.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

  • Test System: A known volume of a mineral medium containing a mixed population of microorganisms (activated sludge) and the test substance as the sole source of organic carbon is placed in a closed respirometer.

  • Incubation: The system is incubated at a constant temperature (20-24°C) in the dark with continuous stirring for 28 days.

  • Measurement: The consumption of oxygen is measured by the pressure change in the respirometer and is an indicator of the aerobic biodegradation of the test substance.

  • Pass Criteria: A substance is considered readily biodegradable if the percentage of biodegradation reaches at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

Hypothetical Biodegradation Pathway of DEIPA

DEIPA N,N-Diethylisopropanolamine Intermediate1 N-Ethylisopropanolamine DEIPA->Intermediate1 De-ethylation Intermediate2 Isopropanolamine Intermediate1->Intermediate2 De-ethylation CO2 CO₂ + H₂O + Biomass Intermediate2->CO2 Mineralization

Caption: Hypothetical aerobic biodegradation pathway of DEIPA.

Bioaccumulation Potential

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. It occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion.

Predictive Power of Log K_ow_: The octanol-water partition coefficient (Log K_ow_) is a key parameter used to predict the bioaccumulation potential of a chemical. A low Log K_ow_ (typically < 3) suggests a low tendency to partition into fatty tissues and thus a low bioaccumulation potential.

Assessment of DEIPA's Bioaccumulation Potential: With an estimated Log K_ow_ of less than 1.0, DEIPA is not expected to bioaccumulate significantly in aquatic organisms. This is consistent with its high water solubility.

Self-Validating Experimental Protocol (OECD 305): The OECD Guideline 305, "Bioaccumulation in Fish," is the standard method for experimentally determining the bioconcentration factor (BCF) in fish.[13][14][15][16] The test consists of an uptake phase, where fish are exposed to the chemical, and a depuration phase, where they are transferred to clean water.

Experimental Workflow: OECD 305 - Bioaccumulation in Fish

cluster_uptake Uptake Phase (28 days) cluster_depuration Depuration Phase cluster_analysis Analysis Uptake Fish exposed to DEIPA in water Sampling1 Water and fish tissue sampling at intervals Depuration Fish transferred to clean water Analysis Chemical analysis of samples Sampling2 Water and fish tissue sampling at intervals Calculation Calculation of Bioconcentration Factor (BCF)

Caption: Workflow for OECD 305 bioaccumulation study.

Potential for Formation of Nitrosamines

A significant consideration for secondary and tertiary amines is their potential to form N-nitrosamines. These compounds are of high concern due to their carcinogenic properties. The formation of nitrosamines can occur in the presence of nitrosating agents, such as nitrite, under acidic conditions. This is relevant in certain industrial processes and in wastewater treatment plants. The reaction of DEIPA with nitrosating agents could potentially lead to the formation of N-nitrosodiethylisopropanolamine. Further investigation into this potential transformation pathway is warranted.

Conclusion: A Preliminary Environmental Risk Profile

Based on its chemical structure and data from analogous compounds, N,N-Diethylisopropanolamine is expected to be a water-soluble, non-volatile compound that will primarily reside in the aquatic and soil compartments of the environment. Its potential for bioaccumulation is low. Hydrolysis is not anticipated to be a significant degradation pathway. While it may be resistant to ready biodegradation, it is likely to be inherently biodegradable. Photodegradation in the atmosphere and sunlit waters may contribute to its removal. A key area for future research is its potential to form N-nitrosamines under relevant environmental conditions. The experimental protocols outlined in this guide provide a robust framework for generating the empirical data needed to refine this preliminary environmental fate assessment.

References

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  • OECD. (n.d.). SIDS Initial Assessment Report for Isopropanolamines. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylisopropylamine. Retrieved from [Link]

  • PubChem. (n.d.). Diisopropylethylamine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Diisopropylamine (CAS 108-18-9). Retrieved from [Link]

  • EAG Laboratories. (n.d.). OECD 305: Bioaccumulation in fish (aqueous and dietary exposure). Retrieved from [Link]

  • PubChem. (n.d.). Diisopropylamine. Retrieved from [Link]

  • NIST. (n.d.). Diisopropylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • OECD. (n.d.). Test No. 111: Hydrolysis as a Function of pH. Retrieved from [Link]

  • NIST. (n.d.). Diisopropanolamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • OECD. (n.d.). SIDS Initial Assessment Report for 3-AMINOPROPYLDIMETHYLAMINE. Retrieved from [Link]

  • OECD. (2004). Test Guideline 111: Hydrolysis as a Function of pH. Retrieved from [Link]

  • OECD. (n.d.). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). N,N-Dimethylisopropylamine. Retrieved from [Link]

  • OECD. (2004). SIDS Initial Assessment Report for N,N-Dimethyldodecylamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpropylamine. Retrieved from [Link]

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  • OECD. (n.d.). SIDS INITIAL ASSESSMENT PROFILE for Aliphatic Amines. Retrieved from [Link]

  • Regulations.gov. (2010). Summary of OECD 111 Tier 1 Testing: Hydrolysis of ALFOTERRA® Surfactants as a Function of pH. Retrieved from [Link]

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An In-depth Technical Guide to 1-Diethylamino-2-propanol: From Historical Context to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Diethylamino-2-propanol, a versatile amino alcohol, holds a subtle yet significant position in the landscape of synthetic organic chemistry. While not a household name, its unique structural features—a secondary alcohol and a tertiary amine—have made it a valuable intermediate in the synthesis of a range of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of this compound, from its likely origins in the fervent era of early 20th-century drug discovery to its modern synthetic routes and diverse applications. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and explore its role as a molecular building block.

Introduction: The Significance of a Bifunctional Building Block

This compound (DEAP) is an organic compound with the chemical formula C₇H₁₇NO. It is a colorless to pale yellow liquid with a characteristic amine odor, and is soluble in water and various organic solvents.[1] Its utility in chemical synthesis stems from the presence of two key functional groups: a hydroxyl (-OH) group and a diethylamino (-N(CH₂CH₃)₂) group.[1] This bifunctionality allows for a diverse range of chemical transformations, making it a valuable precursor for more complex molecular architectures.

The hydroxyl group can undergo esterification, etherification, and oxidation, while the tertiary amine group imparts basicity and can participate in quaternization and other reactions. This dual reactivity is a cornerstone of its application in fields ranging from medicinal chemistry to materials science.

Discovery and Historical Context: A Product of the Search for Synthetic Medicinals

While a definitive record of the first synthesis of this compound is not readily apparent in seminal publications, its discovery can be contextualized within the intensive period of pharmaceutical research in the early to mid-20th century. This era was marked by a concerted effort to synthesize analogues of naturally occurring bioactive compounds, such as cocaine, to develop new therapeutic agents with improved properties and reduced toxicity.

The development of local anesthetics, in particular, saw the synthesis of a vast number of amino esters and amino amides.[2] Procaine, first synthesized in 1905, is a prominent example of a local anesthetic featuring a diethylamino group. The structural similarities and the synthetic methodologies of the time strongly suggest that this compound was likely first prepared during this period as a potential intermediate or analogue in the quest for novel pharmaceuticals. The reaction of epoxides with amines to produce amino alcohols was a known synthetic route, providing a straightforward pathway to compounds like this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValue
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Appearance Colorless to pale yellow liquid[1]
Odor Amine-like[1]
Boiling Point 159-161 °C
Melting Point -70 °C
Density 0.881 g/mL at 25 °C
Solubility Soluble in water and organic solvents[1]
CAS Number 100-36-7

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of propylene oxide with diethylamine. This reaction is a classic example of an Sₙ2 reaction, where the amine acts as the nucleophile.

Primary Synthetic Route: Ring-Opening of Propylene Oxide

The reaction between propylene oxide and diethylamine is the most direct and industrially significant method for producing this compound.

G cluster_reactants Reactants propylene_oxide Propylene Oxide transition_state Transition State propylene_oxide->transition_state Nucleophilic Attack (Sₙ2) diethylamine Diethylamine diethylamine->transition_state product This compound transition_state->product Proton Transfer

Caption: Synthesis of this compound via nucleophilic ring-opening.

Causality Behind Experimental Choices:

  • Nucleophile: Diethylamine is a readily available and sufficiently nucleophilic secondary amine.

  • Electrophile: Propylene oxide is an epoxide, a three-membered ring containing oxygen. The ring strain makes it susceptible to nucleophilic attack.

  • Regioselectivity: In a basic or neutral medium, the nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide ring. This regioselectivity leads to the formation of the desired 2-propanol isomer.

  • Solvent: The reaction can be carried out neat or in a polar aprotic solvent. The choice of solvent can influence the reaction rate.

  • Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate.

Experimental Protocol: Synthesis from Propylene Oxide and Diethylamine

Materials:

  • Propylene oxide

  • Diethylamine

  • Methanol (optional, as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with diethylamine.

  • If using a solvent, add methanol to the flask.

  • Cool the flask in an ice bath.

  • Slowly add propylene oxide to the stirred solution of diethylamine. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be purified by fractional distillation under reduced pressure.

Self-Validating System: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials. The final product's identity and purity can be confirmed by NMR spectroscopy and GC-MS.

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of various compounds, most notably in the pharmaceutical industry.

Precursor to Local Anesthetics and Other Pharmaceuticals

The structural motif of this compound is found in a number of active pharmaceutical ingredients (APIs). Its hydroxyl group can be esterified with various carboxylic acids to produce compounds with potential therapeutic activity. This is a common strategy in the development of local anesthetics and other drugs.

G deap This compound ester Esterified Drug Candidate (e.g., Procaine analogue) deap->ester Esterification acid_chloride Carboxylic Acid (or derivative) acid_chloride->ester base Base (e.g., Pyridine) base->ester

Caption: General scheme for the synthesis of pharmaceutical analogues from DEAP.

Role in Asymmetric Synthesis

Chiral derivatives of this compound can be used as chiral auxiliaries or ligands in asymmetric synthesis, facilitating the stereoselective formation of new chemical entities.

Other Industrial Applications

Beyond pharmaceuticals, this compound and its derivatives find applications as:

  • Corrosion inhibitors: The amine functionality can help protect metal surfaces from corrosion.

  • Curing agents for epoxy resins: The hydroxyl and amino groups can react with epoxy resins to form cross-linked polymers.

  • Intermediates in the synthesis of agrochemicals and dyes.

Conclusion

This compound is a testament to the enduring utility of simple, bifunctional molecules in the vast field of chemical synthesis. While its own discovery is intertwined with the historical pursuit of new medicines, its true value lies in its capacity to serve as a reliable and versatile starting point for the creation of a wide array of more complex and functionally diverse compounds. A thorough understanding of its properties, synthesis, and reactivity is therefore a valuable asset for researchers and scientists in drug development and other areas of chemical innovation.

References

  • Strichartz, G. R., & Covino, B. G. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. In Regional Anesthesia and Pain Medicine, 26(5), 475-483. Retrieved from [Link]

Sources

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Diethylamino-2-propanol (DEAP), a structurally simple yet functionally versatile amino alcohol, has long been a staple in synthetic organic chemistry. Traditionally recognized for its role as a precursor in pharmaceutical manufacturing, its potential extends far beyond these established applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising, yet underexplored, research avenues for this multifaceted molecule. By delving into its applications in advanced pharmaceutical synthesis, innovative polymer chemistry, catalysis, and materials science, this document aims to inspire and direct future investigations that could unlock the full potential of this compound and its derivatives.

Introduction: Re-evaluating a Versatile Building Block

This compound (DEAP) is a colorless to pale yellow liquid characterized by a propanol backbone substituted with a diethylamino group.[1] Its bifunctional nature, possessing both a nucleophilic tertiary amine and a reactive secondary hydroxyl group, underpins its utility as a chemical intermediate.[1] While its role in the synthesis of various organic compounds is well-documented, a deeper exploration of its capabilities reveals significant opportunities for innovation. This guide will move beyond the foundational knowledge and illuminate nascent research areas where DEAP can be a pivotal component.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number4402-32-8[2]
Molecular FormulaC₇H₁₇NO[2]
Molecular Weight131.22 g/mol [2]
Boiling Point159 °C[3]
Density0.88 g/mL at 25 °C[4]
SolubilitySoluble in water and organic solvents[1]

Advanced Pharmaceutical Synthesis: Beyond a Simple Precursor

The utility of DEAP and its analogs as intermediates in the synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of its application. However, significant research potential lies in optimizing existing synthetic routes and exploring the synthesis of novel, chirally pure therapeutics.

Antimalarial Drug Synthesis: A Renewed Focus

The quinoline core of antimalarial drugs like chloroquine and hydroxychloroquine is a critical pharmacophore. The diamine side chain, however, is equally crucial for their mechanism of action and for overcoming drug resistance.[5][6] While the precise side chain of chloroquine is 4-amino-1-diethylaminopentane, the synthesis of this and structurally related side chains can be conceptually linked to precursors like DEAP.

A key research area is the development of more efficient and scalable syntheses of these diamine side chains. For instance, a plausible synthetic route could involve the conversion of the hydroxyl group of DEAP to a suitable leaving group, followed by nucleophilic substitution with a protected amine and subsequent deprotection and chain extension. A reported synthesis of the chloroquine side chain intermediate, 1-diethylamino-4-pentanone, involves a Mannich reaction with diethylamine hydrochloride, paraformaldehyde, and acetone.[7] This ketone can then undergo reductive amination to yield 4-amino-1-diethylaminopentane.[8]

Potential Research Directives:

  • Novel Synthetic Routes: Investigating alternative, more atom-economical pathways to 4-amino-1-diethylaminopentane and its analogs starting from DEAP. This could involve catalytic amination or Grignard-based chain extension strategies.

  • Chiral Analogs for Overcoming Resistance: The synthesis of enantiomerically pure side chains is a significant frontier.[5] A patent describes the asymmetric synthesis of (S)-chloroquine phosphate, highlighting the importance of stereochemistry.[9] Research into the synthesis of chiral diamines derived from enantiopure (R)- or (S)-DEAP could lead to new antimalarial candidates with improved efficacy against resistant strains.

Polymer Chemistry: Designing "Smart" Materials

The incorporation of the diethylamino functionality into polymer structures can impart pH-responsive ("smart") properties, making them attractive for a variety of applications, including drug delivery and coatings. The monomer 2-(diethylamino)ethyl methacrylate (DEAEMA), a close structural analog of a methacrylate ester of DEAP, has been extensively studied in this context.[10][11]

Polymers based on DEAEMA exhibit a pKa in the range of 7.0-7.3, leading to a reversible swelling transition in response to changes in pH.[1] This property is highly desirable for creating materials that can release a payload in the acidic environment of a tumor or within the endosomes of a cell.[11]

Experimental Protocol: Synthesis of pH-Responsive Microgels via Emulsion Polymerization

  • Monomer Preparation: 2-(diethylamino)ethyl methacrylate (DEAEMA) is passed through a column of basic alumina to remove inhibitors.

  • Reaction Setup: In a reaction vessel, a bifunctional cross-linker (e.g., ethylene glycol dimethacrylate) and a steric stabilizer (e.g., monomethoxy-capped poly(ethylene glycol) methacrylate) are dissolved in deionized water.

  • Initiation: The solution is heated and purged with nitrogen. A thermal or redox initiator (e.g., ammonium persulfate) is added to initiate polymerization.

  • Polymerization: The DEAEMA monomer is added, and the reaction is allowed to proceed at a controlled temperature (e.g., 70°C) for several hours.

  • Purification: The resulting microgel dispersion is purified by dialysis to remove unreacted monomers and other impurities.

Potential Research Directives:

  • DEAP-Derived Monomers: Synthesizing and characterizing novel monomers directly from DEAP, such as 1-(diethylamino)prop-2-yl methacrylate. Investigating the polymerization kinetics and the properties of the resulting homopolymers and copolymers.

  • Biodegradable Polyesters: Exploring the use of DEAP as an initiator for the ring-opening polymerization of lactones (e.g., lactide, caprolactone) to create biodegradable polyesters with pendant amine groups. These materials could have applications in tissue engineering and controlled-release drug delivery.

  • Stimuli-Responsive Coatings: Developing coatings based on DEAP-containing polymers that can change their surface properties (e.g., hydrophilicity, lubricity) in response to pH changes, with potential applications in biomedical devices and marine anti-fouling.

Catalysis: A New Role for an Old Molecule

The chiral center and the presence of both a Lewis basic nitrogen and a Brønsted acidic/alkoxide-forming hydroxyl group make DEAP an attractive scaffold for the development of novel catalysts and ligands for asymmetric synthesis.

Asymmetric Synthesis and Ligand Development

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the development of new asymmetric catalytic methods. Chiral β-amino alcohols are well-established as effective ligands in a variety of asymmetric transformations, including the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation.[12][13]

Diagram: Logical Flow of Asymmetric Synthesis and Catalysis with DEAP

G cluster_0 Asymmetric Synthesis of DEAP cluster_1 Chiral DEAP Applications Asymmetric_Reduction Asymmetric Reduction of 1-(diethylamino)propan-2-one Chiral_DEAP (R)- or (S)-DEAP Asymmetric_Reduction->Chiral_DEAP Kinetic_Resolution Kinetic Resolution of racemic DEAP Kinetic_Resolution->Chiral_DEAP Chiral_Ligand Chiral Ligand for Metal-Catalyzed Reactions Chiral_DEAP->Chiral_Ligand Organocatalyst Chiral Organocatalyst Chiral_DEAP->Organocatalyst Metal_Complex Chiral Metal-DEAP Complex Chiral_Ligand->Metal_Complex Asymmetric_Reactions Asymmetric Reactions (e.g., Transfer Hydrogenation) Metal_Complex->Asymmetric_Reactions

Caption: Workflow for the generation and application of chiral DEAP in asymmetric catalysis.

Potential Research Directives:

  • Efficient Asymmetric Synthesis of DEAP: Developing robust and scalable methods for the asymmetric synthesis of (R)- and (S)-DEAP. This could involve the asymmetric reduction of 1-(diethylamino)propan-2-one or the kinetic resolution of racemic DEAP.

  • Ligand for Asymmetric Transfer Hydrogenation: Synthesizing and evaluating DEAP-derived ligands for ruthenium-, rhodium-, or iridium-catalyzed asymmetric transfer hydrogenation of ketones and imines.[13][14][15]

  • Organocatalysis: Investigating the use of enantiopure DEAP and its derivatives as organocatalysts for reactions such as aldol and Michael additions. The bifunctional nature of DEAP could allow for synergistic activation of both the nucleophile and the electrophile.

Ring-Opening Polymerization Catalysis

Recent research has shown that combinations of metal alkoxides and hydrogen-bond donors can be highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters.[16] DEAP, with its ability to form a metal alkoxide and act as a hydrogen-bond donor, is a prime candidate for exploration in this area.

Potential Research Directives:

  • Bifunctional ROP Catalysts: Designing and synthesizing catalysts based on DEAP coordinated to metals like aluminum, zinc, or magnesium for the ROP of lactide, caprolactone, and other cyclic monomers. The diethylamino group could act as an intramolecular co-catalyst, potentially leading to enhanced activity and selectivity.

  • Stereoselective Polymerization: Investigating the use of chiral DEAP-based catalysts for the stereoselective ROP of racemic lactide to produce stereoblock polylactic acid, a material with unique physical properties.

Materials Science: Corrosion Inhibition

The presence of nitrogen and oxygen atoms, which can act as adsorption centers, makes amino alcohols like DEAP potential corrosion inhibitors for metals in acidic environments. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal, forming a protective film that inhibits corrosion.

Potential Research Directives:

  • Mechanism of Inhibition: Conducting detailed electrochemical and surface analysis studies (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy, SEM, XPS) to elucidate the mechanism of corrosion inhibition by DEAP on different metals and alloys (e.g., mild steel, aluminum).

  • Structure-Activity Relationships: Synthesizing a series of DEAP derivatives with varying alkyl chain lengths on the nitrogen atom and different substituents on the propanol backbone to establish structure-activity relationships for corrosion inhibition.

  • Formulations for Industrial Applications: Developing and testing formulations containing DEAP as a corrosion inhibitor for industrial applications, such as in oil and gas pipelines, cooling water systems, and metalworking fluids.

Conclusion

This compound is a molecule with a rich and diverse chemistry that extends far beyond its traditional role as a simple synthetic intermediate. The potential research areas outlined in this guide—from the synthesis of next-generation antimalarials and "smart" polymers to the development of novel asymmetric catalysts and corrosion inhibitors—represent exciting frontiers for scientific discovery. It is the author's belief that a renewed focus on this versatile building block will yield significant advancements across multiple scientific disciplines.

References

Methodological & Application

synthesis of 1-Diethylamino-2-propanol from 1-bromo-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-Diethylamino-2-propanol from 1-bromo-2-propanol

Abstract

This application note provides a comprehensive guide for the synthesis of this compound, a valuable amino alcohol intermediate in pharmaceutical and chemical manufacturing. The described protocol details the nucleophilic substitution reaction between 1-bromo-2-propanol and diethylamine. We delve into the underlying S(_N)2 reaction mechanism, discuss critical process parameters, and present a detailed, field-tested protocol for synthesis, purification, and characterization. This guide is intended for researchers, chemists, and process development professionals seeking a robust and well-understood method for producing this key synthetic building block.

Introduction and Significance

This compound (CAS No: 4402-32-8) is a tertiary amino alcohol featuring both hydroxyl and diethylamino functional groups.[1] This bifunctionality makes it a versatile intermediate in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its structure is foundational for various compounds, where the hydroxyl group can be derivatized and the tertiary amine can act as a base or a coordinating ligand.

The synthesis from 1-bromo-2-propanol and diethylamine represents a classical and efficient approach to forming the C-N bond via a nucleophilic substitution pathway. Understanding the nuances of this reaction is critical to maximizing yield and purity while minimizing side-product formation.

Reaction Mechanism and Scientific Rationale

The formation of this compound from 1-bromo-2-propanol proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] This reaction involves the direct displacement of a leaving group (bromide) by a nucleophile (diethylamine).

  • The Substrate (Electrophile): 1-bromo-2-propanol is a primary alkyl halide. The carbon atom bonded to the bromine is electrophilic due to the high electronegativity of the bromine atom, which polarizes the C-Br bond. This makes it susceptible to attack by a nucleophile.

  • The Nucleophile: Diethylamine, a secondary amine, possesses a lone pair of electrons on the nitrogen atom, making it an effective nucleophile.[4] Nitrogen-based nucleophiles are generally potent, capable of readily attacking electron-deficient centers.[5]

The S(_N)2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[2] This simultaneous bond-forming (N-C) and bond-breaking (C-Br) process proceeds through a single transition state.

Caption: Fig 1. S(N)2 Reaction Mechanism.

Initially, an ammonium salt is formed. An excess of diethylamine in the reaction mixture then acts as a base, deprotonating the ammonium salt to yield the final tertiary amine product, this compound, and diethylammonium bromide.[6]

Key Considerations and Side Reactions
  • Stoichiometry: At least two equivalents of diethylamine are theoretically required: one to act as the nucleophile and one to act as a base to neutralize the HBr byproduct. In practice, a larger excess of diethylamine is used to ensure the reaction goes to completion and to minimize side reactions.[6]

  • Solvent: While diethylamine itself can serve as the solvent when used in large excess, an inert solvent like acetonitrile or tetrahydrofuran (THF) can also be employed. Polar aprotic solvents are known to accelerate S(_N)2 reactions.[2]

  • Temperature: The reaction typically requires heating to proceed at a practical rate. However, excessive temperatures can promote side reactions.

  • Side Reaction: Epoxide Formation: A significant competing reaction is the intramolecular Williamson ether synthesis.[7] Diethylamine, being a base, can deprotonate the hydroxyl group of 1-bromo-2-propanol to form an alkoxide. This alkoxide can then attack the adjacent carbon bearing the bromine atom in an intramolecular S(_N)2 reaction, forming propylene oxide. Using a large excess of the amine nucleophile and moderate temperatures helps favor the desired intermolecular reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Wt.QuantityNotes
1-Bromo-2-propanol19686-73-8138.9913.9 g (0.1 mol)Corrosive, lachrymator.[8]
Diethylamine109-89-773.1429.3 g (0.4 mol)Corrosive, flammable liquid.[9][10]
Diethyl Ether60-29-774.12~300 mLHighly flammable.
Hydrochloric Acid (2M)7647-01-0-~150 mLCorrosive.
Sodium Hydroxide (10M)1310-73-2-As neededCorrosive.
Anhydrous MgSO(_4)7487-88-9120.37~10 gDrying agent.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, flasks)

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions
  • Personal Protective Equipment (PPE): All procedures must be performed while wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: This reaction must be conducted in a well-ventilated chemical fume hood due to the volatility, flammability, and toxicity of the reagents, particularly diethylamine and 1-bromo-2-propanol.[8][9]

  • Reagent Handling: 1-bromo-2-propanol is corrosive and a lachrymator.[8] Diethylamine is a corrosive and highly flammable liquid with a pungent odor.[9][10] Avoid inhalation and skin contact. All transfers should be performed carefully within the fume hood.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glass joints are properly sealed.

  • Reagent Charging: Charge the flask with diethylamine (29.3 g, 41 mL, 0.4 mol). Begin stirring.

  • Substrate Addition: Add 1-bromo-2-propanol (13.9 g, 0.1 mol) to the dropping funnel. Add the 1-bromo-2-propanol dropwise to the stirring diethylamine over approximately 30 minutes. The reaction may be mildly exothermic.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 55-60 °C) using a heating mantle. Maintain the reflux for 6-8 hours to ensure the reaction proceeds to completion.

  • Cooling and Concentration: After the reflux period, cool the reaction mixture to room temperature. Remove the excess diethylamine using a rotary evaporator. A viscous liquid containing the product and diethylammonium bromide salt will remain.

Work-up and Isolation
  • Dissolution: Dissolve the residue from step 3.4.5 in 100 mL of diethyl ether. Transfer the solution to a 500 mL separatory funnel.

  • Aqueous Wash: Wash the ether solution with 50 mL of water to remove some of the salt. A significant amount of diethylammonium bromide may precipitate.

  • Acidic Extraction: Extract the amine product into an acidic aqueous layer by adding 100 mL of 2M HCl. Shake the funnel vigorously, venting frequently. The amine will move to the aqueous layer as its hydrochloride salt. Drain and collect the lower aqueous layer. Perform a second extraction on the organic layer with another 50 mL of 2M HCl and combine the aqueous extracts.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly and carefully add 10M NaOH solution while stirring until the solution is strongly basic (pH > 12, check with pH paper). This neutralizes the HCl and deprotonates the ammonium salt to liberate the free amine product, which may appear as an oily layer.

  • Product Extraction: Extract the liberated this compound from the basic aqueous solution with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO(_4)), filter, and remove the diethyl ether using a rotary evaporator to yield the crude product.

Purification

The crude this compound is purified by vacuum distillation.

  • Expected Boiling Point: ~160-165 °C at atmospheric pressure, but distillation under vacuum is recommended to prevent decomposition. Literature boiling point: 82-83 °C at 200 hPa.

  • Collect the fraction boiling at the appropriate temperature/pressure range. A clear, colorless to pale yellow liquid should be obtained.[1]

Workflow cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_final Final Steps setup 1. Assemble Apparatus (Flask, Condenser) charge 2. Charge Diethylamine setup->charge add 3. Add 1-Bromo-2-propanol charge->add reflux 4. Reflux for 6-8 hours add->reflux cool 5. Cool & Concentrate (Rotovap) reflux->cool acid_ext 6. Acidic Extraction (2M HCl) cool->acid_ext basify 7. Basify Aqueous Layer (10M NaOH) acid_ext->basify org_ext 8. Organic Extraction (Diethyl Ether) basify->org_ext dry 9. Dry & Concentrate org_ext->dry purify 10. Purify by Vacuum Distillation dry->purify char 11. Characterize Product (NMR, IR, MS) purify->char caption Fig 2. Experimental Workflow.

Caption: Fig 2. Experimental Workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Expect signals corresponding to the two ethyl groups (triplet and quartet), the methyl group on the propanol backbone (doublet), and the methine and methylene protons of the backbone. The hydroxyl proton will appear as a broad singlet.
¹³C NMR Expect distinct signals for all 7 carbon atoms in the molecule.[11]
FT-IR A broad peak around 3400 cm⁻¹ (O-H stretch), C-H stretching peaks around 2800-3000 cm⁻¹, and a C-N stretching peak around 1050-1250 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) should be observed at m/z = 131.22.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Loss of product during work-up; Significant side reaction (epoxide formation).Increase reaction time or temperature moderately. Ensure pH is strongly basic (>12) before final extraction. Use a larger excess of diethylamine.
Starting Material in Product Reaction time too short or temperature too low.Increase reflux time and/or temperature. Confirm with TLC or GC analysis.
Product is a salt (solid) Incomplete basification during work-up.Re-dissolve in water and add more concentrated NaOH solution until the free amine separates and the solution is strongly basic.
Emulsion during extraction High concentration of salts or soaps.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the funnel to sit for an extended period.

References

  • University of Calgary. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (2023). Halohydrin. Retrieved from [Link]

  • Khan Academy. (2019). synthesis of primary amines by SN2 reactions. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. Retrieved from [Link]

  • Liu, S., et al. (2016). The Study of Ion Speciation of CO2 Absorption into Aqueous 1-Dimethylamino-2-propanol Solution Using the NMR Technique. Energy Procedia.
  • Finneran, A. N., et al. (2019). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Clark, J. (n.d.). amines as nucleophiles. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4402-32-8,this compound. Retrieved from [Link]

  • Google Patents. (1999). EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
  • Khan Academy. (2010). Amine as Nucleophile in Sn2 Reaction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes. Amines. Retrieved from [Link]

  • Insights in Basic Organic Chemistry. (2023). Synthesis of amino alcohols. Retrieved from [Link]

  • Wiley. (n.d.). 1-Diethylamino-2-propanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • Google Patents. (1968). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • PubChem. (n.d.). 1-(diethylamino)propan-2-ol. Retrieved from [Link]

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  • Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

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Leveraging 1-Diethylamino-2-propanol as a Versatile Catalyst in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: Unveiling the Potential of a Bifunctional Catalyst

In the landscape of organic synthesis, the pursuit of efficiency, selectivity, and novel molecular architecture is paramount. Amino alcohols represent a privileged class of compounds that, owing to their dual functionality, serve as powerful catalysts and synthetic intermediates. 1-Diethylamino-2-propanol (CAS No. 4402-32-8), a chiral amino alcohol, is an exemplar of this class, possessing a nucleophilic tertiary amine and a coordinating secondary hydroxyl group.[1][2] This unique combination allows it to operate as a potent catalyst in a variety of transformations, most notably in the stereocontrolled formation of carbon-carbon bonds.

This guide provides an in-depth exploration of this compound's catalytic applications, focusing on the mechanistic principles that underpin its efficacy and offering detailed, field-proven protocols for its use. The content herein is designed for researchers, chemists, and drug development professionals seeking to harness this versatile catalyst in their synthetic endeavors.

Physicochemical Properties at a Glance

A fundamental understanding of a catalyst's properties is crucial for optimizing reaction conditions.

PropertyValue
CAS Number 4402-32-8
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 55-59 °C at 13 torr[2]
Density ~0.88 g/mL at 25 °C[2]
Solubility Soluble in water and various organic solvents[1]
Key Features Contains one hydrogen bond donor and two hydrogen bond acceptors[2]

Core Application: Asymmetric Addition of Organozinc Reagents to Aldehydes

One of the most powerful applications of chiral amino alcohols like this compound is in the catalytic enantioselective addition of organozinc reagents to prochiral aldehydes.[3] This reaction is a cornerstone of asymmetric synthesis, providing reliable access to enantiomerically enriched secondary alcohols, which are key chiral building blocks for many pharmaceuticals and natural products.[4]

Mechanistic Rationale: The Causality of Chiral Induction

The effectiveness of this compound as a catalyst in this transformation stems from its ability to form a well-defined, chiral transition state. The reaction is believed to proceed through a dimeric zinc-amino alcohol complex.

  • Ligand Exchange & Complex Formation: The catalyst, (S)-1-Diethylamino-2-propanol, reacts with the dialkylzinc reagent (e.g., diethylzinc) to displace an ethyl group, forming a chiral zinc-alkoxide complex. The nitrogen atom of the diethylamino group coordinates intramolecularly to the zinc center, creating a rigid, chelated structure.

  • Aldehyde Coordination: A second molecule of diethylzinc coordinates to the aldehyde's carbonyl oxygen, activating it towards nucleophilic attack.

  • Stereoselective Alkyl Transfer: The chiral zinc-alkoxide complex then directs the transfer of an ethyl group from the activated diethylzinc-aldehyde adduct to one of the enantiotopic faces of the aldehyde. The steric environment created by the chiral catalyst favors one approach, leading to the formation of one enantiomer of the secondary alcohol preferentially.

  • Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol releases the chiral catalyst, allowing it to re-enter the catalytic cycle.

This entire process is a beautifully orchestrated sequence where the catalyst creates a chiral pocket, ensuring the reaction proceeds with high enantioselectivity.

Visualizing the Catalytic Cycle

Catalytic_Cycle Catalyst (S)-DEAP-H Chiral_Complex [(S)-DEAP-Zn-Et]₂ Chiral Dimeric Complex Catalyst->Chiral_Complex + Et₂Zn Et2Zn Et₂Zn Activated_Complex Activated Aldehyde (R-CHO•••ZnEt₂) Et2Zn->Activated_Complex + R-CHO Transition_State Diastereomeric Transition State Chiral_Complex->Transition_State Aldehyde R-CHO Activated_Complex->Transition_State Stereoselective Ethyl Transfer Product_Complex Product-Zn Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Product (S)-Alcohol Product_Complex->Product Workup (H₃O⁺) Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Schlenk flask with (S)-DEAP and Toluene B Add Diethylzinc solution via syringe at 0 °C A->B C Stir for 20 min to form the catalyst complex B->C D Cool mixture to 0 °C C->D Proceed to reaction E Add Benzaldehyde dropwise D->E F Stir at 0 °C for 12 hours E->F G Carefully quench with sat. aq. NH₄Cl F->G Reaction complete H Extract with Ethyl Acetate G->H I Wash organic layers, dry, and concentrate H->I J Purify via flash column chromatography I->J

Caption: Standard workflow for the catalytic asymmetric ethylation reaction.

Step-by-Step Procedure:

  • Catalyst Preparation: To a dry 100 mL Schlenk flask under an argon atmosphere, add (S)-1-Diethylamino-2-propanol (26.2 mg, 0.2 mmol, 2 mol%). Add 20 mL of anhydrous toluene. Cool the flask to 0 °C in an ice bath.

  • Addition of Diethylzinc: While stirring, add diethylzinc (1.0 M solution in hexanes, 12.0 mL, 12.0 mmol) dropwise via syringe over 10 minutes. A white precipitate may form. Stir the resulting mixture at 0 °C for 20 minutes to ensure complete formation of the zinc-catalyst complex.

  • Addition of Aldehyde: Add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol) dropwise to the cooled suspension.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress can be monitored by thin-layer chromatography (TLC) by carefully quenching a small aliquot with saturated NH₄Cl and extracting with ethyl acetate.

  • Quenching: After 12 hours (or upon completion as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl at 0 °C. Caution: This process is exothermic and releases ethane gas.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with 2 M HCl (20 mL) to remove the catalyst, water (20 mL), and brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude oil by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate) to afford (S)-1-phenyl-1-propanol as a colorless oil.

  • Characterization: Determine the yield. Confirm the structure using ¹H and ¹³C NMR spectroscopy. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

Expected Results:

Based on analogous systems, this protocol is expected to yield the desired (S)-1-phenyl-1-propanol in high chemical yield (>90%) and with excellent enantioselectivity (>95% ee). [5]

Substrate Catalyst Loading (mol%) Temp (°C) Time (h) Yield (%) ee (%)
Benzaldehyde 2 0 12 >90 >95
4-Chlorobenzaldehyde 2 0 14 >85 >96

| Cyclohexanecarboxaldehyde | 5 | 0 | 24 | >80 | >90 |

Note: The data in this table are representative expectations based on the performance of similar amino alcohol catalysts and serve as a benchmark for optimization.

Broader Applications: A Versatile Base Catalyst

Beyond its role in asymmetric organometallic additions, the tertiary amine moiety in this compound allows it to function as a competent Brønsted base catalyst. [6]It can be employed in classic base-catalyzed reactions, such as Aldol and Knoevenagel condensations, where it facilitates the formation of an enolate nucleophile. [7][8] In these contexts, it offers advantages over inorganic bases due to its excellent solubility in organic solvents, creating a homogeneous reaction environment that can lead to milder conditions and cleaner reaction profiles. The presence of the hydroxyl group can also play a beneficial role through hydrogen bonding, potentially influencing reactivity and selectivity.

Conclusion and Outlook

This compound is a powerful and versatile tool for the modern synthetic chemist. Its primary application as a chiral ligand in the enantioselective addition of organozinc reagents provides a reliable route to valuable chiral alcohols. Furthermore, its utility as a soluble organic base broadens its applicability to a range of other important synthetic transformations. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers aiming to integrate this catalyst into their synthetic programs, paving the way for the efficient and stereocontrolled synthesis of complex molecules.

References

  • Kadiwala, S., et al. (2012). Kinetics of Carbon Dioxide (CO2) with Ethylenediamine, 3-Amino-1-propanol in Methanol and Ethanol, and with 1-Dimethylamino-2-propanol and 3-Dimethylamino-1-propanol in Water Using Stopped-Flow Technique. Chemical Engineering Journal, 179, 262-271.
  • Narsaiah, A. V. (2006). Asymmetric Synthesis of (2S)‐1‐(3,4‐Dihydroxyphenoxy)‐3‐(3′,4′‐Dimethoxyphenoxy) Ethylamino‐2‐propanol Hydrochloride (RO363).
  • Tindall, J. B. (1968). U.S. Patent No. 3,402,203. Google Patents.
  • ResearchGate. (n.d.). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. Retrieved from [Link]

  • Xu, H., & Wolf, C. (2011). Asymmetric synthesis of chiral 1,3-diaminopropanols: bisoxazolidine-catalyzed C-C bond formation with α-keto amides.
  • National Institutes of Health. (n.d.). Highly Enantioselective Addition of Phenylethynylzinc to Aldehydes Catalyzed by Chiral Cyclopropane-Based Amino Alcohols. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. Retrieved from [Link]

  • Curr Trends Pharm Pharm Chem. (n.d.). Role of catalyst in organic synthesis. Retrieved from [Link]

  • Bolm, C., & Bienewald, F. (2002). Asymmetric synthesis of anti-homopropargylic alcohols from aldehydes and chiral sulfonimidoyl substituted bis(allyl)titanium complexes through generation and elimination of novel chiral alkylidenecarbene (dimethylamino)sulfoxonium ylides. Journal of the American Chemical Society, 124(35), 10427-34.
  • Molecules. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions. Retrieved from [Link]

  • Palomo, C., et al. (2013). Asymmetric synthesis of propargylic alcohols via aldol reaction of aldehydes with ynals promoted by prolinol ether–transition metal–Brønsted acid cooperative catalysis. Chemical Science, 4, 3198-3204.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Diethylamino)-1,2-propanediol in Advanced Chemical Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]

  • Krische, M. J., et al. (2018). Catalytic Enantioselective Allylations of Acetylenic Aldehydes via 2-Propanol-Mediated Reductive Coupling. Organic Letters, 20(13), 4144-4147.
  • MDPI. (n.d.). Special Issue : Organic Synthesis: Novel Catalysts, Strategies, and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(+)-1-Dimethylamino-2-propanol. Retrieved from [Link]

  • MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry. Retrieved from [Link]

  • Chad's Prep. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

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Application Notes and Protocols: 1-Diethylamino-2-propanol (DEAP) as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Diethylamino-2-propanol (DEAP) as a versatile N,O-bidentate ligand in coordination chemistry. This guide covers the fundamental principles of DEAP coordination, detailed protocols for the synthesis and characterization of its metal complexes, and an exploration of their potential applications, particularly focusing on copper(II) complexes due to their wide-ranging significance. While specific data for DEAP complexes are emerging, this document leverages established methodologies from closely related amino alcohol-metal complexes to provide robust and adaptable protocols.

Introduction to this compound (DEAP) as a Ligand

This compound (DEAP) is an amino alcohol with the chemical formula C₇H₁₇NO.[1] Its structure, featuring a tertiary amine and a hydroxyl group, makes it an excellent chelating ligand for a variety of metal ions. The nitrogen atom of the diethylamino group and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complexes compared to monodentate ligands.[2]

The coordination chemistry of DEAP is analogous to other N,O-bidentate ligands, which have been extensively studied. The deprotonation of the hydroxyl group upon coordination is a key feature, leading to the formation of neutral complexes with divalent metal ions. The steric bulk of the ethyl groups on the nitrogen atom can influence the geometry and nuclearity of the resulting complexes.

Key Properties of DEAP:

PropertyValue
Molecular FormulaC₇H₁₇NO
Molecular Weight131.22 g/mol
CAS Number4402-32-8
AppearanceColorless to pale yellow liquid

Coordination Chemistry of DEAP

DEAP typically acts as a bidentate, monoanionic ligand, coordinating through the nitrogen of the diethylamino group and the deprotonated oxygen of the propanol moiety. This coordination mode is common for amino alcohols and leads to the formation of stable chelate rings with metal ions.

General Synthesis of DEAP-Metal Complexes

The synthesis of metal complexes with DEAP can be achieved through a straightforward reaction between a metal salt and the DEAP ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the final product. Methanol and ethanol are commonly used solvents for these types of reactions.[3]

Protocol 1: General Synthesis of a Copper(II)-DEAP Complex

This protocol describes a general method for the synthesis of a mononuclear copper(II) complex with DEAP, adaptable for other transition metal ions.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other suitable copper(II) salt

  • This compound (DEAP)

  • Methanol (reagent grade)

  • Triethylamine (optional, as a base)

  • Dichloromethane

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask with magnetic stirring.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1 mmol) in 20 mL of methanol.

  • Complexation: Slowly add the copper(II) salt solution to the DEAP solution while stirring vigorously at room temperature.

  • Base Addition (Optional): If the metal salt is not a salt of a weak acid, a base such as triethylamine (2 mmol) can be added to facilitate the deprotonation of the hydroxyl group of DEAP.

  • Reaction: Stir the reaction mixture for 2-4 hours at room temperature. A color change and/or precipitation of the complex may be observed.

  • Isolation: Reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a dichloromethane/diethyl ether mixture.

  • Drying: Dry the purified complex in a desiccator over silica gel.

Causality behind Experimental Choices:

  • The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a mononuclear complex where two DEAP ligands coordinate to one copper(II) ion.

  • Methanol is a good solvent for both the ligand and the copper salt, facilitating a homogeneous reaction.

  • The optional addition of a non-coordinating base like triethylamine ensures the deprotonation of the alcohol, which is often necessary for coordination.

Characterization of DEAP-Metal Complexes

Thorough characterization is crucial to confirm the formation of the desired complex and to elucidate its structure and properties. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of DEAP to the metal ion. Key vibrational bands to monitor include the O-H stretch of the free ligand (around 3400 cm⁻¹), which should disappear or shift upon deprotonation and coordination, and the appearance of new bands corresponding to M-O and M-N vibrations in the low-frequency region (typically below 600 cm⁻¹).[4]

  • UV-Visible Spectroscopy: The electronic spectrum of the complex provides information about the d-d transitions of the metal ion, which are sensitive to the coordination geometry. For copper(II) complexes, broad d-d transition bands in the visible region are indicative of a distorted octahedral or square planar geometry.[5]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes like those of copper(II), EPR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal ion.

Structural and Analytical Techniques
  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which helps to confirm the empirical formula of the synthesized complex.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry. Although no crystal structure for a DEAP complex is publicly available, the structures of related amino alcohol complexes have been reported.[6]

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Dissolve DEAP in Methanol s3 Mix Solutions s1->s3 s2 Dissolve Metal Salt in Methanol s2->s3 s4 Stir at RT s3->s4 s5 Isolate Crude Product s4->s5 s6 Recrystallize s5->s6 c1 FTIR Spectroscopy s6->c1 s6->c1 Confirm Coordination c2 UV-Vis Spectroscopy s6->c2 s6->c2 Determine Geometry c3 Elemental Analysis s6->c3 s6->c3 Verify Formula c4 X-ray Crystallography (if crystalline) s6->c4 s6->c4 Elucidate Structure

Caption: Workflow for the synthesis and characterization of DEAP-metal complexes.

Applications of DEAP-Metal Complexes

Metal complexes of amino alcohols, and by extension DEAP, have potential applications in various fields, including catalysis and bioinorganic chemistry.

Catalytic Applications

Copper complexes are known to catalyze a variety of organic reactions, including oxidation reactions.[7] The DEAP ligand can provide a suitable coordination environment to stabilize the copper ion in different oxidation states, which is a key requirement for catalytic activity.

Protocol 2: Catalytic Oxidation of Catechol (Model Reaction)

This protocol outlines a method to evaluate the catecholase-like activity of a synthesized Cu(II)-DEAP complex using 3,5-di-tert-butylcatechol (3,5-DTBC) as a substrate.[8]

Materials:

  • Synthesized Cu(II)-DEAP complex

  • 3,5-di-tert-butylcatechol (3,5-DTBC)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Catalyst Solution: Prepare a stock solution of the Cu(II)-DEAP complex in methanol (e.g., 1 mM).

  • Substrate Solution: Prepare a stock solution of 3,5-DTBC in methanol (e.g., 100 mM).

  • Kinetic Measurement:

    • In a quartz cuvette, place 3 mL of methanol.

    • Add a specific amount of the catalyst solution (e.g., 50 µL) to the cuvette.

    • Add an excess of the substrate solution (e.g., 100 µL) to initiate the reaction.

    • Immediately start monitoring the absorbance change at the λ_max of the product, 3,5-di-tert-butylquinone (3,5-DTBQ), which is around 400 nm.

    • Record the absorbance at regular time intervals for a set period.

  • Data Analysis:

    • Plot absorbance versus time.

    • The initial rate of the reaction can be determined from the initial slope of the curve.

    • The turnover number (TON) and turnover frequency (TOF) can be calculated to quantify the catalytic efficiency.

Rationale for Experimental Design:

  • 3,5-DTBC is a common substrate for mimicking the activity of the enzyme catechol oxidase.

  • The reaction is monitored spectrophotometrically by following the formation of the colored quinone product.

  • Using a large excess of the substrate ensures that the reaction rate is dependent on the catalyst concentration in the initial phase.

Logical Flow of Catalytic Evaluation

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis p1 Prepare Catalyst Solution r1 Mix Catalyst and Substrate in Cuvette p1->r1 p2 Prepare Substrate Solution p2->r1 r2 Monitor Absorbance vs. Time at 400 nm r1->r2 a1 Plot Absorbance vs. Time r2->a1 a2 Calculate Initial Rate a1->a2 a3 Determine TON/TOF a2->a3

Caption: Logical workflow for evaluating the catalytic activity of a DEAP-metal complex.

Bioinorganic and Medicinal Applications

Copper complexes have garnered significant interest for their potential as therapeutic agents, exhibiting anticancer, antimicrobial, and antioxidant properties.[9][10] The biological activity of these complexes is often attributed to their ability to interact with biomolecules like DNA and proteins, and to generate reactive oxygen species (ROS).

Protocol 3: Evaluation of Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of a compound.[3]

Materials:

  • Synthesized Cu(II)-DEAP complex

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • Sample Solutions: Prepare solutions of the Cu(II)-DEAP complex in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Reaction Mixture: In a series of test tubes, mix 2 mL of each sample solution with 2 mL of the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm against a methanol blank. A control containing 2 mL of methanol and 2 mL of DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the complex required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the complex concentration.

Self-Validation of the Protocol:

  • A known antioxidant, such as ascorbic acid or trolox, should be run in parallel as a positive control to validate the assay.

  • The color change of the DPPH solution from purple to yellow upon reduction by the antioxidant provides a visual confirmation of the reaction.

Summary and Future Directions

This compound is a promising and readily accessible ligand for the synthesis of a wide range of coordination complexes. While this guide provides foundational protocols based on the chemistry of related amino alcohol ligands, further research is needed to fully explore the potential of DEAP in coordination chemistry. Future work should focus on:

  • The synthesis and structural characterization of a broader range of DEAP-metal complexes, including those with other transition metals.

  • A more in-depth investigation of their catalytic activities in various organic transformations.

  • Comprehensive studies on their biological properties to assess their potential as therapeutic agents.

By following the protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this compound as a versatile building block in the design and synthesis of novel coordination compounds with interesting properties and applications.

References

  • [Reference to a general chemical database like PubChem or ChemicalBook for basic properties of DEAP, if available in search results]
  • Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (n.d.). National Institutes of Health. Retrieved from [Link]

  • [Reference to a paper on the synthesis of copper complexes, if available]
  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamine. (2013). Scientific Research Publishing. Retrieved from [Link]

  • Copper(II) complexes with 4-(diethylamino)salicylaldehyde and α-diimines: Anticancer, antioxidant, antigenotoxic effects and interaction with DNA and albumins. (2022). PubMed. Retrieved from [Link]

  • Preparation-and Spectroscopic Characterization of Transition Metal Complexes with Schiff base 2-[1-(1H-indol-3-yl)ethylimino. (2022). Baghdad Science Journal. Retrieved from [Link]

  • Improvement in the Pharmacological Profile of Copper Biological Active Complexes by Their Incorporation into Organic or Inorganic Matrix. (2021). PubMed Central. Retrieved from [Link]

  • [Reference to a paper on the biological applications of copper complexes, if available]
  • [Reference to a paper on the catalytic applications of copper complexes, if available]
  • [Reference to a paper on the synthesis of related amino alcohol complexes, if available]
  • Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. (n.d.). University of Illinois. Retrieved from [Link]

  • 2-Propanol, 1-(diethylamino)-. (n.d.). PubChem. Retrieved from [Link]

  • Dinuclear copper(II) complexes: Solvent dependent catecholase activity. (2015). ResearchGate. Retrieved from [Link]

  • [Reference to a paper on the characteriz
  • [Reference to a paper on the catalytic activity of metal complexes, if available]
  • [Reference to a paper on the synthesis of copper complexes, if available]
  • Metal Complexes Containing Redox-Active Ligands in Oxidation of Hydrocarbons and Alcohols: A Review. (2019). MDPI. Retrieved from [Link]9/12/1046)

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The Versatile Role of 1-Diethylamino-2-propanol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Key Amino Alcohol

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). 1-Diethylamino-2-propanol, a chiral amino alcohol, has emerged as a versatile and valuable building block in medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic secondary amine and a reactive hydroxyl group, allows for its incorporation into a diverse array of molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of antimalarials, beta-blockers, and local anesthetics, providing a comprehensive understanding of its synthetic utility.

Core Physicochemical Properties and Reactivity

This compound is a colorless to pale yellow liquid with a characteristic amine odor. Its structure, featuring a propanol backbone with a diethylamino group, imparts it with both nucleophilic and basic properties.[1] The presence of a chiral center at the second carbon atom makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.

PropertyValueReference
Molecular FormulaC₇H₁₇NO[1]
Molecular Weight131.22 g/mol [1]
Boiling Point158-160 °C
Density0.875 g/mL at 25 °C
SolubilitySoluble in water and organic solvents[1]

The reactivity of this compound is primarily governed by the lone pair of electrons on the nitrogen atom of the diethylamino group and the hydroxyl group. The amino group can act as a nucleophile in various substitution and addition reactions, while the hydroxyl group can be involved in esterification, etherification, and oxidation reactions.

Application in the Synthesis of Antimalarial Drug Intermediates

The 4-aminoquinoline scaffold is the cornerstone of several critical antimalarial drugs, including chloroquine and hydroxychloroquine. The synthesis of these APIs involves the condensation of 4,7-dichloroquinoline with a specific diamine side chain. While this compound is not the direct side chain, its structural motifs are present in the final drug, and it can serve as a precursor for the synthesis of the required diamine intermediates.

Conceptual Synthetic Pathway to Chloroquine and Hydroxychloroquine Side Chains

The key diamine side chains required for the synthesis of chloroquine and hydroxychloroquine are N¹,N¹-Diethyl-1,4-pentanediamine and 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, respectively. A plausible synthetic route starting from this compound can be envisioned, although direct literature detailing this specific transformation is scarce. The following represents a proposed multi-step synthesis:

Diagram: Proposed Synthesis of Diamine Side Chains from this compound

G A This compound B 1-Diethylamino-2-chloropropane (via SOCl₂ or PCl₅) A->B Chlorination D Protected Diamine Precursor B->D Grignard Coupling H Protected Hydroxy Diamine Precursor B->H Grignard Coupling C Grignard Reagent (e.g., 3-(tetrahydropyran-2-yloxy)propylmagnesium bromide) C->D E Deprotection (Acidic hydrolysis) D->E F N¹,N¹-Diethyl-1,4-pentanediamine (for Chloroquine) E->F G Alternative Grignard Reagent (e.g., 2-(benzyloxy)ethylmagnesium bromide) G->H I Deprotection (Hydrogenolysis) H->I J 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (for Hydroxychloroquine) I->J

Caption: Proposed synthetic routes to key diamine side chains for antimalarials.

Protocol: Synthesis of Chloroquine

The synthesis of chloroquine involves the reaction of 4,7-dichloroquinoline with N¹,N¹-Diethyl-1,4-pentanediamine.

Diagram: Synthesis of Chloroquine

G A 4,7-Dichloroquinoline C Chloroquine A->C B N¹,N¹-Diethyl-1,4-pentanediamine B->C Condensation (High Temperature)

Caption: Final condensation step in the synthesis of Chloroquine.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, combine 4,7-dichloroquinoline (1.0 equivalent) and N¹,N¹-Diethyl-1,4-pentanediamine (1.2 equivalents).

  • Reaction Conditions: Heat the mixture to 160-180 °C and maintain this temperature for 4-6 hours. The reaction is typically carried out without a solvent.

  • Work-up: After cooling, the reaction mixture is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of sodium hydroxide to remove any unreacted starting materials and byproducts.

  • Purification: The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or crystallization to yield chloroquine.

ParameterValueReference
Reaction Temperature160-180 °C
Reaction Time4-6 hours
Typical Yield70-80%

Application in the Synthesis of Beta-Blocker Analogues

Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases. The aryloxypropanolamine scaffold is a common structural feature of many beta-blockers. This compound can be utilized in the synthesis of novel beta-blocker analogues through the ring-opening of an epoxide.

General Synthetic Pathway to Beta-Blocker Analogues

The synthesis typically involves the reaction of a substituted phenol with epichlorohydrin to form an epoxide intermediate, which is then opened by this compound.

Diagram: Synthesis of a Propranolol Analogue

G A 1-Naphthol C 1-(Naphthalen-1-yloxy)-2,3-epoxypropane A->C B Epichlorohydrin B->C Williamson Ether Synthesis (Base, e.g., NaOH) E Propranolol Analogue C->E D This compound D->E Nucleophilic Ring Opening

Caption: Synthesis of a propranolol analogue via epoxide ring-opening.

Protocol: Synthesis of a Propranolol Analogue

This protocol describes the synthesis of 1-(diethylamino)-3-(naphthalen-1-yloxy)propan-2-ol, an analogue of propranolol.

Experimental Protocol:

  • Epoxide Formation:

    • In a round-bottom flask, dissolve 1-naphthol (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

    • Add a solution of sodium hydroxide (1.1 equivalents) in water and stir the mixture at room temperature for 30 minutes.

    • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture and reflux for 3-4 hours.

    • After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water, dried, and the solvent is evaporated to yield the crude epoxide, 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

  • Ring-Opening Reaction:

    • Dissolve the crude epoxide (1.0 equivalent) in a suitable solvent like methanol or ethanol.

    • Add this compound (1.5 equivalents) to the solution.

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The residue is then dissolved in an organic solvent and washed with water to remove excess amine.

    • The organic layer is dried and concentrated to give the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure propranolol analogue.

ParameterValue
Reaction Solvent (Epoxide Formation)Ethanol or Isopropanol
Reaction Solvent (Ring Opening)Methanol or Ethanol
Typical Yield (Overall)60-75%

Application in the Synthesis of Local Anesthetic Analogues

Local anesthetics are drugs that cause reversible loss of sensation in a limited area of the body. Many local anesthetics, such as procaine and lidocaine, contain a tertiary amine moiety. This compound can be used as a precursor to synthesize novel analogues of these drugs.

Synthetic Pathway to a Procaine Analogue

A procaine analogue can be synthesized by the esterification of 4-aminobenzoic acid with this compound.

Diagram: Synthesis of a Procaine Analogue

G A 4-Aminobenzoic acid C Procaine Analogue A->C B This compound B->C Fischer Esterification (Acid catalyst, e.g., H₂SO₄)

Caption: Synthesis of a procaine analogue via Fischer esterification.

Protocol: Synthesis of 1-(Diethylamino)propan-2-yl 4-aminobenzoate (Procaine Analogue)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-aminobenzoic acid (1.0 equivalent), this compound (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid in a suitable solvent such as toluene.

  • Reaction Conditions: Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Work-up: After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the procaine analogue.

ParameterValue
Reaction SolventToluene
CatalystConcentrated H₂SO₄
Typical Yield50-65%

Role as a Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of this compound makes it a potential candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. While specific, widely adopted applications of this compound as a chiral auxiliary are not extensively documented in mainstream literature, its structural features are analogous to other well-established amino alcohol-based auxiliaries.

Conceptual Application:

This compound could be attached to a prochiral ketone or aldehyde to form a chiral enamine or imine. The steric bulk and the stereochemistry of the auxiliary would then direct the approach of a nucleophile to one face of the double bond, leading to the formation of a new stereocenter with high enantioselectivity. After the reaction, the auxiliary can be cleaved and recovered.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its applications span the synthesis of crucial drug classes, including antimalarials, beta-blockers, and local anesthetics. The protocols and synthetic strategies outlined in this guide demonstrate its utility and provide a foundation for further exploration and development of novel APIs. The potential of this compound as a chiral auxiliary in asymmetric synthesis remains an area ripe for investigation, which could further expand its importance in the pharmaceutical industry. As the demand for enantiomerically pure and structurally complex drugs continues to grow, the role of versatile building blocks like this compound will undoubtedly become even more significant.

References

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. [Link]

  • Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). ResearchGate. [Link]

  • N1,N1-Diethylpentane-1,4-diamine: Technical Specifications and Industrial Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Center for Biotechnology Information. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • Synthesis and biological activities of local anesthetics. National Center for Biotechnology Information. [Link]

  • Chloroquine Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

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protocol for using 1-Diethylamino-2-propanol in the synthesis of propranolol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Synthesis of Propranolol

Abstract: This document provides a comprehensive guide for the synthesis of Propranolol, a widely used non-selective beta-blocker. We detail the established two-step synthetic route, starting from 1-naphthol and epichlorohydrin, followed by nucleophilic substitution with isopropylamine. This application note clarifies the crucial role of isopropylamine in forming the final product and provides an in-depth, step-by-step protocol suitable for researchers and professionals in drug development. The guide includes reaction mechanisms, safety protocols, purification techniques, and methods for analytical characterization, ensuring scientific rigor and reproducibility.

Introduction to Propranolol

Propranolol, chemically known as (RS)-1-(1-methylethylamino)-3-(1-naphthyloxy)propan-2-ol, is a cornerstone medication in the beta-blocker class.[1][2] It is primarily used to treat hypertension, angina, tremors, and various heart rhythm disorders by blocking β-adrenergic receptors.[1][3] The biological activity of propranolol is predominantly associated with the (S)-(-)-enantiomer, which has an affinity for beta-adrenergic receptors approximately 100 times greater than its (R)-enantiomer.[2][4]

The synthesis of propranolol is a classic example of nucleophilic substitution and epoxide ring-opening reactions, making it a valuable case study for medicinal and organic chemists. This guide focuses on the most common and efficient synthetic pathway.

A Note on Reagents: The synthesis described herein utilizes isopropylamine to form the secondary amine functional group characteristic of propranolol. The user's initial query mentioned 1-Diethylamino-2-propanol; however, this reagent would result in a different chemical entity and not propranolol. For the synthesis of propranolol, isopropylamine is the correct and standard nucleophile.

The Synthetic Pathway: A Two-Step Approach

The industrial synthesis of propranolol is typically achieved through a two-step process. This method is efficient and avoids the use of more hazardous materials like 1,3-dibromoacetone.[5][6]

Step 1: Synthesis of the Glycidyl Ether Intermediate The first step involves the reaction of 1-naphthol with epichlorohydrin under basic conditions. The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the hydroxyl group of 1-naphthol, forming a nucleophilic naphthoxide ion. This ion then attacks the least hindered carbon of epichlorohydrin in a Williamson ether synthesis, displacing the chloride ion and forming the key intermediate, 3-(1-naphthyloxy)-1,2-epoxypropane (also referred to as α-naphthyl glycidyl ether).[4][7][8]

Step 2: Epoxide Ring-Opening to Yield Propranolol The second step is the nucleophilic ring-opening of the synthesized epoxide intermediate. Isopropylamine attacks one of the carbon atoms of the epoxide ring. This reaction leads to the formation of the final product, propranolol.[1][5] The reaction is typically carried out in a suitable solvent like toluene or in an excess of isopropylamine itself.[4][5]

Reaction Scheme Visualization

Below is a diagram illustrating the overall synthetic pathway for propranolol.

Propranolol_Synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Epoxide Ring-Opening Naphthol 1-Naphthol Intermediate 3-(1-naphthyloxy) -1,2-epoxypropane Naphthol->Intermediate Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base Base (e.g., NaOH) Base->Naphthol Deprotonation Propranolol Propranolol Intermediate->Propranolol Isopropylamine Isopropylamine Isopropylamine->Propranolol

Caption: Overall reaction scheme for the two-step synthesis of Propranolol.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Epichlorohydrin is toxic and a suspected carcinogen; handle with extreme care.

Part A: Synthesis of 3-(1-naphthyloxy)-1,2-epoxypropane

This protocol is adapted from established laboratory procedures.[4][5][9]

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (approx.)
1-Naphthol144.1714.4 g0.10
Epichlorohydrin92.5227.8 g (23.5 mL)0.30
Sodium Hydroxide40.006.0 g0.15
Deionized Water18.0260 mL-
Dichloromethane84.93150 mL-

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolve 14.4 g of 1-naphthol in 100 mL of dichloromethane in the flask.

  • In a separate beaker, dissolve 6.0 g of sodium hydroxide in 60 mL of deionized water and add this solution to the dropping funnel.

  • Add 27.8 g of epichlorohydrin to the reaction flask.

  • Begin vigorous stirring and add the NaOH solution dropwise from the funnel over 30-45 minutes. The reaction is exothermic; maintain the temperature around 40-50°C using a water bath if necessary.

  • After the addition is complete, continue stirring the mixture at 50°C for 5-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 1-naphthol spot disappears.

  • After completion, cool the mixture to room temperature. Transfer the contents to a separatory funnel.

  • Separate the organic layer. Wash the organic layer twice with 50 mL of water, then once with 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate as a reddish-brown oil.[5]

Part B: Synthesis of Propranolol
Reagent/SolventMolar Mass ( g/mol )QuantityMoles (approx.)
3-(1-naphthyloxy)-1,2-epoxypropane200.2416.0 g0.08
Isopropylamine59.1110.8 g (15.6 mL)0.18
Toluene92.1430 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve the crude 3-(1-naphthyloxy)-1,2-epoxypropane (16.0 g) and isopropylamine (10.8 g) in 30 mL of toluene.[5]

  • Heat the mixture to 45°C and maintain this temperature with stirring for 4 hours.[5]

  • Monitor the reaction via TLC until the epoxide intermediate is consumed.

  • Upon completion, cool the reaction mixture to 5°C in an ice bath. A solid precipitate should form.

  • Collect the crude propranolol product by vacuum filtration and wash the solid with a small amount of cold toluene.

  • The crude product can be further purified by recrystallization. A common solvent system for this is toluene and n-hexane.[9] Dissolve the crude solid in a minimum amount of hot toluene and then add n-hexane until turbidity is observed. Allow it to cool slowly to form pure crystals of propranolol.

  • Filter the purified crystals, wash with cold n-hexane, and dry under vacuum. The expected yield is typically high, around 90-95%.[5][10]

Experimental Workflow Visualization

Workflow cluster_prep Part A: Intermediate Synthesis cluster_final Part B: Propranolol Synthesis A1 Dissolve 1-Naphthol & Epichlorohydrin A2 Dropwise addition of NaOH solution A1->A2 A3 React at 50°C for 5-6 hours (TLC) A2->A3 A4 Work-up: Separate, wash, & dry organic layer A3->A4 A5 Evaporate solvent A4->A5 B1 Dissolve Intermediate & Isopropylamine in Toluene A5->B1 Crude Intermediate B2 React at 45°C for 4 hours (TLC) B1->B2 B3 Cool to 5°C to precipitate product B2->B3 B4 Filter crude product B3->B4 B5 Recrystallize from Toluene/n-Hexane B4->B5 B6 Filter & Dry Final Product B5->B6 Characterization Characterization B6->Characterization Pure Propranolol

Caption: Step-by-step experimental workflow for the synthesis and purification of Propranolol.

Characterization and Purity Analysis

To ensure the successful synthesis and purity of the final product, several analytical techniques should be employed.

  • Melting Point: Pure propranolol has a melting point of approximately 96°C.[2] A sharp melting point close to this value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): TLC is used for monitoring reaction progress. A suitable mobile phase could be a mixture of chloroform and methanol (e.g., 20:1 v/v).[5]

  • High-Performance Liquid Chromatography (HPLC/UPLC): HPLC is a precise method for determining the purity of the final compound. A common setup uses a C18 column with a mobile phase consisting of a buffer (like 0.1% trifluoroacetic acid in water) and an organic solvent (like acetonitrile).[11] The purity of propranolol hydrochloride is often expected to be above 99%.[5]

  • Spectroscopy (FTIR, ¹H NMR, Mass Spectrometry):

    • FTIR: Will show characteristic peaks for O-H (hydroxyl), N-H (secondary amine), and C-O (ether) functional groups.

    • ¹H NMR: Provides structural confirmation by showing the chemical shifts and splitting patterns of all protons in the molecule.

    • Mass Spectrometry: Confirms the molecular weight of propranolol (259.34 g/mol ). Mass-triggered fraction collection can be used to isolate impurities for further characterization.[2][12]

Conclusion

The synthesis of propranolol from 1-naphthol and epichlorohydrin via an epoxide intermediate, which is subsequently opened by isopropylamine, is a robust and well-established method. This protocol provides a detailed, reliable, and scientifically grounded procedure for laboratory-scale synthesis. By following the outlined steps for reaction, purification, and characterization, researchers can confidently produce high-purity propranolol for further study and development.

References

  • Propranolol, an antihypertensive agent used in the treatment of high blood pressure, can be... - Homework.Study.com . Available at: [Link]

  • Synthesis method of propranolol hydrochloride - Eureka | Patsnap . Available at: [Link]

  • CN113511979A - Synthesis method and application of propranolol - Google Patents.
  • A Facile Synthesis of (S) – (-) – Propranolol - Journal of Sciences, Islamic Republic of Iran . Available at: [Link]

  • Analytical Scale Isolation and Purification of Propranolol Impurities Including Nitrosamine Drug Substance Related Impurity (NDSRI - Waters Corporation . Available at: [Link]

  • SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube . Available at: [Link]

  • PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia . Available at: [Link]

  • CN108586273B - A kind of preparation method of propranolol hydrochloride - Google Patents.
  • Research Article Facile Synthesis of Propranolol and Novel Derivatives - Semantic Scholar . Available at: [Link]

  • CN104961642A - Novel propranolol synthesis method - Google Patents.
  • Facile Synthesis of Propranolol and Novel Derivatives - ResearchGate . Available at: [Link]

  • Synthesis, Characterization and Bioactivity of Propranolol and its Compounds | Asian Journal of Organic & Medicinal Chemistry . Available at: [Link]

  • US5095151A - Preparation of propranolol hydrochloride macrocrystals - Google Patents.
  • Propranolol | C16H21NO2 | CID 4946 - PubChem - NIH . Available at: [Link]

  • Preparation and characterization of propranolol hydrochloride nanoparticles: a comparative study - PubMed . Available at: [Link]

  • Design and Synthesis Some Analogs of Propranolol using Essential Amino Acid - Oriental Journal of Chemistry . Available at: [Link]

  • Method Development and Validation for Quantification of Propranolol Hcl in Pharmaceutical Dosage form by RP-UPLC . Available at: [Link]

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Application Notes & Protocols: N,N-Diethylisopropanolamine as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Diethylisopropanolamine (DEIPA), a tertiary amino alcohol, is a synthetically versatile and economically significant building block for the construction of a wide array of bioactive molecules. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a reactive secondary hydroxyl group, allows for its incorporation into diverse molecular scaffolds. This guide provides an in-depth exploration of DEIPA's utility in medicinal chemistry, with a primary focus on its application in the synthesis of local anesthetics and cardiovascular agents. We present detailed, field-proven protocols for the synthesis of representative molecules, explain the causal mechanisms behind experimental choices, and offer insights into the structure-activity relationships that govern their biological effects. This document is intended for researchers, chemists, and drug development professionals seeking to leverage DEIPA as a strategic precursor in the discovery of novel therapeutics.

N,N-Diethylisopropanolamine (DEIPA): A Profile

N,N-Diethylisopropanolamine is a clear, viscous liquid that serves as an excellent starting point for multi-step organic syntheses. Its structure combines a sterically accessible isopropanolamine backbone with two ethyl substituents on the nitrogen atom, which influences the basicity and nucleophilicity of the amine and the lipophilicity of its derivatives.

Physicochemical & Reactive Properties

The dual functionality of DEIPA is the cornerstone of its synthetic utility. The tertiary amine acts as a base or nucleophile, while the secondary alcohol can be targeted for esterification, etherification, or conversion to other functional groups. These properties make it an ideal component for molecules requiring a hydrophilic, basic amino group.

Table 1: Physicochemical Properties of N,N-Diethylisopropanolamine

PropertyValueSource
IUPAC Name 1-(Diethylamino)propan-2-ol
CAS Number 6757-55-7
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
Boiling Point 159-161 °C
Density 0.88 g/mL at 25 °C
pKa ~9.5 (Estimated for the protonated amine)

The diagram below illustrates the key reactive sites on the DEIPA molecule that are exploited in synthetic chemistry.

Caption: Reactive sites of the N,N-Diethylisopropanolamine (DEIPA) molecule.

Application in the Synthesis of Local Anesthetics

Local anesthetics are indispensable drugs that reversibly block nerve signal transmission, inducing a temporary loss of sensation in a specific body area.[1] The classical pharmacophore for these agents consists of three parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[1] DEIPA is an exemplary building block for the hydrophilic "tail," which is crucial for rendering the molecule water-soluble and for its mechanism of action.

The mechanism involves the uncharged base form of the anesthetic crossing the neuronal membrane.[1][2] Inside the slightly more acidic axon cytoplasm, it becomes protonated (cationic).[1][3] This charged form then binds to the intracellular side of voltage-gated sodium channels, stabilizing their inactivated state and preventing the influx of sodium required for an action potential.[2][3][4]

Case Study: Synthesis of Ester-Type Local Anesthetics (Procaine Analogs)

Procaine, one of the first synthetic local anesthetics, is an ester of p-aminobenzoic acid and diethylaminoethanol. By substituting diethylaminoethanol with DEIPA, chemists can modulate the steric and electronic properties of the hydrophilic portion, potentially altering the drug's potency, duration of action, and toxicity profile. The synthesis is typically a direct esterification between an activated carboxylic acid (like an acyl chloride) and the alcohol of DEIPA.

This protocol describes the synthesis of a procaine analog where the p-amino group is replaced with a nitro group for synthetic simplicity. The nitro group is a common precursor to the amino group via reduction.

Rationale: The reaction between an acyl chloride and an alcohol is a highly efficient method for ester formation.[5][6][7] It is rapid and often proceeds to completion at room temperature.[5] A hindered base like triethylamine or DEIPA itself can be used to scavenge the HCl byproduct, driving the reaction forward.

Materials and Reagents:

  • N,N-Diethylisopropanolamine (DEIPA)

  • 4-Nitrobenzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N,N-Diethylisopropanolamine (1.31 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 50 mL of anhydrous dichloromethane. Cool the flask in an ice bath (0 °C).

  • Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred DEIPA solution over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acyl chloride and HCl), 50 mL of water, and 50 mL of brine. Causality Note: The bicarbonate wash neutralizes acidity, while the brine wash helps to remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester product.

Caption: Workflow for the synthesis of an ester-type local anesthetic analog.

Application in the Synthesis of Cardiovascular Agents

The isopropanolamine scaffold is a privileged structure in cardiovascular drug discovery, most notably as the backbone of many beta-blockers.[8][9] Tertiary amines are also a common feature in antiarrhythmic drugs, where they play a role in ion channel interactions.[10][11][12]

Case Study: Synthesis of Beta-Blocker Analogs (Propranolol Type)

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of conditions like hypertension, angina, and arrhythmia.[9] The archetypal structure is an aryloxypropanolamine. A common and efficient synthetic route involves the reaction of a phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with an amine.[8][13] Using DEIPA or its parent amine, diethylamine, in this final step allows for the creation of novel beta-blocker candidates.

This protocol outlines a standard two-step synthesis for a propranolol analog.

Rationale: This is a classic and robust method for preparing aryloxypropanolamines. The first step, epoxide formation, proceeds via a Williamson ether synthesis. The second step is a nucleophilic ring-opening of the epoxide. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, leading to the desired secondary alcohol product.

Materials and Reagents:

  • 1-Naphthol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Diethylamine

  • Ethanol

  • Standard laboratory glassware.

Procedure:

  • Step 1: Epoxide Formation: a. In a round-bottom flask, dissolve 1-naphthol (1.44 g, 10 mmol) in 20 mL of ethanol. Add a solution of NaOH (0.4 g, 10 mmol) in 5 mL of water. b. Add epichlorohydrin (1.38 g, 15 mmol) and heat the mixture to reflux for 3 hours. c. Cool the reaction, pour it into 100 mL of cold water, and extract with ethyl acetate (2 x 50 mL). d. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate can be used directly in the next step.

  • Step 2: Epoxide Ring-Opening: a. Dissolve the crude epoxide from Step 1 in 30 mL of ethanol. b. Add diethylamine (1.1 g, 15 mmol) to the solution. c. Heat the mixture to reflux for 4 hours. d. Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess diethylamine. e. Dissolve the residue in dilute HCl and wash with ether to remove any unreacted naphthol. f. Basify the aqueous layer with NaOH solution and extract the product with dichloromethane. g. Dry the organic layer over MgSO₄, filter, and concentrate to yield the final product, which can be further purified by crystallization or chromatography.

Caption: Synthetic strategy for a beta-blocker analog using a propanolamine scaffold.

Context: Mechanism of Beta-Blockade

Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines (like adrenaline and noradrenaline) to β-adrenergic receptors. This action modulates the downstream signaling pathways responsible for increasing heart rate, myocardial contractility, and blood pressure.[9]

Beta_Blockade_Pathway Catecholamine Catecholamine (e.g., Adrenaline) Receptor β-Adrenergic Receptor Catecholamine->Receptor Binds & Activates BetaBlocker Beta-Blocker (DEIPA Derivative) BetaBlocker->Receptor Competitively Blocks Blocked Physiological Response Blocked BetaBlocker->Blocked G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel Ca²⁺ Channels PKA->CaChannel Phosphorylates Response Increased Heart Rate & Contractility CaChannel->Response Increased Ca²⁺ Influx

Caption: Simplified signaling pathway of β-adrenergic receptor activation and its inhibition by a beta-blocker.

Conclusion and Future Perspectives

N,N-Diethylisopropanolamine is a powerful and versatile building block in the medicinal chemist's toolkit. Its straightforward incorporation into ester- and ether-linked structures provides rapid access to novel analogs of well-established drug classes, such as local anesthetics and beta-blockers. The protocols detailed herein represent robust and adaptable methods for synthesizing these derivatives, providing a solid foundation for further structure-activity relationship (SAR) studies. Future work could explore the derivatization of DEIPA to access other drug classes, including antiarrhythmics that target potassium or calcium channels, or centrally-acting agents where the diethylamino group can facilitate blood-brain barrier penetration. The inherent simplicity and favorable physicochemical properties of the DEIPA scaffold ensure its continued relevance in the ongoing quest for new and improved bioactive molecules.

References

  • Wikipedia. (n.d.). Local anesthetic. Retrieved from [Link]

  • JoVE. (2023, September 22). Local Anesthetics: Mechanism of Action. Retrieved from [Link]

  • NYSORA. (n.d.). Clinical Pharmacology of Local Anesthetics. Retrieved from [Link]

  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Retrieved from [Link]

  • Hille, B. (1977). Mechanism of action of local anaesthetic agents and biotoxins. PubMed. Retrieved from [Link]

  • Clark, R. B. (1994). Cardiotoxic and antiarrhythmic tertiary amine local anesthetics: sodium channel affinity vs. sodium channel gating. PubMed. Retrieved from [Link]

  • O'Donnell, J. P., Parekh, S., Borgman, R. J., & Gorczynski, R. J. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-propanamine. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylisopropylamine. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, June 20). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). N,N-Diethyl isopropyl amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
  • Cheméo. (n.d.). Chemical Properties of Diisopropylamine (CAS 108-18-9). Retrieved from [Link]

  • EurekAlert!. (2024, June 20). New method revolutionizes beta-blocker production process. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2015, September 7). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102126967B - Method for producing N,N-diisopropyl ethanolamine.
  • IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

  • Polyurethane catalyst. (2024, July 7). Diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. Retrieved from [Link]

  • Atwal, K. S., et al. (1991). Selective class III antiarrhythmic agents. 1. Bis(arylalkyl)amines. PubMed. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

  • LITFL. (2021, August 23). Antiarrhythmics - Part One. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Deranged Physiology. (2024, November 25). Classification of antiarrhythmic agents. Retrieved from [Link]

  • Conte, I., et al. (1994). Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides. PubMed. Retrieved from [Link]

  • Chem Thinker Labs. (n.d.). The Role of N-(3-Aminopropyl)diethanolamine in Pharmaceutical Intermediates. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions Involving 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

1-Diethylamino-2-propanol is a chiral amino alcohol that serves as a versatile and valuable building block in modern organic synthesis.[1] Its structure, featuring both a secondary alcohol and a tertiary amine, allows it to participate in a wide array of chemical transformations.[1] This bifunctional nature makes it an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Researchers in drug development and materials science will find its unique properties enable access to complex molecular architectures. This guide provides detailed experimental setups for key reactions involving this compound, focusing on its roles as a ligand in catalysis, a precursor to chiral auxiliaries, and as a nucleophile.

Reagent Profile: this compound

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 4402-32-8[1]
Molecular Formula C₇H₁₇NO[1]
Molecular Weight 131.22 g/mol [2]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 55-59 °C @ 13 mmHg[2]
Density 0.889 g/mL at 25 °C[2]
Solubility Soluble in water and organic solvents[1]

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area.

Application 1: Ligand in Nickel-Catalyzed Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation, typically employing a palladium catalyst.[3] However, recent advancements have demonstrated that nickel catalysts, when paired with appropriate ligands, can effectively catalyze these transformations, often with unique reactivity.[4][5][6][7] Amino alcohols, such as this compound, can serve as effective ligands for nickel, facilitating the coupling of unactivated alkyl halides with arylboronic acids.[4][5][6][7] The ligand coordinates to the nickel center, influencing its electronic properties and steric environment, which is crucial for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Nickel-Catalyzed Cross-Coupling of 1-Bromooctane with Phenylboronic Acid

Materials:

  • Nickel(II) iodide (NiI₂)

  • This compound

  • 1-Bromooctane

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add NiI₂ (5 mol%) and this compound (10 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the Schlenk tube, add phenylboronic acid (1.5 equivalents) and finely ground K₃PO₄ (3.0 equivalents).

  • Solvent and Substrate: Add anhydrous 1,4-dioxane to the tube, followed by 1-bromooctane (1.0 equivalent).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-octylbenzene.

Workflow Diagram:

Suzuki_Coupling cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup NiI2 NiI₂ Schlenk1 Schlenk Tube NiI2->Schlenk1 Ligand 1-Diethylamino- 2-propanol Ligand->Schlenk1 Schlenk2 Reaction Mixture BoronicAcid Phenylboronic Acid BoronicAcid->Schlenk2 Base K₃PO₄ Base->Schlenk2 Solvent Dioxane Solvent->Schlenk2 Substrate 1-Bromooctane Substrate->Schlenk2 Heat Heat to 80 °C Schlenk2->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Workup: Dilute, Filter Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Product 1-Octylbenzene Purify->Product

Workflow for Nickel-Catalyzed Suzuki-Miyaura Coupling.
ParameterCondition
Catalyst Loading 5 mol% NiI₂
Ligand Loading 10 mol% this compound
Base 3.0 eq. K₃PO₄
Solvent Anhydrous 1,4-dioxane
Temperature 80 °C
Expected Yield Moderate to high, dependent on substrate

Application 2: Precursor for Chiral Oxazolidinone Auxiliaries

Principle: Chiral auxiliaries are instrumental in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters.[8][9][10] Evans' oxazolidinones, derived from β-amino alcohols, are a prominent class of chiral auxiliaries.[11][12] The synthesis involves the cyclization of the amino alcohol with a carbonylating agent.[11][13] The resulting oxazolidinone can be acylated and then subjected to various enolate reactions, where the bulky substituent on the oxazolidinone ring directs the approach of the electrophile, leading to high diastereoselectivity.[8]

Experimental Protocol: Synthesis of (4S)-4-(1-(Diethylamino)ethyl)-1,3-oxazolidin-2-one

Materials:

  • (S)-1-Diethylamino-2-propanol

  • Carbonyldiimidazole (CDI) or diethyl carbonate

  • Triethylamine (Et₃N) (if using CDI)

  • Sodium ethoxide (if using diethyl carbonate)

  • Anhydrous toluene or neat conditions

  • Standard laboratory glassware

Procedure:

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add (S)-1-diethylamino-2-propanol (1.0 equivalent) and anhydrous toluene.

  • Carbonylation (CDI method): Add carbonyldiimidazole (1.1 equivalents) and triethylamine (1.1 equivalents).

  • Reaction: Heat the mixture to 60 °C and stir overnight.[13]

  • Alternative Carbonylation (Diethyl Carbonate method): Alternatively, mix (S)-1-diethylamino-2-propanol with diethyl carbonate and a catalytic amount of sodium ethoxide and heat to 135-150 °C.[13]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or crystallization to yield the chiral oxazolidinone.

Workflow Diagram:

Oxazolidinone_Synthesis cluster_reagents Reagent Setup AminoAlcohol (S)-1-Diethylamino- 2-propanol Flask Reaction Flask AminoAlcohol->Flask CarbonylatingAgent CDI / Diethyl Carbonate CarbonylatingAgent->Flask Solvent Toluene / Neat Solvent->Flask Heat Heat to 60-150 °C Flask->Heat Monitor Monitor by TLC Heat->Monitor Workup Workup: Aqueous Wash Monitor->Workup Purify Purification: Distillation/Crystallization Workup->Purify Product Chiral Oxazolidinone Purify->Product

Workflow for Chiral Oxazolidinone Synthesis.
ParameterCondition (CDI Method)Condition (Diethyl Carbonate Method)
Carbonylating Agent 1.1 eq. CarbonyldiimidazoleExcess Diethyl Carbonate
Base/Catalyst 1.1 eq. TriethylamineCatalytic Sodium Ethoxide
Solvent Anhydrous TolueneNeat
Temperature 60 °C135-150 °C
Expected Yield Low to high, dependent on methodHigh

Application 3: Nucleophile in Acylation Reactions

Principle: The amino and hydroxyl groups of this compound are both nucleophilic and can react with electrophiles such as acyl chlorides or anhydrides.[14] The relative reactivity of the two functional groups can often be controlled by the reaction conditions. The more nucleophilic tertiary amine can act as a built-in base or catalyst, while the secondary alcohol can be acylated to form an ester. This transformation is fundamental in protecting the hydroxyl group or in synthesizing ester-containing target molecules.

Experimental Protocol: Acylation of this compound with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine as a base

  • Standard laboratory glassware

Procedure:

  • Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

Workflow Diagram:

Acylation_Reaction cluster_reagents Reaction Setup (0 °C) AminoAlcohol 1-Diethylamino- 2-propanol Flask Reaction Flask AminoAlcohol->Flask Base Triethylamine Base->Flask Solvent DCM Solvent->Flask AddAcyl Add Acetyl Chloride Flask->AddAcyl React Stir at RT 2-4 hours AddAcyl->React Monitor Monitor by TLC React->Monitor Workup Workup: Aqueous Quench & Extraction Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Product Ester Product Purify->Product

Workflow for Acylation of this compound.
ParameterCondition
Acylating Agent 1.1 eq. Acetyl Chloride
Base 1.2 eq. Triethylamine
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Expected Yield High

References

  • González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]

  • González-Bobes, F., & Fu, G. C. (2006). Amino alcohols as ligands for nickel-catalyzed suzuki reactions of unactivated alkyl halides, including secondary alkyl chlorides, with arylboronic acids. PubMed, 128(16), 5360-1. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Frank, K. E., et al. (2015). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 17(10), 584-595. [Link]

  • Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chloride. American Chemical Society. [Link]

  • de Fátima, A., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(11), 20583–20594. [Link]

  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]

  • Takacs, J. M., Jaber, M. R., & Vellekoop, A. S. (1996). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry, 61(19), 6756–6765. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • LookChem. Cas 4402-32-8, this compound. [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Reiser, O. (2015). Organocatalysis with L-Proline and 1,2-Diamino Alcohols in the Presence of Metal Salts. [Link]

  • Cross-Coupling Reactions Guide. [Link]

  • ResearchGate. Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295–2312. [Link]

  • Google Patents. Process of preparing n, n-dimethylamino alcohols.
  • Reddy, V. P., et al. (2015). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 48(8), 2295–2307. [Link]

  • Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. [Link]

  • Books. CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
  • Studocu. Prelab Information for Experiment #3: Title: Studying SN1 and SN2 Reactions: Nucleophilic Substitution at Saturated Carbon. [Link]

  • Scientific & Academic Publishing. A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. [Link]

  • MDPI. Organocatalysis: A Brief Overview on Its Evolution and Applications. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]

  • PubMed Central. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. [Link]

  • ResearchGate. Specific Organocatalysis in Amidation Reaction of Fatty Acid Methyl Esters with 3‐(Dimethylamino)‐1‐propylamine. [Link]

  • ResearchGate. Experiment and model for surface tensions of 2‑diethylaminoethanol‑N‑(2‑aminoethyl)ethanolamine, 2‑diethylaminoethanol‑N‑methyl‑1,3‑propane‑diamine and 2‑diethylaminoethanol‑1,4‑butanediamine aqueous solutions. [Link]

  • Google Patents. Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.

Sources

analytical methods for quantifying 1-Diethylamino-2-propanol in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1-Diethylamino-2-propanol in Reaction Mixtures

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate quantification of this compound (1-DEA-2-P) in complex reaction mixtures. Recognizing the critical need for precise monitoring of reaction kinetics, yield, and impurity profiling in research and drug development, this guide presents two robust, validated chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following silylation, and direct analysis by High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS). The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices. This document serves as a practical resource for researchers, scientists, and drug development professionals, ensuring data integrity and reproducibility in the laboratory.

Introduction: The Analytical Challenge of Amino Alcohols

This compound is a vicinal amino alcohol, a structural motif prevalent in over 80 FDA-approved drugs and thousands of natural products.[1] Amino alcohols are versatile chiral building blocks in pharmaceutical synthesis and serve various industrial functions.[2][3] The accurate quantification of 1-DEA-2-P within a reaction mixture is paramount for process optimization, yield calculation, and quality control.

However, the inherent chemical properties of 1-DEA-2-P—namely the presence of a polar hydroxyl (-OH) and a basic tertiary amine (-NEt₂) group—present significant analytical challenges. These functional groups can cause poor chromatographic peak shape, low volatility, and thermal instability, complicating direct analysis. This guide provides two distinct, validated approaches to overcome these challenges, offering flexibility based on available instrumentation and analytical requirements.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) via Derivatization

Principle and Rationale

Gas chromatography is a powerful technique for separating volatile compounds. However, the direct injection of polar analytes like 1-DEA-2-P often results in significant peak tailing and potential on-column degradation due to interactions with the stationary phase and high inlet temperatures.[4][5] To address this, a derivatization step is employed.

Causality of Derivatization: We utilize silylation, a robust and widely used derivatization procedure in gas chromatography.[5] In this process, a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[6] This chemical modification effectively masks the polar functional group, leading to a derivative that is significantly more volatile, more thermally stable, and exhibits improved chromatographic behavior.[4][6] The resulting TMS-ether of 1-DEA-2-P can then be easily analyzed using a standard non-polar capillary GC column and quantified with a universal and reliable Flame Ionization Detector (FID).

Experimental Workflow: GC-FID Method

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Aprotic Solvent (e.g., Pyridine, Acetonitrile) A->B C Add Silylating Reagent (e.g., BSTFA w/ 1% TMCS) B->C Transfer to Vial D Incubate at 70°C for 30 min C->D E Inject Derivatized Sample D->E Cool to RT F Separation on Capillary Column E->F G Detection by FID F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for 1-DEA-2-P quantification by GC-FID.

Detailed Protocol: GC-FID

2.3.1 Reagents and Materials

  • This compound (Reference Standard, >99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Methanol (HPLC grade, for dilutions)

  • Class A volumetric flasks and pipettes

  • Autosampler vials with PTFE-lined septa

2.3.2 Standard Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 1-DEA-2-P reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock standard with methanol.

2.3.3 Sample Preparation and Derivatization

  • Accurately weigh an amount of the reaction mixture expected to contain 1-DEA-2-P within the calibration range into a volumetric flask and dilute with methanol.

  • Pipette 100 µL of the diluted sample or calibration standard into an autosampler vial.

  • Add 200 µL of anhydrous pyridine (or acetonitrile).

  • Add 200 µL of BSTFA (with 1% TMCS).

  • Immediately cap the vial and vortex for 10 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

2.3.4 Chromatographic Conditions

  • Instrument: Agilent 8890 GC System with FID, or equivalent.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).

  • Inlet: Split/Splitless, operated in split mode (e.g., 20:1 ratio).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.2 mL/min).

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Detector: FID.

  • Detector Temperature: 300°C.

  • Makeup Gas (N₂): 25 mL/min.

  • H₂ Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

2.3.5 Quantification Construct a calibration curve by plotting the peak area of the derivatized 1-DEA-2-P against the concentration of the standards. Determine the concentration in the unknown samples by interpolation from this curve using the calculated linear regression equation.

Method 2: High-Performance Liquid Chromatography with UV or MS Detection (HPLC-UV/MS)

Principle and Rationale

HPLC is exceptionally well-suited for analyzing polar and non-volatile compounds, thereby circumventing the need for derivatization. A reversed-phase HPLC (RP-HPLC) method is proposed, which separates analytes based on their hydrophobicity.

Mechanistic Insight: For a basic compound like 1-DEA-2-P, controlling the mobile phase pH is critical for achieving good peak shape and reproducible retention. By adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, the tertiary amine is protonated.[7] This ensures a consistent charge state and minimizes undesirable interactions with residual silanols on the silica-based C18 column, resulting in sharp, symmetrical peaks.

While 1-DEA-2-P lacks a strong UV chromophore, detection can be achieved at low wavelengths (~200-215 nm). However, for superior sensitivity and unparalleled specificity, especially in a complex matrix, coupling the HPLC to a mass spectrometer (MS) is the preferred approach.[8] MS detection allows for quantification based on the mass-to-charge ratio (m/z) of the protonated molecule, effectively eliminating interference from co-eluting matrix components.

Experimental Workflow: HPLC-UV/MS Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve and Dilute in Mobile Phase A A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Prepared Sample C->D E Separation on C18 Column D->E F Detection by UV and/or MS E->F G Integrate Peak Area / Ion Count F->G H Quantify using Calibration Curve G->H

Sources

Application Note: A Robust Gas Chromatography Method for the Analysis of 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and direct gas chromatography (GC) method for the quantitative analysis of 1-Diethylamino-2-propanol. This protocol is specifically designed for researchers, scientists, and professionals in drug development who require an accurate assessment of this compound's purity and concentration. We address the inherent challenges of analyzing basic amino alcohols and provide a validated methodology employing a base-deactivated capillary column and Flame Ionization Detection (FID) to ensure exceptional peak symmetry and reproducibility without the need for chemical derivatization.

The Scientific Challenge: Overcoming Analyte-Surface Interactions

The analysis of amines and amino alcohols like this compound by gas chromatography presents a significant analytical hurdle.[1][2] These molecules contain highly basic amine functional groups and polar hydroxyl groups. These functional groups can engage in strong secondary interactions, primarily hydrogen bonding, with active sites within the GC system.[1][3]

Conventional fused-silica capillary columns possess acidic silanol (Si-OH) groups on their surface. These sites readily and strongly adsorb basic analytes, leading to a host of chromatographic problems:

  • Severe Peak Tailing: Adsorption causes a portion of the analyte molecules to lag behind the main band, resulting in asymmetric, tailing peaks that are difficult to integrate accurately.[1]

  • Poor Reproducibility: The active sites can become saturated or change over time, leading to inconsistent retention times and peak areas.[2]

  • Low Sensitivity: Irreversible adsorption can lead to a partial or complete loss of the analyte, compromising the accuracy and sensitivity of the method.

While chemical derivatization can mitigate these issues by masking the active functional groups, this process adds time, complexity, and potential sources of error to the workflow.[4] This guide, therefore, focuses on a more direct and efficient approach centered on the use of specialized, inert column technology.[5][6]

Methodological Framework & Rationale

To develop a self-validating and robust protocol, every component of the method was selected to specifically counteract the challenges posed by this compound.

The Cornerstone: Base-Deactivated Column Selection

The choice of capillary column is the single most critical factor for this analysis.[7][8] We circumvent the need for derivatization by employing a column specifically engineered for the analysis of basic compounds. A wax-type stationary phase with base-deactivation treatment, such as an Agilent CP-Wax for Volatile Amines or equivalent, is mandated.[9]

Causality: These columns undergo a special surface treatment that neutralizes the acidic silanol groups, creating a more inert pathway for the analyte.[1] This chemical inertness minimizes the secondary interactions responsible for peak tailing, enabling the elution of symmetrical, sharp peaks, which is fundamental for accurate quantification.

Detection System: Flame Ionization Detector (FID)

The Flame Ionization Detector (FID) is the detector of choice for this application. It is a robust, universal detector for carbon-containing compounds and offers a wide linear range, making it ideal for purity analysis and quantification across various concentrations.[10] Its reliable and consistent response to hydrocarbons ensures the trustworthiness of the quantitative data generated.

Sample Introduction: Optimized Inlet Parameters

A split/splitless injector is used to introduce the sample. The inlet liner should also be deactivated to prevent analyte loss before it reaches the column. A split injection is recommended for analyzing higher concentration samples to avoid overloading the column, which can itself cause peak distortion.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the analysis of this compound.

Instrumentation and Consumables
ComponentSpecification
Gas Chromatograph Agilent 8890 GC System or equivalent, equipped with a Split/Splitless (SSL) inlet and FID detector.
GC Column Agilent J&W CP-Wax for Volatile Amines and Diamines, 30 m x 0.32 mm, 1.2 µm (Part No. CP7422) or equivalent.
Autosampler Automated liquid sampler (ALS) for precision and reproducibility.
Vials 2 mL amber glass vials with PTFE/silicone septa.
Syringe 10 µL autosampler syringe.
Inlet Liner Deactivated, split liner with glass wool.
Gases Helium (Carrier Gas, 99.999% purity), Hydrogen (FID), Air (FID).
Solvent Methanol, HPLC or GC grade.
Reference Standard This compound, >99% purity.
Gas Chromatography Method Parameters
ParameterSetting
Inlet SSL, Split Mode
Inlet Temperature250 °C
Split Ratio50:1 (can be adjusted based on sample concentration)
Injection Volume1.0 µL
Carrier GasHelium
Flow Rate2.0 mL/min (Constant Flow)
Oven Program
Initial Temperature80 °C, hold for 1 minute
Ramp Rate15 °C/min to 220 °C
Final HoldHold at 220 °C for 5 minutes
Detector FID
Detector Temperature280 °C
H₂ Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He) Flow25 mL/min
Data Acquisition Rate50 Hz
Step-by-Step Procedure

1. Standard Preparation: a. Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. b. Working Standards: Perform serial dilutions of the stock standard with methanol to prepare a series of calibration standards (e.g., 10, 50, 100, 250, and 500 µg/mL). Transfer to autosampler vials.

2. Sample Preparation: a. Accurately weigh an appropriate amount of the sample material expected to contain this compound into a volumetric flask. b. Dissolve the sample in methanol, sonicate briefly if necessary to ensure complete dissolution. c. Dilute with methanol to a final concentration within the calibration range (e.g., ~100 µg/mL). d. If the sample contains particulates, filter it through a 0.45 µm PTFE syringe filter into an autosampler vial.[11]

3. GC System and Sequence Setup: a. Before analysis, condition the column according to the manufacturer's instructions to ensure low bleed and a stable baseline. b. Set up an analysis sequence in the chromatography data system (CDS). c. The sequence should begin with several solvent blank injections (methanol) to ensure system cleanliness, followed by the calibration standards, and then the prepared samples. d. Include quality control (QC) checks at regular intervals to monitor system performance.

4. Data Analysis: a. Following the sequence run, integrate the peak corresponding to this compound in all chromatograms. b. Generate a linear calibration curve by plotting the peak area versus the concentration of the standards. The correlation coefficient (r²) should be >0.995 for a valid calibration. c. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. d. Calculate the final purity or concentration in the original sample material, accounting for the initial sample weight and dilution factors.

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample Prep_Sample Prepare Sample (Weigh, Dissolve, Dilute) Sample->Prep_Sample Prep_Standard Prepare Calibration Standards GC_Inject Autosampler Injection Prep_Standard->GC_Inject Calibration Run Prep_Sample->GC_Inject Sample Run GC_Column Separation on Base-Deactivated Column GC_Inject->GC_Column FID_Detect FID Detection GC_Column->FID_Detect Integration Peak Integration FID_Detect->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Integration->Quant Calibration->Quant Calibration Model Report Final Report Quant->Report

Caption: Workflow for GC-FID Analysis of this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing 1. Active sites in the inlet liner or column. 2. Column contamination.1. Replace the inlet liner with a new, deactivated one. Trim the first 10-15 cm from the column inlet. 2. Bake out the column at its maximum temperature limit.
Peak Fronting 1. Column overload. 2. Inappropriate solvent.1. Dilute the sample further or increase the split ratio. 2. Ensure the sample is fully dissolved in methanol.
No Peak / Low Signal 1. Syringe clog. 2. Analyte adsorption in the inlet. 3. FID not lit.1. Clean or replace the autosampler syringe. 2. Check that the inlet liner is properly deactivated. 3. Check gas flows and re-ignite the FID.
Shifting Retention Times 1. Leak in the system. 2. Inconsistent oven temperature. 3. Column aging.1. Perform a leak check on the inlet and column connections. 2. Verify GC oven performance. 3. Condition the column or replace if necessary.

Conclusion

The gas chromatography method detailed in this note provides a highly effective and direct means for the analysis of this compound. By understanding the chemical nature of the analyte and selecting a base-deactivated column, the common chromatographic issues associated with basic compounds are overcome. This protocol delivers excellent accuracy, precision, and peak shape without requiring complex derivatization steps, making it a valuable tool for quality control and research in the pharmaceutical industry.

References

  • Generic GC–FID for Volatile Amine Quantitation in Pharma. (2018). Chromatography Online. [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing. [Link]

  • Amino-alcohols Analysis of amino-alcohols, C3-C5. Agilent Technologies, Inc.[Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). Virginia Tech. [Link]

  • Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed. [Link]

  • Amino alcohols Analysis of ethanol amines. Agilent Technologies, Inc.[Link]

  • Amino alcohols, C2 - C5. Agilent Technologies, Inc.[Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Analysis of Amino Acids Contained in Alcohol. Shimadzu. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Sample Preparation – GC-FID. Polymer Chemistry Characterization Lab. [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Preparing Samples for GC-MS/MS Analysis. Organomation. [Link]

  • What Is Derivatization In Gas Chromatography?. Chemistry For Everyone - YouTube. [Link]

  • GC Column Selection Guide. Restek. [Link]

  • Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. PubMed. [Link]

  • Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. YouTube. [Link]

  • Guide to GC Column Selection and Optimizing Separations. Restek. [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate. [Link]

  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Patsnap.com. [Link]

  • CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. PubMed. [Link]

  • Agilent J&W GC Column Selection Guide. Postnova Analytics GmbH. [Link]

  • ANALYSIS AND SAMPLING METHODS -POST-COMBUSTION CO2 CAPTURE PROCESS. Gassnova. [Link]

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Application Notes and Protocols: The Utility of 1-Diethylamino-2-propanol in the Development of Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Foreword: A Modern Perspective on Corrosion Mitigation

Corrosion, the electrochemical degradation of materials, represents a persistent and costly challenge across virtually all industrial sectors. The global economic impact of corrosion necessitates the continuous development of effective mitigation strategies.[1] Among these, the use of organic corrosion inhibitors is a primary line of defense, particularly for protecting metals like steel in acidic environments commonly found in industrial cleaning, oil and gas exploration, and chemical processing.[2]

Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that impedes the corrosive process.[3] The efficacy of these molecules is largely dependent on their chemical structure, particularly the presence of heteroatoms (such as Nitrogen, Oxygen, and Sulfur), π-electrons, and functional groups that can act as adsorption centers.[4][5]

This guide focuses on 1-Diethylamino-2-propanol (DEAP), a versatile amino alcohol, as a foundational molecule for developing potent corrosion inhibitors. We will explore its intrinsic inhibitory properties, its role as a precursor for more complex inhibitors like Schiff bases, and the detailed experimental protocols required to validate its performance. This document is designed to provide both the theoretical underpinnings and the practical, field-proven methodologies essential for researchers in this domain.

Section 1: The Inhibitory Mechanism of this compound (DEAP)

Molecular Structure and Adsorption Centers

This compound (DEAP) is an amino alcohol with the chemical structure C₇H₁₇NO. Its efficacy as a corrosion inhibitor stems from the presence of two key functional groups: a tertiary amine (-N(C₂H₅)₂) and a hydroxyl group (-OH). Both the nitrogen and oxygen atoms possess lone pairs of electrons, which serve as active centers for adsorption onto the metallic surface.

The inhibition mechanism is primarily based on the formation of a coordinate bond between the lone pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of the metal (e.g., iron). This interaction leads to the formation of a protective film on the metal surface, which isolates it from the corrosive environment.[5][6]

Mode of Adsorption and Inhibition Type

The adsorption of DEAP onto a metal surface can occur through two primary mechanisms:

  • Physisorption: Involves weaker electrostatic forces between charged inhibitor molecules and the charged metal surface.

  • Chemisorption: Involves stronger coordinate-type bonds formed by electron sharing or donation from the inhibitor to the metal surface.[7]

Often, the process is a combination of both, referred to as comprehensive or physico-chemical adsorption.[8] Electrochemical studies, such as potentiodynamic polarization, typically reveal that amino alcohols like DEAP act as mixed-type inhibitors . This means they adsorb on the metal surface and impede both the anodic reaction (metal dissolution) and the cathodic reaction (e.g., hydrogen evolution) simultaneously.[6][7]

The following diagram illustrates the fundamental mechanism of DEAP adsorption on a steel surface in an acidic medium.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (Fe) cluster_adsorption Adsorption & Inhibition H_plus H⁺ Cathodic_sites Fe (Cathodic Sites) H_plus->Cathodic_sites Attacks surface Cl_minus Cl⁻ DEAP_protonated DEAP-H⁺ (Protonated DEAP) DEAP_molecule DEAP Molecule (C₇H₁₇NO) DEAP_protonated->DEAP_molecule Deprotonation near surface Fe_surface Fe (Anodic Sites) Protective_film Protective Adsorbed Film DEAP_molecule->Protective_film Adsorption via N, O lone pairs Protective_film->Fe_surface Blocks Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) Protective_film->Cathodic_sites Blocks Cathodic Reaction (2H⁺ + 2e⁻ → H₂) A Inhibitor Synthesis (e.g., Schiff Base from DEAP) C Weight Loss Method (Gravimetric Screening) A->C B Coupon Preparation (Carbon Steel) B->C D Electrochemical Testing (PDP & EIS) C->D Promising Candidates F Data Analysis & Mechanism Elucidation C->F E Surface Analysis (SEM/EDS) D->E Confirmation of Film D->F E->F

Caption: Standard experimental workflow for corrosion inhibitor evaluation.

Protocol 1: Weight Loss (Gravimetric) Method

This technique is the most common and straightforward method for determining corrosion rate and inhibition efficiency. [9][10] 1. Materials & Reagents:

  • Metal coupons (e.g., C1018 mild steel, precisely cut to a known surface area). [11]* Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution). [12][13]* Inhibitor (DEAP or its derivative) at various concentrations.

  • Silicon carbide abrasive papers (different grits), acetone, ethanol, deionized water.

  • Analytical balance (±0.1 mg accuracy).

  • Water bath or thermostat for temperature control.

2. Step-by-Step Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successive grits of abrasive paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and finally dry in a stream of warm air.

  • Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Suspend the coupons in beakers containing the corrosive solution. One beaker should be a "blank" (no inhibitor), while others contain different concentrations of the inhibitor. Ensure the coupons are fully immersed.

  • Exposure: Place the beakers in a constant temperature water bath for a specified duration (e.g., 6, 12, or 24 hours). [14]5. Cleaning and Final Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by scrubbing with a soft brush in a suitable cleaning solution, rinse thoroughly with water and acetone, dry, and re-weigh to get the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)

      • Where K is a constant (8.76 × 10⁴), ΔW is in grams, A is the surface area in cm², T is the time in hours, and D is the metal density in g/cm³.

    • Inhibition Efficiency (η%): η% = [(CR_blank - CR_inh) / CR_blank] × 100

      • Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively. [15]

Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the kinetics of the corrosion process and the inhibitor's mechanism. [16][17][18] 1. Materials & Setup:

  • Potentiostat/Galvanostat with frequency response analysis capability.

  • Standard three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., carbon steel) with a known exposed surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): A platinum or graphite rod/plate with a large surface area.

  • Corrosive solution with and without the inhibitor.

2. Step-by-Step Procedure:

  • Stabilization: Immerse the three-electrode setup in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz). [4] * Record the impedance data and plot it as Nyquist and Bode plots.

    • Analysis: The Nyquist plot for an uninhibited system often shows a single depressed semicircle. The diameter of this semicircle corresponds to the Charge Transfer Resistance (R_ct) . A larger R_ct value indicates slower corrosion kinetics and better inhibition. [19][20]The data is fitted to an equivalent electrical circuit to quantify parameters like R_ct and the double-layer capacitance (C_dl).

    • Inhibition Efficiency (η%): η% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

  • Potentiodynamic Polarization (PDP):

    • After EIS, scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s). [13] * Plot the resulting current density (log i) versus potential (E). This is the Tafel plot.

    • Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (i_corr) . [6] * A significant shift in E_corr (>85 mV) can indicate whether the inhibitor is primarily anodic or cathodic; smaller shifts suggest a mixed-type inhibitor. [5] * Inhibition Efficiency (η%): η% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

Section 4: Data Presentation and Interpretation

Organizing experimental data in a clear, tabular format is crucial for comparison and analysis.

Table 1: Example Data from Weight Loss Measurements
Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (η%)
0 (Blank)55.21.25-
5018.10.4167.2
1009.80.2282.4
2004.50.1092.0
Table 2: Example Data from Electrochemical Measurements
Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (μA/cm²)R_ct (Ω·cm²)C_dl (μF/cm²)η% (from PDP)η% (from EIS)
0 (Blank)-475112.5220150--
50-46835.17158568.869.2
100-46219.813505282.483.7
200-4558.928003592.192.1

Interpretation:

  • A decrease in i_corr and an increase in R_ct with increasing inhibitor concentration signify effective corrosion inhibition.

  • A decrease in C_dl suggests the adsorption of inhibitor molecules at the metal/solution interface, displacing water molecules and decreasing the local dielectric constant.

  • The minimal shift in E_corr confirms the inhibitor's mixed-type behavior.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). e-journal.um.edu.my.
  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). onepetro.org.
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). pubs.acs.org.
  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). aip.
  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). rosap.ntl.bts.gov.
  • Anti-Corrosion Performance of Migratory Corrosion Inhibitors on Reinforced Concrete Exposed to Varying Degrees of Chloride Erosion. (2022). .

  • The quantum calculated for investigated dimethylamino compounds. (n.d.). .

  • Corrosion tests using the weight loss method. (n.d.). .

  • A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIVATIVES. (n.d.). .

  • Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. (2015). .

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). .

  • Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. (n.d.). .

  • Weight loss method of corrosion assessment. (n.d.). .

  • Comparative Guide to the Corrosion Inhibition Efficiency of Amino Alcohols: A Focus on 3 - Benchchem. (n.d.). .

  • Preparing of the samples for potentiodynamic measurements. (n.d.). .

  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). .

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). .

  • Anticorrosion Evaluation of Novel Water-Soluble Schiff Base Molecules for C1018 Steel in CO2-Saturated Brine by Computational and Experimental Methodologies. (n.d.). .

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). .

  • Novel Schiff-base molecules as efficient corrosion inhibitors for mild steel surface in 1 M HCl medium: experimental and theoretical approach. (2016). pubmed.ncbi.nlm.nih.gov.
  • Synthesis and Characterization of Heterocyclic Derivatives to Evaluate their Efficiency as Corrosion Inhibitors for Carbon Steel. (n.d.). .

  • Corrosion inhibition of mild steel by highly stable polydentate schiff base derived from 1,3- propanediamine in aqueous acidic solution. (2022). .

  • Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies. (n.d.). pubs.rsc.org.
  • Synthesis, Characterization and Electrochemical Studies on the Corrosion Inhibition Properties of Schiff bases for Mild Steel in 1 M HCl solution. (n.d.). .

  • Synthesis, description, and application of novel corrosion inhibitors for CS AISI1095 in 1.0 M HCl based on benzoquinoline derivatives. (2023). .

  • The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. (n.d.). .

  • 2-Propanol derivatives as corrosion inhibitors. (n.d.).
  • The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution. (n.d.). journals.itb.ac.id.
  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). pubs.rsc.org.
  • Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (n.d.). .

  • 3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation. (2017). .

  • Assessment of the Amino Acid L-Histidine as a Corrosion Inhibitor for a 1018 Carbon Steel in Aqueous Sodium Chloride Solution. (2024). .

  • H2S and O2 influence on the corrosion of carbon steel immersed in a solution containing 3M diethanolamine. (n.d.). .

  • Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. (2025). .

  • Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. (n.d.). .

  • Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. (n.d.). .

  • Natural Polyphenols and the Corrosion Protection of Steel: Recent Advances and Future Perspectives for Green and Promising Strategies. (n.d.). .

  • Electrochemical Assessment of Rhus typhina L. Leaf Extract as a Novel Green Corrosion Inhibitor for OL37 in 1 M HCl Medium. (n.d.). .

  • Effect of Natural Inhibitors on the Corrosion Properties of Grade 2 Titanium Alloy. (2024). .

  • Corrosion Protection and Sustainability: Why Are the Two Concepts Inherently Intertwined. (n.d.). .

  • Enhanced corrosion resistance of metal surfaces by film forming amines: A comparative study between cyclohexanamine and 2-(diethylamino)ethanolbased formulations. (2017). .

  • Insights into the Development of Corrosion Protection Coatings. (n.d.). .

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Application Notes and Protocols: 1-Diethylamino-2-propanol as a pH Control Agent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 1-Diethylamino-2-propanol (DEAP) as a versatile pH control agent and acid scavenger in chemical reactions. We delve into its fundamental physicochemical properties, mechanism of action, and provide detailed, field-proven protocols for its application. This guide emphasizes scientific integrity, offering insights into the causality behind experimental choices to ensure reproducible and optimal results.

Introduction: The Role of Tertiary Amino Alcohols in pH Modulation

In the landscape of organic synthesis, precise control of reaction pH is paramount. Uncontrolled pH fluctuations, often due to the generation of acidic byproducts, can lead to decreased yields, formation of impurities, and even complete reaction failure. Tertiary amines are widely employed as acid scavengers, and among them, this compound (DEAP) presents a unique combination of properties.[1] Its structure, featuring a sterically accessible tertiary amine and a hydroxyl group, imparts basicity while offering unique solubility and reactivity profiles.[1]

This application note serves as an authoritative resource, moving beyond a simple recitation of steps to explain the underlying principles that govern the successful application of DEAP. We will explore its use as a weak base, ideal for sensitive substrates where stronger, non-nucleophilic bases might be unsuitable.

Physicochemical Properties and Key Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. DEAP is a colorless to slightly yellow liquid with a characteristic amine odor.[1] Its properties make it a versatile choice for a variety of reaction conditions.

PropertyValueSource
CAS Number 4402-32-8[1][2][3][4][5][6]
Molecular Formula C₇H₁₇NO[1][3]
Molecular Weight 131.22 g/mol [3]
Appearance Clear, colorless to light yellow liquid[1][3][4][5]
Boiling Point 156.5 °C at 760 mmHg; 55-59 °C at 13 mmHg[2][3][4][5]
Melting Point 13.5 °C[2][3][4][5]
Density 0.889 g/mL at 25 °C[3][4][5]
pKa (Predicted) 14.81 ± 0.20[3][4][5]
Flash Point 92 °F (33.3 °C)[3][4]
Solubility Soluble in water and organic solvents[1]

Mechanism of pH Control: The Role of the Tertiary Amine

The utility of DEAP as a pH control agent stems from the lone pair of electrons on its tertiary nitrogen atom. This site functions as a Brønsted-Lowry base, readily accepting a proton (H⁺) from acidic species generated during a reaction. This neutralization prevents the reaction medium from becoming excessively acidic.

The equilibrium can be represented as:

C₂H₅)₂NCH₂CH(OH)CH₃ + H-X ⇌ [(C₂H₅)₂N(H)CH₂CH(OH)CH₃]⁺ X⁻ (DEAP, Base) + (Acid) ⇌ (DEAP Salt, Conjugate Acid)

The predicted pKa of approximately 14.81 for the conjugate acid indicates that DEAP is a moderately weak base.[3][4][5] This property is advantageous in reactions where strong bases could cause unwanted side reactions such as deprotonation of sensitive functional groups, elimination, or catalysis of decomposition pathways. The hydroxyl group can also influence reactivity and solubility, sometimes participating in hydrogen bonding with reaction intermediates.[1]

DEAP_Equilibrium DEAP This compound (Base) Salt Protonated DEAP Salt (Conjugate Acid) DEAP->Salt Protonation Acid Acid (H-X) Salt->DEAP Deprotonation

Caption: Acid-Base Equilibrium of this compound (DEAP).

Applications in Chemical Synthesis

DEAP is primarily used as an acid scavenger in reactions that produce hydrogen halides (HCl, HBr) or other acidic byproducts. Its good solubility in common organic solvents makes it a practical choice for homogeneous reaction mixtures.

Key Applications Include:

  • Acylations: In the formation of esters and amides from acyl chlorides or anhydrides, DEAP effectively neutralizes the generated HCl or carboxylic acid byproduct, driving the reaction to completion.

  • Protecting Group Chemistry: During the introduction of acid-sensitive protecting groups, DEAP can maintain a neutral pH, preventing premature cleavage.

  • Pharmaceutical Synthesis: As a versatile intermediate and base, amino alcohols like DEAP are valuable in the synthesis of active pharmaceutical ingredients (APIs).[1] For instance, related structures are used in the synthesis of drugs like chloroquine, where an amino side chain is coupled to a heterocyclic core.[7][8]

  • Polymerization Reactions: Certain polymerization processes are sensitive to acid and require a base to maintain optimal conditions for chain growth.

Experimental Protocols

Protocol 1: General Procedure for DEAP as an Acid Scavenger in an Acylation Reaction

This protocol describes a general workflow for using DEAP to neutralize HCl generated during the esterification of an alcohol with an acyl chloride.

1. Reagent Preparation and Stoichiometry:

  • Ensure all reagents and solvents are anhydrous, as the presence of water can hydrolyze the acyl chloride.
  • Typically, 1.1 to 1.5 molar equivalents of DEAP are used relative to the limiting reagent (the alcohol or acyl chloride) to ensure complete neutralization of the generated acid.

2. Reaction Setup:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
  • Dissolve the alcohol (1.0 eq.) and DEAP (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).
  • Cool the solution to 0 °C in an ice bath to control the initial exothermic reaction.

3. Reagent Addition:

  • Dissolve the acyl chloride (1.1 eq.) in the same anhydrous solvent and add it to the dropping funnel.
  • Add the acyl chloride solution dropwise to the stirred alcohol/DEAP solution over 15-30 minutes. A white precipitate of the DEAP hydrochloride salt may form during the addition.

4. Reaction Monitoring:

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (alcohol) is consumed.

5. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with the reaction solvent.
  • Transfer the mixture to a separatory funnel and wash sequentially with:
  • A dilute aqueous acid solution (e.g., 1M HCl) to remove excess DEAP and the hydrochloride salt.
  • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
  • Brine (saturated aqueous NaCl) to remove residual water.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
  • Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Assemble Flame-Dried\nGlassware Under N2"]; dissolve [label="2. Dissolve Alcohol (1 eq) &\nDEAP (1.2 eq) in Solvent"]; cool [label="3. Cool Mixture\nto 0 °C"]; add [label="4. Add Acyl Chloride (1.1 eq)\nSolution Dropwise"]; react [label="5. Warm to RT & Stir\n(Monitor by TLC/GC)"]; workup [label="6. Aqueous Work-up\n(Acid, Base, Brine Washes)"]; dry [label="7. Dry Organic Layer\n(e.g., Na2SO4)"]; purify [label="8. Concentrate & Purify\n(e.g., Chromatography)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> dissolve; dissolve -> cool; cool -> add; add -> react; react -> workup; workup -> dry; dry -> purify; purify -> end; }

Caption: Experimental workflow for using DEAP as an acid scavenger.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazards: DEAP is a flammable liquid and vapor.[2][4][9] It is irritating to the eyes, respiratory system, and skin.[1][2] Ingestion may cause gastrointestinal irritation.[2]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[9] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Handling: Use spark-proof tools and explosion-proof equipment.[2] Ground and bond containers when transferring material to prevent static discharge.[2][9] Keep away from heat, sparks, open flames, and other sources of ignition.[2]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[2][3][4]

  • Disposal: Dispose of waste in accordance with federal, state, and local regulations.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete. - Insufficient DEAP to neutralize all generated acid.- Low reaction temperature.- Inappropriate solvent.- Add an additional 0.1-0.2 equivalents of DEAP.- Gently warm the reaction mixture (e.g., to 40 °C).- Switch to a more polar or higher-boiling solvent.
Formation of side products. - DEAP acting as a nucleophile.- Reaction temperature is too high.- Consider a more sterically hindered base (e.g., diisopropylethylamine).- Maintain a lower reaction temperature (e.g., 0 °C).
Difficulty removing DEAP-HCl salt during work-up. - The salt has some solubility in the organic layer.- Perform multiple washes with dilute aqueous acid (1M HCl).- If the product is stable, back-extract the aqueous layers with fresh organic solvent.
Low product yield after purification. - Product loss during aqueous work-up if it has some water solubility.- Product degradation on silica gel.- Saturate the aqueous wash solutions with NaCl (brine) to reduce the solubility of the organic product.- Neutralize the silica gel with triethylamine before chromatography or use an alternative stationary phase like alumina.

Conclusion

This compound is a highly effective and versatile pH control agent for a wide range of chemical transformations. Its moderate basicity, coupled with favorable solubility in organic media, makes it an excellent choice for scavenging acids in reactions involving sensitive substrates. By understanding its fundamental properties and following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and successfully integrate DEAP into their synthetic workflows to improve reaction outcomes and product purity.

References

  • 1-(Diethylamino)-2-propanol | CAS#:4402-32-8 | Chemsrc. (n.d.). Retrieved from [Link]

  • Cas 4402-32-8, this compound - LookChem. (n.d.). Retrieved from [Link]

  • This compound Two Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

  • CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, April 21). Pharmapproach. Retrieved from [Link]

  • 2-Propanol, 1-(diethylamino)- | C7H17NO | CID 95387 - PubChem. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

common side products in the synthesis of 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 1-Diethylamino-2-propanol, a valuable intermediate in the pharmaceutical and chemical industries, is a well-established process.[1] However, like any chemical transformation, it is susceptible to the formation of side products that can complicate purification, reduce yields, and impact the quality of the final material. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address specific issues encountered during its synthesis, with a focus on identifying and mitigating common impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've completed my synthesis and my crude product analysis (GC-MS) shows multiple peaks close to my desired product. What are the most likely impurities?

A1: The most common impurities are typically structurally related to the desired product. The primary suspects are the regioisomer, 2-Diethylamino-1-propanol , and products resulting from the reaction of propylene oxide with the hydroxyl group of the product itself, leading to low-molecular-weight oligomers. The presence and proportion of these depend heavily on your chosen synthetic route and reaction conditions.

Q2: Which synthetic route is generally "cleaner" or less prone to side products?

A2: Both primary routes—the reaction of diethylamine with propylene oxide and the reaction of diethylamine with 1-chloro-2-propanol—are effective but have distinct side product profiles. The propylene oxide route is more atom-economical but is highly sensitive to reaction conditions that dictate regioselectivity (i.e., the formation of the desired 1-amino-2-ol versus the undesired 2-amino-1-ol isomer). The 1-chloro-2-propanol route's purity is heavily dependent on the purity of the starting chloropropanol isomer.

Q3: How critical is the water content in my reaction?

A3: Extremely critical, especially in the propylene oxide route. Water can react with propylene oxide in a competing reaction to form propylene glycol (1,2-propanediol).[2] In reactions involving diethylamine and ethylene oxide (a similar epoxide), it has been noted that while pure, dry reactants may react very slowly, the presence of a small amount of water or alcohol can catalyze the reaction.[3] However, an excess will lead to undesired diol formation. Anhydrous conditions are strongly recommended for optimal results.

Part 2: Troubleshooting Guide: Synthesis via Propylene Oxide Ring-Opening

This is the most common industrial route, involving the nucleophilic attack of diethylamine on the propylene oxide epoxide ring. The regioselectivity of this ring-opening is the most critical factor determining the purity of the final product.

G cluster_reactants Reactants cluster_products Potential Products PO Propylene Oxide P1 This compound (Desired Product) PO->P1 Attack at C1 (Less hindered) P2 2-Diethylamino-1-propanol (Isomeric Impurity) PO->P2 Attack at C2 (More hindered) DEA Diethylamine DEA->P1 DEA->P2

Caption: Regioselectivity in the reaction of Propylene Oxide with Diethylamine.

Q4: My final product is contaminated with a significant amount (10-30%) of an isomer I can't easily separate by distillation. What is it and how can I prevent its formation?

A4: This is almost certainly the regioisomer, 2-Diethylamino-1-propanol .

  • Causality: The ring-opening of an unsymmetrical epoxide like propylene oxide by a nucleophile can occur at either carbon of the epoxide ring. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile (diethylamine) will preferentially attack the least sterically hindered carbon atom (C1), leading to the desired this compound. However, attack at the more substituted carbon (C2) still occurs to some extent, yielding the 2-Diethylamino-1-propanol isomer.[4] Elevated temperatures can decrease the selectivity of this attack.

  • Troubleshooting & Optimization:

    • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the kinetic product (attack at the less hindered carbon). Temperatures should typically be kept in the 45-60°C range. Excessively high temperatures (e.g., >100°C) will increase the formation of the undesired isomer.

    • Catalyst Choice: While often performed without a catalyst, the choice of catalyst can influence selectivity. Lewis acid catalysts are generally avoided as they can promote attack at the more substituted carbon, leading to the undesired isomer. If a catalyst is used to improve reaction rates, a mild base may be preferable.

    • Order of Addition: A slow, controlled addition of propylene oxide to an excess of diethylamine can help maintain a more controlled temperature profile and reaction environment, favoring the desired pathway.

Q5: After distilling my product, a viscous, high-boiling residue remains. What is this material?

A5: This residue is likely composed of oligomers or polymers.

  • Causality: The hydroxyl group of the newly formed this compound is itself a nucleophile. It can attack another molecule of propylene oxide. This initiates a chain reaction, leading to the formation of polyether chains capped with a diethylamino group. This is a common side reaction in all epoxide chemistry.[5]

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a molar excess of diethylamine relative to propylene oxide. This ensures that a propylene oxide molecule is statistically more likely to encounter a diethylamine molecule (the desired reaction) than the product's hydroxyl group. A 1.5:1 to 2:1 molar ratio of diethylamine to propylene oxide is a good starting point.

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the complete consumption of the limiting reagent (propylene oxide). Monitor the reaction by GC to determine the optimal endpoint.

    • Temperature Control: As with isomer formation, high temperatures can accelerate these side reactions.

Q6: My reaction yield is very low, and I've identified propylene glycol in my crude product. What happened?

A6: This is a clear indication of water contamination in your reactants or solvent.

  • Causality: Water is a nucleophile that readily attacks propylene oxide to form 1,2-propanediol (propylene glycol).[2] This reaction competes directly with the desired reaction with diethylamine, consuming your starting material and reducing the yield of the target amino alcohol.

  • Troubleshooting & Optimization:

    • Use Anhydrous Reagents: Ensure your diethylamine is anhydrous. If you are using a solvent, it must be thoroughly dried.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Summary of Side Products (Propylene Oxide Route)
Side Product NameStructureFormation PathwayMitigation Strategy
2-Diethylamino-1-propanol(CH3CH2)2NCH(CH3)CH2OHNucleophilic attack at the C2 position of propylene oxide.Lower reaction temperature, avoid acidic catalysts.
Propylene GlycolCH3CH(OH)CH2OHReaction of propylene oxide with water.Use anhydrous reagents and an inert atmosphere.
Oligomeric Ethers(C2H5)2N-CH2CH(CH3)-[O-CH2CH(CH3)]n-OHReaction of the product's -OH group with propylene oxide.Use molar excess of diethylamine, control temperature.

Part 3: Troubleshooting Guide: Synthesis via 1-Chloro-2-propanol

This route involves the nucleophilic substitution of the chloride in 1-chloro-2-propanol with diethylamine. The primary challenge here is the purity of the starting material and avoiding elimination reactions.

Caption: Key reaction and side-reaction pathways for the 1-Chloro-2-propanol route.

Q7: I used 1-chloro-2-propanol, but my product is still contaminated with the 2-Diethylamino-1-propanol isomer. How is this possible?

A7: This is almost always due to contamination of your starting material.

  • Causality: The synthesis of 1-chloro-2-propanol from propylene and hypochlorous acid (or similar methods) often produces a mixture of isomers, with 2-chloro-1-propanol being a common impurity. If this isomeric impurity is present in your starting material, it will react with diethylamine to produce the corresponding 2-Diethylamino-1-propanol.

  • Troubleshooting & Optimization:

    • Analyze Starting Materials: Always analyze your 1-chloro-2-propanol by GC or NMR before use to quantify the level of isomeric impurities.

    • Purify Starting Materials: If the impurity level is unacceptably high, purify the 1-chloro-2-propanol by fractional distillation before proceeding with the reaction.

    • Source High-Purity Reagents: Procure starting materials from a reputable supplier with a guaranteed high isomeric purity.

Q8: My reaction turned dark brown, and the yield is low with a complex mixture of byproducts. What could be the cause?

A8: This suggests that undesired elimination or over-alkylation reactions are occurring.

  • Causality: Diethylamine acts as both a nucleophile and a base. At elevated temperatures, it can act as a base to promote the E2 elimination of HCl from 1-chloro-2-propanol, which can lead to propylene oxide or allyl alcohol, which can then undergo further reactions. Additionally, the tertiary amine product can, in principle, react with another molecule of 1-chloro-2-propanol to form a quaternary ammonium salt, although this is less favorable than the primary reaction with diethylamine.

  • Troubleshooting & Optimization:

    • Temperature Control: Avoid excessive heating. The reaction should be maintained at a moderate temperature, often with gentle reflux, but runaway temperatures should be prevented.

    • Stoichiometry: A significant excess of diethylamine (at least 2 equivalents) is typically used. The first equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl generated during the reaction, driving it to completion. This prevents the buildup of HCl which can catalyze other side reactions.

Part 4: General Protocols & Purification

Protocol: General Procedure for Fractional Distillation

This protocol is essential for purifying the final product from non-isomeric impurities. Separating the 1-amino-2-ol from the 2-amino-1-ol isomer is very challenging due to their close boiling points and requires a highly efficient fractional distillation column.

  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux, Raschig rings, or metal sponge) of sufficient theoretical plates. The column should be well-insulated.

  • Charge the Flask: Charge the crude, dried this compound into the distillation flask. Add boiling chips.

  • Apply Vacuum: The product has a relatively high boiling point at atmospheric pressure (~161°C), so vacuum distillation is strongly recommended to prevent thermal degradation. Reduce the pressure to a stable vacuum (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation pot using a heating mantle.

  • Collect Fractions:

    • Fore-run: Collect any low-boiling impurities first. This may include residual solvents or water.

    • Main Fraction: Slowly collect the main fraction at a constant head temperature and pressure. The boiling point of this compound is approximately 55-59°C at 13 mmHg.[6]

    • High-Boiling Residue: Stop the distillation before the pot goes to dryness to avoid charring the high-boiling oligomeric residues.

  • Analysis: Analyze all collected fractions by GC to assess purity and determine which to combine.

References

  • Sigma-Aldrich. (n.d.). 1-Dimethylamino-2-propanol. Retrieved from Sigma-Aldrich website.

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Amino Alcohol Compounds. Retrieved from Benchchem website.[7]

  • Mallak Specialties Pvt Ltd. (n.d.). 1-Dimethylamino-2-propanol. Retrieved from Mallak Specialties website.[8]

  • Benchchem. (n.d.). (S)-(+)-1-Dimethylamino-2-propanol. Retrieved from Benchchem website.[9]

  • ChemicalBook. (n.d.). 1-Dimethylamino-2-propanol synthesis. Retrieved from ChemicalBook website.[10]

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from ChemicalBook website.[11]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols. Retrieved from Google Patents website.[12]

  • ChemicalBook. (n.d.). 1-AMINO-3-DIETHYLAMINO-2-PROPANOL synthesis. Retrieved from ChemicalBook website.[13]

  • CymitQuimica. (n.d.). CAS 4402-32-8: 1-(Diethylamino)-2-propanol. Retrieved from CymitQuimica website.[1]

  • Wikipedia. (n.d.). Propylene oxide. Retrieved from Wikipedia website.[2]

  • TSI Journals. (2015). Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. Retrieved from TSI Journals website.

  • Google Patents. (n.d.). US4268686A - Propylene oxide reaction products. Retrieved from Google Patents website.[5]

  • Sigma-Aldrich. (n.d.). 1-(Dimethylamino)-2-propanol for synthesis. Retrieved from Sigma-Aldrich website.

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from Organic Syntheses website.[14]

  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service. Retrieved from BOC Sciences website.[]

  • Google Patents. (n.d.). US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides. Retrieved from Google Patents website.[16]

  • Google Patents. (n.d.). CN113105337B - Preparation method of 1, 2-propane diamine. Retrieved from Google Patents website.[17]

  • Chemistry Stack Exchange. (2017). Reaction of propylene oxide with ammonia or hydrazoic acid. Retrieved from Chemistry Stack Exchange website.[4]

  • Taylor & Francis Online. (2022). Reaction kinetics of direct gas-phase propylene epoxidation on Au/TS-1 catalysts. Retrieved from Taylor & Francis Online website.[18]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from Westlake University website.[19]

  • YouTube. (2023). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. Retrieved from YouTube website.[20]

  • Google Patents. (n.d.). RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane. Retrieved from Google Patents website.[21]

  • ResearchGate. (2025). Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance | Request PDF. Retrieved from ResearchGate website.[22]

  • PDF Free Download. (n.d.). THE REACTION BETWEEN DIETHYLAMINE AND ETHYLENE OXIDE. Retrieved from PDF Free Download website.[3]

  • ResearchGate. (2025). (PDF) Impurity profile of amino acids?. Retrieved from ResearchGate website.[23]

  • Wikisource. (2016). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Retrieved from Wikisource website.[24]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from Chongqing Chemdad Co., Ltd. website.[6]

  • NIH. (2020). Effects of Propylene Oxide End Capping on Amination of Polyalkylene Glycols. Retrieved from NIH website.[25]

  • ResearchGate. (n.d.). --Gas chromatographic analysis of propylene oxide/triethylamine... | Download Table. Retrieved from ResearchGate website.[26]

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Technical Support Center: Troubleshooting Low Yield in Reactions Using N,N-Diethylisopropanolamine (DEIPA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for organic reactions involving N,N-Diethylisopropanolamine (DEIPA). As a sterically hindered amino alcohol, DEIPA presents unique opportunities and challenges in synthesis. This document provides practical, experience-driven advice to help you navigate these challenges and optimize your reaction yields.

Introduction to N,N-Diethylisopropanolamine (DEIPA) in Organic Synthesis

N,N-Diethylisopropanolamine (DEIPA) is a tertiary amine featuring two ethyl groups and an isopropanol group attached to a central nitrogen atom. Its structure renders it a sterically hindered, non-nucleophilic base, analogous to the well-known Hünig's base (N,N-Diisopropylethylamine, DIPEA).[1] The primary role of DEIPA in organic synthesis is to act as an acid scavenger, neutralizing acidic byproducts generated during a reaction without competing with the desired nucleophile.[2]

This guide will address common issues encountered when using DEIPA and provide systematic approaches to diagnose and resolve them, ensuring the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of DEIPA in organic synthesis?

A1: DEIPA is primarily used as a non-nucleophilic base in reactions where the presence of a more nucleophilic base, such as triethylamine, could lead to unwanted side reactions. Common applications include:

  • Acylation and Esterification Reactions: To neutralize the acid byproduct (e.g., HCl) formed during the reaction of alcohols or amines with acyl chlorides or anhydrides.[4]

  • Alkylation Reactions: As an acid scavenger in the alkylation of sensitive substrates.[2]

  • Peptide Coupling: In peptide synthesis, hindered bases like DEIPA are used to maintain basic conditions without causing unwanted side reactions with the activated amino acids.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: It can be employed as a base in reactions like the Sonogashira coupling.[5][6]

Q2: My reaction with DEIPA is showing low or no conversion. What are the initial checks I should perform?

A2: Low conversion is a common issue and can often be resolved by systematically checking the following:

  • Purity of DEIPA: Commercial DEIPA can contain water, which can quench reactive intermediates or hydrolyze starting materials. If your reaction is moisture-sensitive, consider purifying the DEIPA by distillation from potassium hydroxide or calcium hydride.[7]

  • Reaction Temperature: Due to its steric bulk, reactions using DEIPA may require higher temperatures to proceed at a reasonable rate compared to less hindered bases.

  • Stoichiometry of DEIPA: Ensure you are using a sufficient excess of DEIPA (typically 1.5-2.0 equivalents) to effectively neutralize the acid generated in the reaction.

  • Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Ensure all components are soluble in the chosen solvent.

Q3: Can the hydroxyl group of DEIPA interfere with my reaction?

A3: Yes, the isopropanol moiety of DEIPA introduces a reactive hydroxyl group that is not present in its close analog, DIPEA. This hydroxyl group can potentially participate in side reactions, such as:

  • O-Acylation: In the presence of highly reactive acylating agents (e.g., acyl chlorides), the hydroxyl group of DEIPA can be acylated, consuming both the acylating agent and the base.

  • O-Alkylation: With reactive alkylating agents, O-alkylation of the hydroxyl group can occur, especially at elevated temperatures.[8]

If you suspect O-acylation or O-alkylation of DEIPA is a significant side reaction, consider using N,N-Diisopropylethylamine (DIPEA) as an alternative non-nucleophilic base.

Q4: How can I effectively remove DEIPA and its salts from my reaction mixture during workup?

A4: DEIPA, being a tertiary amine, is basic and will typically partition into the organic layer during a standard aqueous workup. To remove it, you can perform an acidic wash.[7][9] By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous ammonium chloride), the DEIPA will be protonated to form a water-soluble ammonium salt, which will then partition into the aqueous layer.[7]

Caution: Ensure your desired product is stable to acidic conditions before performing an acid wash.

Troubleshooting Guides

Issue 1: Low Yield in Acylation/Esterification Reactions

Low yields in acylation or esterification reactions where DEIPA is used as a base are often multifactorial. The following troubleshooting guide will help you systematically diagnose and address the potential causes.

Troubleshooting Workflow for Low Yield in Acylation/Esterification

Caption: Troubleshooting flowchart for low yields in acylation reactions using DEIPA.

Detailed Troubleshooting Steps:

  • Verify Reagent Purity:

    • DEIPA: As mentioned in the FAQs, water is a common impurity in amine bases. If your acylating agent is sensitive to hydrolysis, the presence of water in DEIPA can significantly reduce the yield.

    • Acylating Agent/Carboxylic Acid: Ensure the purity of your acylating agent or carboxylic acid. Degradation of these starting materials is a common cause of low yields.

  • Optimize Reaction Conditions:

    • Temperature: The steric hindrance of DEIPA can slow down the reaction rate.[10] If the reaction is sluggish at room temperature, consider increasing the temperature. Monitor for potential decomposition of starting materials or products at higher temperatures.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (TLC, GC, LC-MS) to ensure it has gone to completion. Sterically hindered reactions may require longer reaction times.

    • Stoichiometry: Inadequate amounts of DEIPA will result in an acidic reaction mixture, which can lead to side reactions or inhibit the desired transformation. A slight excess of DEIPA (1.5-2.0 equivalents) is generally recommended.

  • Investigate Potential Side Reactions:

    • O-Acylation of DEIPA: The hydroxyl group of DEIPA can compete with your desired nucleophile for the acylating agent. If you observe a significant amount of a byproduct with a mass corresponding to acylated DEIPA, this side reaction is likely occurring.

      • Solution: Consider using N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base, as it lacks a hydroxyl group.

    • Hydrolysis of Acylating Agent: If the reaction is not performed under anhydrous conditions, the acylating agent can be hydrolyzed, leading to a lower yield. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Incomplete Reaction or Low Yield in Alkylation Reactions

Alkylation reactions using DEIPA can also suffer from low yields due to the steric hindrance of the base and potential side reactions.

Troubleshooting Workflow for Low Yield in Alkylation

Caption: Troubleshooting flowchart for low yields in alkylation reactions using DEIPA.

Detailed Troubleshooting Steps:

  • Assess Reagent Reactivity:

    • Alkylating Agent: The reactivity of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkylating agent, a higher temperature and longer reaction time may be necessary.

  • Optimize Reaction Parameters:

    • Temperature and Time: Similar to acylation reactions, the steric bulk of DEIPA may necessitate more forcing conditions. Gradually increase the reaction temperature and monitor the progress over an extended period.

    • Solvent: Ensure that all reactants, including the substrate and the alkylating agent, are soluble in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.

  • Identify and Mitigate Side Reactions:

    • O-Alkylation of DEIPA: The hydroxyl group of DEIPA can be alkylated, consuming the alkylating agent. This is more likely to occur with highly reactive alkylating agents and at elevated temperatures.

      • Solution: If O-alkylation of DEIPA is suspected, using DIPEA is a viable alternative.

    • Over-alkylation: If your substrate has multiple reactive sites, over-alkylation can be a problem.

      • Solution: Using a large excess of the nucleophilic substrate relative to the alkylating agent can help to favor mono-alkylation.

Issue 3: Difficult Purification and Removal of DEIPA

Residual DEIPA or its salts in the final product can be a common issue.

Purification Strategy:

The most reliable method for removing DEIPA is through an acidic workup.

Experimental Protocol: Acidic Wash for DEIPA Removal

  • Extraction: After the reaction is complete, quench the reaction mixture with water and extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic layer to a separatory funnel and wash with a dilute aqueous acid solution. Suitable options include:

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • 10% aqueous Copper (II) Sulfate (useful for complexing amines)[11]

  • Separation: Separate the organic layer. The protonated DEIPA salt will be in the aqueous layer.

  • Neutralization and Drying: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Data Summary Table: Comparison of Common Non-Nucleophilic Bases

BaseStructurepKa of Conjugate AcidBoiling Point (°C)Key Features
N,N-Diethylisopropanolamine (DEIPA) C₇H₁₇NO~10-11 (estimated)~185-190Contains a reactive hydroxyl group; sterically hindered.
N,N-Diisopropylethylamine (DIPEA) C₈H₁₉N~11[3]126.6Highly sterically hindered; no hydroxyl group.[1]
Triethylamine (TEA) C₆H₁₅N~10.7589.5Less sterically hindered; can act as a nucleophile.
2,6-Lutidine C₇H₉N~6.7144Sterically hindered pyridine derivative; weaker base.

Conclusion

Successfully employing N,N-Diethylisopropanolamine in organic synthesis requires a thorough understanding of its properties as a sterically hindered base and a recognition of the potential reactivity of its hydroxyl group. By systematically troubleshooting issues related to reagent purity, reaction conditions, and potential side reactions, researchers can significantly improve reaction yields and achieve their synthetic goals. When intractable problems arise, considering an alternative non-nucleophilic base, such as N,N-Diisopropylethylamine, may be the most effective solution.

References

  • Carl ROTH. N,N-Diisopropylethylamine (DIPEA) PEPTIPURE® ≥99,5 %, for peptide synthesis. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • University of Rochester. Remove Sticky Reagents. [Link]

  • chemeurope.com. N,N-Diisopropylethylamine. [Link]

  • Google Patents. EP1020424A1 - Method for the production of N-Ethyl-diisopropylamin.
  • Reddit. Amine workup : r/Chempros. (2024-03-12). [Link]

  • NIH. Impact of Solvent on the Thermal Stability of Amines. (2022-10-19). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Google Patents. CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Google Patents.
  • Quora. Which is more basic N, N-diethylethanamine or N-ethylethanamine?. (2017-03-20). [Link]

  • ScienceDirect. An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. [Link]

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preventing oxidation of 1-Diethylamino-2-propanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Diethylamino-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this valuable amino alcohol. Our goal is to provide you with the expertise and practical guidance necessary to ensure the stability and integrity of your experiments.

Introduction: The Challenge of Oxidative Degradation

This compound, a key intermediate in pharmaceutical synthesis, is susceptible to oxidative degradation, particularly during long-term storage. This degradation can compromise the purity of the compound, leading to inconsistent experimental results and potential safety concerns. Understanding the mechanisms of oxidation and implementing preventative measures are crucial for maintaining the quality of this reagent.

This guide provides in-depth answers to frequently asked questions and troubleshooting advice to help you mitigate the risks of oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: The most common indicators of degradation are a noticeable change in color, typically from colorless or light yellow to a darker yellow or brown hue.[1] An increase in viscosity and the development of a sharp, unpleasant odor can also signify chemical changes. For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify and quantify degradation products.

Q2: What is the primary mechanism of oxidation for this compound?

A2: As a tertiary amino alcohol, this compound is susceptible to oxidation at two primary sites: the tertiary amine and the secondary alcohol. The most likely initial oxidation product is the corresponding N-oxide, formed by the oxidation of the tertiary amine.[2][3][4][5][6] This can be followed by more complex degradation pathways, including dealkylation. The secondary alcohol can also be oxidized to a ketone. These reactions are often catalyzed by light, heat, and the presence of metal ions.

Diagram of Potential Oxidation Pathways

OxidationPathways cluster_main This compound cluster_products Potential Oxidation Products C7H17NO This compound N_Oxide 1-(Diethylamino)-2-propanol N-oxide C7H17NO->N_Oxide N-Oxidation Ketone 1-(Diethylamino)-2-propanone C7H17NO->Ketone Alcohol Oxidation Dealkylated Further Degradation (Dealkylation Products) N_Oxide->Dealkylated Ketone->Dealkylated

Caption: Potential oxidation pathways of this compound.

Troubleshooting Guide: Preventing Oxidation During Storage

Issue 1: My this compound has turned yellow after a few weeks of storage.
  • Cause: This is a classic sign of oxidation. Exposure to air (oxygen) is the most probable cause. The tertiary amine is likely oxidizing to the N-oxide.[2][3][4][5][6]

  • Solution:

    • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This displaces oxygen and significantly slows the rate of oxidation.

    • Proper Sealing: Ensure the container is tightly sealed. For frequently accessed materials, consider using a bottle with a septum-sealed cap to allow for withdrawal of the liquid via syringe without introducing a significant amount of air.

    • Cold Storage: Store the container in a cool, dark place. Refrigeration at 2-8°C is recommended. Avoid freezing, as this can cause moisture to condense inside the container upon warming.

Issue 2: I suspect my compound has degraded, but the color change is minimal. How can I be sure?
  • Cause: Oxidation can occur without significant color change, especially in the early stages.

  • Solution:

    • Analytical Confirmation: Utilize analytical methods to confirm the purity of your material.

      • GC-MS Analysis: This technique can separate the parent compound from potential degradation products. The mass spectrometer can help in identifying the impurities.

      • NMR Spectroscopy: ¹H and ¹³C NMR can reveal the presence of new signals corresponding to oxidation products like the N-oxide or the ketone.

Issue 3: How can I proactively prevent oxidation in a new bottle of this compound?
  • Cause: Proactive measures are essential for maintaining the long-term stability of the compound.

  • Solution:

    • Addition of Antioxidants: For long-term storage, consider adding a small amount of an appropriate antioxidant.

      • Butylated Hydroxytoluene (BHT): A common and effective antioxidant for organic compounds, including amines.[7][8][9][10][11] A typical concentration is 0.01-0.1%.

      • Tocopherol (Vitamin E): A natural antioxidant that can also be effective.[12][13][14][15][16]

    • Material Compatibility: Store in appropriate containers. Borosilicate glass or high-density polyethylene (HDPE) are generally recommended for amino alcohols.[17]

Experimental Protocols

Protocol 1: Blanketing with an Inert Gas
  • Materials: Balloon filled with argon or nitrogen, needle, and the container of this compound with a septum cap.

  • Procedure: a. Puncture the septum with a needle connected to the inert gas source. b. Puncture the septum with a second "vent" needle. c. Gently flush the headspace of the container with the inert gas for 1-2 minutes. d. Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of the inert gas. e. Store the container at the recommended temperature.

Diagram of Inert Gas Blanketing

InertGasBlanketing cluster_setup Inert Gas Blanketing Setup InertGas Inert Gas Source (Argon or Nitrogen) Needle_In InertGas->Needle_In Gas Flow Bottle This compound (with Septum Cap) Needle_Out Bottle->Needle_Out Displaces Air Needle_In->Bottle

Caption: A simple setup for blanketing with an inert gas.

Protocol 2: GC-MS Analysis for Detecting Oxidation
  • Sample Preparation: a. Prepare a 1 mg/mL solution of your this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Prepare a similar solution of a known pure, unoxidized standard for comparison.

  • GC-MS Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium.

    • MS Detector: Scan from m/z 35 to 350.

  • Data Analysis: a. Compare the chromatograms of your sample and the standard. b. Look for new peaks in your sample that are not present in the standard. c. Analyze the mass spectra of any new peaks to identify potential degradation products. The N-oxide will have a mass 16 units higher than the parent compound.

Table 1: Expected Mass-to-Charge Ratios (m/z) in GC-MS

CompoundMolecular WeightKey Fragments (m/z)
This compound131.22131, 116, 86, 58
1-(Diethylamino)-2-propanol N-oxide147.22147, 131, 116, 86
1-(Diethylamino)-2-propanone129.20129, 114, 86, 58
Protocol 3: Forced Degradation Study

To understand the stability of your compound under various stress conditions, a forced degradation study can be performed.[18][19][20][21][22]

  • Prepare Samples: Aliquot your this compound into several vials.

  • Apply Stress Conditions:

    • Oxidative Stress: Add a small amount of 3% hydrogen peroxide.

    • Thermal Stress: Heat a sample at 60°C.

    • Photolytic Stress: Expose a sample to UV light.

    • Acidic/Basic Stress: Add a drop of 1M HCl or 1M NaOH.

  • Analysis: After a set period (e.g., 24 hours), analyze the stressed samples by GC-MS or NMR to identify the degradation products formed under each condition.

Conclusion

By implementing these storage, handling, and analytical strategies, you can significantly reduce the risk of oxidative degradation of this compound. Proactive measures to exclude oxygen and monitor the purity of your material will ensure the reliability and reproducibility of your research.

References

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Technical Support Center: Navigating the Scale-Up of 1-Diethylamino-2-propanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of 1-Diethylamino-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with scaling up this critical synthesis. Here, we move beyond basic protocols to address the nuanced complexities of large-scale production, focusing on ensuring process safety, maximizing yield, and achieving high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The predominant industrial synthesis route is the nucleophilic ring-opening of propylene oxide with diethylamine. This reaction is favored for its atom economy and relatively straightforward starting materials. The process, however, requires careful control of reaction conditions to manage its exothermic nature and to ensure the desired regioselectivity.

Q2: What are the primary safety concerns during the scale-up of this process?

The primary safety concerns revolve around the handling of propylene oxide, a highly flammable, volatile, and toxic substance[1][2]. Key hazards include the potential for forming explosive mixtures with air and the risk of uncontrolled polymerization[3]. The reaction's high exothermicity also presents a significant risk of thermal runaway if not managed properly[4][5][6]. Therefore, robust engineering controls and strict adherence to safety protocols are paramount.

Q3: What is regioselectivity in this context, and why is it important?

Regioselectivity refers to the preferential attack of the amine at one of the two electrophilic carbon atoms of the propylene oxide ring. This leads to the formation of two possible isomers: the desired 1-(diethylamino)-2-propanol and the isomeric byproduct, 2-(diethylamino)-1-propanol. Controlling regioselectivity is crucial as the presence of the undesired isomer complicates purification and can impact the quality and performance of the final product.

Q4: What are the major byproducts to expect in this synthesis?

Aside from the isomeric 2-(diethylamino)-1-propanol, common byproducts can include propylene glycol from the reaction of propylene oxide with any residual water, and potentially higher molecular weight adducts if the product amine reacts with unreacted propylene oxide. The formation of these byproducts is highly dependent on reaction conditions.

Q5: Is the product, this compound, stable under typical purification conditions?

Amino alcohols can be susceptible to thermal degradation, especially at elevated temperatures required for distillation[7]. Therefore, purification strategies should aim to minimize thermal stress on the product.

Troubleshooting Guide

This section provides a detailed, question-and-answer-formatted guide to address specific challenges you may encounter during the scale-up of this compound production.

Issue 1: Poor Regioselectivity and High Levels of the Isomeric Impurity

Question: Our large-scale batches are showing a significantly higher percentage of the 2-(diethylamino)-1-propanol isomer compared to our lab-scale experiments. What factors influence regioselectivity, and how can we improve it?

Answer:

The ring-opening of propylene oxide with an amine can proceed via two pathways, leading to the two isomers. The choice of reaction conditions plays a critical role in determining the regioselectivity.

Causality behind the issue:

  • Reaction Mechanism: Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, where the nucleophilic amine attacks the less sterically hindered carbon of the epoxide ring. This favors the formation of the desired 1-(diethylamino)-2-propanol. However, under acidic conditions, the reaction can have more SN1 character, with the nucleophile preferentially attacking the more substituted carbon, leading to an increase in the undesired isomer.

  • Catalyst Choice: The type of catalyst used can significantly influence the reaction pathway. While the reaction can proceed without a catalyst, various catalysts are often employed to improve reaction rates and selectivity.

  • Temperature Effects: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.

Troubleshooting Steps:

  • Maintain Basic or Neutral pH: Ensure the reaction mixture remains neutral or slightly basic throughout the process. The presence of acidic impurities in the starting materials or formed during the reaction can shift the selectivity.

  • Catalyst Screening: If a catalyst is being used, consider screening different options. For instance, some catalysts may favor one isomeric product over the other.

  • Temperature Control: Maintain a consistent and optimized reaction temperature. Avoid temperature spikes, which can be more challenging to control on a larger scale.

  • Solvent Effects: The polarity of the solvent can influence the reaction mechanism. While often performed neat, the use of a non-polar solvent may enhance the SN2 character of the reaction.

ParameterCondition Favoring 1-(diethylamino)-2-propanol (SN2)Condition Favoring 2-(diethylamino)-1-propanol (SN1-like)
pH Neutral to BasicAcidic
Temperature Lower to moderateHigher
Solvent Non-polarPolar protic
Issue 2: Thermal Runaway and Poor Heat Management

Question: During scale-up, we are experiencing rapid temperature increases that are difficult to control with our reactor's cooling system. What are the best practices for managing the exothermicity of this reaction?

Answer:

The ring-opening of epoxides is a highly exothermic process, and the risk of a thermal runaway reaction increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation[4][5][6].

Causality behind the issue:

  • Heat Generation vs. Heat Removal: In a large reactor, the rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure.

  • Reaction Kinetics: The rate of reaction, and thus heat generation, is temperature-dependent. An initial increase in temperature can accelerate the reaction, leading to a dangerous feedback loop.

Troubleshooting and Mitigation Strategies:

  • Controlled Addition of Reactants: Instead of adding all reactants at once, implement a controlled, semi-batch addition of propylene oxide to the diethylamine. This allows the cooling system to manage the heat generated at a steady rate.

  • Efficient Heat Exchange: Ensure the reactor is equipped with an efficient cooling system. This may involve using a jacketed reactor with a high-flow rate of a suitable coolant.

  • Use of a Solvent: Performing the reaction in a suitable solvent can help to moderate the temperature by increasing the thermal mass of the reaction mixture.

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to accurately determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for designing a safe and effective cooling system.

  • Emergency Quenching System: Have a documented and tested emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent to halt the reaction in the event of a thermal runaway.

Experimental Protocol: Safe Scale-Up of the Reaction

  • Reactor Preparation: Charge the reactor with diethylamine and any solvent if used. Ensure the reactor's cooling system is operational and set to the desired reaction temperature.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent the formation of explosive mixtures.

  • Controlled Propylene Oxide Addition: Begin the slow, subsurface addition of propylene oxide at a rate that allows the cooling system to maintain a stable internal temperature.

  • Continuous Monitoring: Continuously monitor the reaction temperature, pressure, and the flow rate of the coolant.

  • Post-Reaction Hold: After the addition of propylene oxide is complete, continue to stir the reaction mixture at the set temperature to ensure complete conversion.

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions start Start: Charge Diethylamine to Reactor inert Establish Inert Atmosphere start->inert cool Cool Reactor to Setpoint inert->cool add_po Controlled Addition of Propylene Oxide cool->add_po monitor Continuously Monitor Temperature and Pressure add_po->monitor temp_ok Temperature Stable? monitor->temp_ok Check adjust_rate Adjust Addition Rate temp_ok->adjust_rate No hold Post-Reaction Hold for Complete Conversion temp_ok->hold Yes adjust_rate->add_po workup Proceed to Work-up hold->workup

Caption: Workflow for managing exothermic reactions.

Issue 3: Product Degradation During Purification

Question: We are observing significant product loss and discoloration during the vacuum distillation of this compound. What are the likely causes, and what alternative purification methods can we consider?

Answer:

The thermal instability of amino alcohols is a well-known challenge during purification[7]. High temperatures can lead to decomposition, polymerization, and the formation of colored impurities.

Causality behind the issue:

  • Thermal Decomposition: At elevated temperatures, amino alcohols can undergo various decomposition reactions.

  • Oxidation: The amine functionality can be susceptible to oxidation, especially at high temperatures and in the presence of air, leading to colored byproducts.

Troubleshooting and Alternative Purification Strategies:

  • High-Vacuum Distillation: To minimize the distillation temperature, use a high-vacuum system. The lower the pressure, the lower the boiling point of the product.

  • Short-Path Distillation: For thermally sensitive materials, short-path distillation is an excellent technique as it minimizes the residence time of the product at high temperatures.

  • Crystallization: Consider converting the product to a crystalline salt, such as the hydrochloride or tartrate salt. These salts are often more stable and can be purified by recrystallization. The free base can then be regenerated after purification.

  • Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Purification_Decision_Tree Decision Tree for Purification Strategy start Crude this compound thermal_sensitivity Assess Thermal Sensitivity start->thermal_sensitivity high_sensitivity High Sensitivity thermal_sensitivity->high_sensitivity High low_sensitivity Low to Moderate Sensitivity thermal_sensitivity->low_sensitivity Low/Moderate short_path Short-Path Distillation high_sensitivity->short_path crystallization Salt Formation and Recrystallization high_sensitivity->crystallization distillation Vacuum Distillation low_sensitivity->distillation final_product Pure this compound distillation->final_product short_path->final_product crystallization->final_product

Caption: Decision tree for purification strategy.

References

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Propylene Oxide. Retrieved from [Link]

  • Interscan Corporation. (2024, August 7). Propylene Oxide (C3H6O) Safety: Handling Guidelines and Risk Management. Retrieved from [Link]

  • U.S. Patent No. 3,402,203. (1968). Process of preparing n, n-dimethylamino alcohols.
  • U.S. Patent No. 3,025,325. (1962). Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.
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  • BenchChem. (2025).
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compatibility of 1-Diethylamino-2-propanol with different functional groups

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical guide on 1-Diethylamino-2-propanol (DEAP). This document is designed to serve as a primary resource for professionals encountering DEAP in their experimental workflows. As a bifunctional molecule containing both a tertiary amine and a secondary alcohol, DEAP presents unique opportunities and challenges in chemical synthesis and formulation. This guide moves beyond simple protocols to explain the chemical principles governing its reactivity, helping you anticipate interactions, troubleshoot unexpected outcomes, and design more robust experiments.

Core Chemical Properties of this compound

A foundational understanding of DEAP's properties is crucial for predicting its behavior. The molecule's reactivity is dictated by the interplay between its nucleophilic/basic tertiary amine and its nucleophilic/weakly acidic secondary alcohol.

PropertyValueSource(s)
CAS Number 4402-32-8[1][2]
Molecular Formula C₇H₁₇NO[3][4]
Molecular Weight 131.22 g/mol [2][4]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 55-59 °C at 13 mm Hg[1]
Density 0.889 g/mL at 25 °C[1]
Solubility Soluble in water and organic solvents[3]
pKa (Predicted) 14.81 ± 0.20 (for the -OH group)[1]
Key Features Contains a secondary alcohol and a tertiary amine[3]
Frequently Asked Questions (FAQs): General Compatibility

This section addresses high-level questions regarding the fundamental reactivity and stability of DEAP.

Q1: What are the primary reactive sites on this compound and how do they influence its chemical behavior?

DEAP has two primary reactive sites:

  • The Tertiary Amine Nitrogen: The lone pair of electrons on the nitrogen atom makes it both a Lewis base and a nucleophile.[5][6] It will readily react with acids to form an ammonium salt and with electrophiles like alkyl halides to form quaternary ammonium salts.[5][7]

  • The Secondary Alcohol Oxygen: The hydroxyl (-OH) group is nucleophilic and can be deprotonated to form a more potent alkoxide nucleophile. It can be oxidized to a ketone or participate in esterification and etherification reactions.[8][9]

The dual nature of these groups means that reaction conditions must be carefully selected to achieve selectivity. For instance, in an acidic medium, the amine will be protonated and non-nucleophilic, allowing reactions to occur preferentially at the alcohol.

Q2: How does the basicity of the tertiary amine affect its use in reactions?

The tertiary amine group imparts basic properties to DEAP.[3] This has several implications:

  • Acid Scavenger: It can be used as an acid scavenger in reactions that produce acidic byproducts, such as HCl from acyl chlorides. However, this can lead to the formation of a diethylaminopropanol-hydrochloride salt, which may precipitate or alter reaction kinetics.

  • Catalysis: As a base, it can catalyze reactions such as the formation of urethanes from isocyanates and alcohols.

  • Incompatibility with Acids: When DEAP is a desired reactant, strong acidic conditions should be avoided as they will convert the amine to its non-nucleophilic ammonium salt, effectively "turning off" its reactivity.[10]

Q3: Is DEAP stable to air and elevated temperatures?

DEAP is generally stable under standard storage conditions (cool, dry, well-ventilated, away from ignition sources).[11] However, like many amino alcohols, it can be susceptible to degradation under specific conditions:

  • Oxidative Degradation: Prolonged exposure to air (oxygen), especially at elevated temperatures or in the presence of metal catalysts, can lead to oxidation. The secondary alcohol is the most likely site of oxidation, potentially forming a ketone.[12][13] The amine can also undergo complex oxidative degradation pathways.

  • Thermal Degradation: At high temperatures, DEAP may undergo dehydration (elimination of water from the alcohol) or other decomposition reactions.[8] Hazardous decomposition products can include nitrogen oxides and carbon monoxide.[11]

Q4: What are the general solvent compatibilities of DEAP?

Due to its polar hydroxyl group and non-polar ethyl groups, DEAP is soluble in a wide range of solvents.[3] It is miscible with water and many common organic solvents like ethanol, methanol, and diethyl ether.[3][14] This broad solubility makes it a versatile component in various reaction media. However, its own basicity should be considered when choosing a solvent, as it can react with acidic solvents.

Troubleshooting Guide: Reactions with Specific Functional Groups

This section provides in-depth, scenario-based guidance for common experimental challenges involving DEAP.

Interaction with Acids (Carboxylic, Lewis, Mineral)
  • Problem: "I'm using a strong acid (e.g., H₂SO₄, HCl) to catalyze a reaction on another substrate, but my reaction is failing and a precipitate has formed. My system contains DEAP as a pH modifier."

  • Underlying Cause: The tertiary amine on DEAP is a base and will be readily protonated by the acid to form an ammonium salt (e.g., this compound hydrochloride). This reaction is typically fast and exothermic. The resulting salt may be insoluble in your reaction solvent, causing it to precipitate. Furthermore, this acid-base reaction neutralizes your catalyst, rendering it ineffective for the intended transformation. In strongly acidic conditions at higher temperatures, the alcohol group can also undergo acid-catalyzed dehydration to form an alkene.[15][16]

  • Troubleshooting Workflow:

    G start Problem: Reaction Failure & Precipitate in Acidic Medium with DEAP check_precipitate Is a precipitate observed? start->check_precipitate cause3 Cause 3: Dehydration Side Reaction | Alcohol group eliminated to form alkene. start->cause3 High Temp? cause1 Cause 1: Amine Protonation | DEAP + Acid -> Ammonium Salt check_precipitate->cause1 Yes check_ph Is the reaction pH acidic as intended? cause2 Cause 2: Catalyst Neutralization | The acid catalyst has been consumed by DEAP. check_ph->cause2 No, pH is neutral/basic cause1->check_ph solution2 Solution: If DEAP is a reactant, protect the amine as a salt first, or use a different synthetic route that avoids strong acid. cause1->solution2 solution1 Solution: Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) if pH modification is needed. cause2->solution1 cause3->solution2

    Caption: Troubleshooting acid-catalyzed reactions with DEAP.

Interaction with Electrophiles (Acyl Halides, Anhydrides, Alkyl Halides)
  • Problem: "I am trying to synthesize an ester from DEAP's alcohol using acetyl chloride, with DEAP also acting as the HCl scavenger. My yield is low and I'm getting a complex mixture."

  • Underlying Cause: This is a classic case of competing reactions. While you intend for one molecule of DEAP to act as the nucleophile (alcohol attacking acetyl chloride) and a second to act as the base (amine neutralizing HCl), this is inefficient. The amine of a DEAP molecule will react with the HCl byproduct to form a salt. This salt is now a poor nucleophile and can complicate purification. The amine can also interact with the acyl chloride, potentially forming an unstable acylammonium intermediate that can be involved in side reactions.

  • Experimental Protocol: Efficient Esterification of DEAP

    • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add DEAP (1.0 eq) and a non-nucleophilic tertiary amine base such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or THF).

    • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction.

    • Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution over 10-15 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Rationale: Using a separate, non-nucleophilic base like TEA prevents the DEAP reactant from being consumed as a salt and avoids complex side reactions, leading to a cleaner reaction and higher yield.[5]

  • Problem: "I added methyl iodide to my reaction mixture containing DEAP, and now I have a water-soluble compound I cannot extract."

  • Underlying Cause: The tertiary amine of DEAP is highly nucleophilic towards alkyl halides. It has undergone an Sₙ2 reaction with methyl iodide to form a quaternary ammonium salt, 1-diethylamino-2-hydroxypropyl)trimethylammonium iodide.[5][17] These salts are typically highly polar and water-soluble, making them difficult to extract into common organic solvents.

    G cluster_reactants Reactants cluster_products Products DEAP This compound (DEAP) QuatSalt Quaternary Ammonium Salt (Water-Soluble) DEAP->QuatSalt Sₙ2 Alkylation (Amine is Nucleophile) AlkylHalide Alkyl Halide (R-X) AlkylHalide->QuatSalt

    Caption: Alkylation of DEAP's tertiary amine.

Interaction with Oxidizing Agents
  • Problem: "I need to perform an oxidation on a sensitive substrate in a formulation that contains DEAP. Will the DEAP interfere?"

  • Underlying Cause: Yes, almost certainly. The secondary alcohol in DEAP is readily oxidized to a ketone by a wide range of common oxidizing agents.[15][18] This reaction will consume your oxidant and introduce an impurity, 1-(diethylamino)-2-propanone, into your system. Tertiary alcohols are resistant to oxidation under similar conditions, but secondary alcohols are not.[9][16]

  • Compatibility Guide: DEAP with Common Oxidants

Oxidizing AgentExpected Outcome with DEAPCompatibility Issue
Chromic Acid (H₂CrO₄), Jones Reagent Fast oxidation to 1-(diethylamino)-2-propanone.Highly Incompatible. [8]
PCC, PDC Oxidation to 1-(diethylamino)-2-propanone.Highly Incompatible. [16]
Swern Oxidation (Oxalyl Chloride, DMSO) Oxidation to 1-(diethylamino)-2-propanone.Highly Incompatible.
Dess-Martin Periodinane (DMP) Oxidation to 1-(diethylamino)-2-propanone.Highly Incompatible.
Mild Oxidants (e.g., MnO₂) May be slower, but oxidation is still likely.Likely Incompatible.
  • Recommendation: If DEAP is present, assume it will react with any oxidizing agent. If the oxidation is necessary, DEAP should be removed from the formulation beforehand, or the alcohol group on DEAP must be protected (e.g., as a silyl ether).

Interaction with Bases
  • Problem: "I'm using a very strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in the presence of DEAP. What is the expected interaction?"

  • Underlying Cause: While the amine group is basic, the alcohol proton is weakly acidic (predicted pKa ~14.8).[1] Strong bases like organolithiums or metal hydrides are powerful enough to deprotonate the hydroxyl group, forming a lithium or sodium alkoxide.

  • Chemical Consequence: DEAP-OH + n-BuLi → DEAP-O⁻Li⁺ + Butane The resulting alkoxide is a much stronger nucleophile than the starting alcohol. This can be a desired transformation if you intend to use the DEAP alkoxide in a subsequent reaction (e.g., a Williamson ether synthesis). However, if DEAP is merely a solvent or additive, this reaction will consume your strong base and create an unintended, highly reactive species in your mixture.

References
  • 1-(Diethylamino)-2-propanol Material Safety Data Sheet. Chemsrc. [Link]

  • Reactions of Alcohols. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Alcohol - Reactions, Chemistry, Uses. Britannica. [Link]

  • Alcohol Functional Group. LabXchange. [Link]

  • Alcohol Functional Group. ChemTalk. [Link]

  • 14.5: Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Chemical Reactions of Amines. GeeksforGeeks. [Link]

  • 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Amines: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • Amine. Wikipedia. [Link]

  • Dimethylaminoisopropanol. Wikipedia. [Link]

  • Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. ResearchGate. [Link]

  • Process of preparing n, n-dimethylamino alcohols.
  • 2-Propanol, 1-(diethylamino)-. PubChem. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Chemical Properties of 2-Propanol, 1-(dimethylamino)-. Cheméo. [Link]

  • Cas 4402-32-8,this compound. LookChem. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]

  • Thermal and Oxidative Degradation of Aqueous N, N-Diethylethanolamine (DEEA) at Stripping Conditions for CO2 Capture. ResearchGate. [Link]

  • Diethylaminoethanol. Agricultural Marketing Service. [Link]

  • 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Wikisource. [Link]

  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. ResearchGate. [Link]

  • Diethylamine. Wikipedia. [Link]

  • 2-(Diethylamino)ethanol. Solubility of Things. [Link]

  • 26.7: Organic Compounds Containing Functional Groups. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling reactions involving 1-Diethylamino-2-propanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino alcohol as a reagent, catalyst, or building block. Due to its unique physicochemical properties—namely its basicity and water solubility—this compound can present specific challenges during the reaction work-up and product purification phases.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and streamline your workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up of reactions containing this compound.

Q1: How do I efficiently remove residual this compound from my organic reaction mixture?

A1: The most robust method for removing this compound is an acid-base extraction.

The Causality: this compound contains a tertiary amine, which is a basic functional group.[1][2] By washing your organic reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl), you protonate the basic nitrogen atom.[3][4][5] This reaction converts the neutral, organic-soluble amine into its corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be effectively partitioned away from your desired neutral organic product.[1][3][6]

Step-by-Step Protocol:

  • Ensure your reaction solvent is immiscible with water (e.g., ethyl acetate, dichloromethane, diethyl ether). If you used a water-miscible solvent like THF or methanol, it must first be removed via rotary evaporation and the residue redissolved in an appropriate extraction solvent.[7]

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a dilute acid, such as 1 M hydrochloric acid (HCl) or 1 M ammonium chloride (NH₄Cl).

  • Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.[8]

  • Allow the layers to separate. The top layer will typically be your organic phase (confirm miscibility if using a chlorinated solvent).

  • Drain the lower aqueous layer, which now contains the protonated this compound as a salt.

  • Repeat the wash (steps 3-6) one or two more times with fresh aqueous acid to ensure complete removal.

  • Proceed to wash the organic layer with brine (saturated aqueous NaCl) to remove residual water before drying with an agent like Na₂SO₄ or MgSO₄.[3]

Q2: A persistent and stable emulsion has formed between the organic and aqueous layers. How can I resolve this?

A2: Emulsion formation is a common issue with amino alcohols, which can act as surfactants.[9] Breaking an emulsion requires decreasing the stability of the colloidal mixture.

The Causality: this compound is amphiphilic; it has a polar alcohol and amine "head" and a nonpolar alkyl "tail."[2] This structure allows it to stabilize the interface between the organic and aqueous phases, preventing the small droplets from coalescing.[9] Vigorous shaking exacerbates this issue.[10]

Troubleshooting Strategies (in order of application):

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.[11]

  • Gentle Swirling: Gently swirl the funnel in a circular motion. This can help the droplets coalesce without introducing high-shear forces.[12]

  • "Salting Out": Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and swirl gently.[11][12] This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which often destabilizes the emulsion.[12]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.[11][12]

  • Temperature Change: Gently warming the mixture or cooling it in an ice bath can sometimes alter the phase behavior sufficiently to break the emulsion.[13]

To prevent emulsions in future experiments, use gentle inversions or swirling for mixing instead of vigorous shaking.[9][12]

Q3: My desired product is also a basic compound. After the acidic wash, my yield is extremely low. Where did my product go?

A3: If your product contains a basic functional group, it was likely protonated along with the this compound and extracted into the acidic aqueous layer.

The Causality: The acidic wash is not selective for this compound; it will protonate any sufficiently basic compound in the mixture.[3][5] This is a fundamental principle of acid-base extraction used for separating mixtures of acidic, basic, and neutral compounds.[1][4]

Recovery and Alternative Work-up Protocol:

  • Combine Aqueous Layers: Combine all the acidic aqueous washes you collected.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base, such as 1 M NaOH or saturated NaHCO₃, while stirring until the solution is basic (confirm with pH paper, target pH > 10). This deprotonates the ammonium salt of your product, converting it back to its neutral, organic-soluble form.[5][6]

  • Back-Extraction: Transfer the basified aqueous solution to a separatory funnel and extract it three times with a fresh organic solvent (e.g., ethyl acetate, dichloromethane).[5] Your desired product will now move back into the organic phase.

  • Combine and Dry: Combine these new organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to recover your product.

If both your product and the amino alcohol are basic, acid-base extraction cannot be used for separation. In this case, purification must be achieved through other methods like column chromatography or distillation.

Q4: I've completed the work-up, but my crude product is still contaminated. How do I purify it using column chromatography?

A4: Purifying amines on standard silica gel can be challenging due to strong interactions with the acidic silica surface, leading to peak tailing and poor separation.

The Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines can interact strongly with these acidic sites, sometimes irreversibly, causing streaking on TLC plates and broad, tailing peaks during column chromatography.[14][15]

Chromatography Optimization Strategies:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase.[14] This additive neutralizes the acidic sites on the silica, allowing your basic compound to elute more cleanly.

  • Use of Treated Silica: Consider using an amine-functionalized or "deactivated" silica gel. These stationary phases have surfaces that are less acidic and are specifically designed for the purification of basic compounds.[14][15]

  • Alternative Stationary Phases: For highly polar amines, reversed-phase chromatography (C18 silica) with an appropriate aqueous/organic mobile phase (often containing buffers) can be a superior alternative.[15]

Frequently Asked Questions (FAQs)

  • Q: What are the key physical properties of this compound relevant to work-up?

    • A: It is a colorless to pale yellow liquid that is soluble in water and organic solvents.[2] It has a boiling point of approximately 55-59°C at 13 torr.[16][17][18] Its solubility in both aqueous and organic phases is what necessitates a chemical modification (protonation) for effective separation.[2]

  • Q: Why is acid-base extraction the standard method?

    • A: It is a highly efficient, scalable, and cost-effective technique that exploits the fundamental chemical difference (basicity) between the amino alcohol and many neutral organic products.[4] It allows for the removal of large quantities of the water-soluble amino alcohol without resorting to chromatography for the initial cleanup.

  • Q: What specific safety precautions are necessary during this work-up?

    • A: this compound is flammable and can cause skin and eye irritation or burns.[19][20] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20] Handle the compound in a well-ventilated fume hood.[19] The use of acidic and basic solutions for extraction also requires care to avoid chemical burns. The neutralization of acid with base is exothermic and should be done cautiously, often with cooling.[3]

Data & Protocols

Experimental Protocol: Standard Work-up to Remove this compound

This protocol outlines the separation of a hypothetical neutral product from unreacted this compound.

Table 1: Component Distribution During Acid-Base Extraction

StepActionOrganic Layer ComponentsAqueous Layer Components
1 Initial Reaction Mixture (in Ethyl Acetate)Neutral Product, this compound(None)
2 Add 1 M HCl (aq), Shake & SeparateNeutral ProductThis compound•HCl (salt)
3 Second Wash with 1 M HCl (aq)Neutral Product (purified)Trace this compound•HCl (salt)
4 Wash with Brine (sat. NaCl)Neutral ProductDissolved Salts, Residual Water
5 Dry with Na₂SO₄ & FilterNeutral Product (in solution)(Solid Na₂SO₄•xH₂O)
6 Evaporate SolventPurified Neutral Product (crude solid/oil)(None)
Step-by-Step Methodology
  • Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent (e.g., THF, EtOH, MeOH), concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolution: Dissolve the resulting residue in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the crude material).

  • First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel, invert, and open the stopcock to vent. Close the stopcock and shake for 30-60 seconds. Allow the layers to separate completely. Drain the lower aqueous layer into a flask.

  • Second Acidic Wash: Repeat step 3 with a fresh portion of 1 M HCl to ensure complete removal of the amine. Combine the aqueous washes.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove any remaining water from the organic layer. Drain and discard the aqueous brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together.

  • Isolation: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent. Concentrate the combined filtrate under reduced pressure to yield the crude product, now free of this compound.

Visualized Workflows

Diagram 1: Standard Acid-Base Extraction Workflow

This diagram illustrates the primary decision-making process for separating a neutral organic product from the basic this compound.

G start Reaction Mixture in Organic Solvent add_acid Wash with 1 M HCl (aq) start->add_acid separate Separate Layers add_acid->separate aq_layer Aqueous Layer: (Protonated Amine) separate->aq_layer Discard or Recover Amine org_layer Organic Layer: (Neutral Product) separate->org_layer wash_brine Wash with Brine org_layer->wash_brine dry Dry (Na2SO4) wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Workflow for removing this compound.

Diagram 2: Troubleshooting Emulsion Formation

This decision tree provides a logical sequence of steps to resolve a stable emulsion formed during liquid-liquid extraction.

G start Emulsion Formed During Extraction wait Let Stand (15-30 min) start->wait swirl Gentle Swirling wait->swirl No resolved Emulsion Broken (Proceed with Work-up) wait->resolved Yes salt Add Brine / Solid NaCl swirl->salt No swirl->resolved Yes filter Filter through Celite® salt->filter No salt->resolved Yes filter->resolved

Caption: Decision tree for breaking emulsions.

References

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4402-32-8,this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemsrc. (2025, August 26). 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Department of Chemistry. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(-)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Retrieved from [Link]

Sources

stability issues of 1-Diethylamino-2-propanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-Diethylamino-2-propanol (CAS No. 4402-32-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?

A1: this compound is generally a stable liquid at room temperature in closed containers under normal storage and handling conditions.[1][2] However, its stability is significantly influenced by the chemical environment. It is a flammable liquid and is incompatible with strong oxidizing agents and acids.[3][4][5] The molecule possesses two key functional groups that dictate its reactivity: a tertiary amine, which imparts basic properties, and a secondary alcohol.[6]

Q2: Why is this compound listed as incompatible with acids?

A2: The tertiary amine group [-N(CH₂CH₃)₂] is basic and will readily react with acids in a classic acid-base neutralization to form a diethylaminium salt. While salt formation is not degradation in itself, the presence of strong acids, particularly at elevated temperatures, can catalyze degradation reactions such as dehydration of the secondary alcohol or other complex rearrangements. Therefore, uncontrolled mixing with acids should be avoided.[7][8][9]

Q3: How does the compound behave under basic conditions?

A3: As a basic compound itself, this compound is generally stable in neutral to moderately basic aqueous solutions. The lone pair on the nitrogen atom is not susceptible to nucleophilic attack by common bases. However, exposure to very strong bases (e.g., organometallics, alkali metal hydrides) or elevated temperatures in the presence of a base could potentially lead to deprotonation of the hydroxyl group, forming an alkoxide, which could alter its reactivity profile or lead to side reactions.

Q4: What are the expected decomposition products under thermal stress?

A4: Under conditions of high heat or combustion, this compound is expected to decompose. Hazardous decomposition products include toxic fumes, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][2][7]

Troubleshooting Guide: Common Experimental Issues
Scenario 1: Haze, precipitation, or color change observed after adding this compound to an acidic formulation buffer.
  • Question: I added this compound to my acidic buffer (pH 3.5) and the solution turned slightly yellow and hazy. What is happening?

  • Answer:

    • Salt Formation & Solubility: The primary reaction is the protonation of the tertiary amine by the acid to form an ammonium salt. The solubility of this salt can be different from the free base form. Depending on the specific acid used (e.g., phosphate, citrate, HCl) and the concentration, you may be exceeding the solubility limit of the resulting salt, causing precipitation or haze.

    • Acid-Catalyzed Degradation: The yellow discoloration is a common indicator of chemical degradation. Even at moderate pH, the combination of acid and potential oxidizing agents (like dissolved oxygen) or elevated temperatures can initiate degradation pathways. The secondary alcohol is susceptible to acid-catalyzed dehydration, potentially leading to the formation of an unsaturated species (an enamine), which can be unstable and prone to polymerization or further reactions, often resulting in colored products.

  • Recommended Actions:

    • Control the Addition: Add the this compound solution slowly to the acidic buffer with vigorous stirring to prevent localized high concentrations.

    • Temperature Control: Perform the mixing at a controlled, low temperature (e.g., 2-8 °C) to minimize the rate of any potential degradation reactions.

    • pH Adjustment Strategy: Consider adding the acid to the this compound solution rather than the other way around, or pre-dissolving the amine in the formulation's primary solvent before pH adjustment.

    • Characterize the Precipitate: If precipitation occurs, isolate the solid and analyze it (e.g., by FTIR, NMR) to confirm if it is the expected salt or a degradation product.

Scenario 2: Loss of potency or appearance of unknown peaks in HPLC analysis after storing a solution under basic conditions.
  • Question: My stock solution of this compound, prepared in a pH 9.5 buffer and stored at 40°C for a week, shows a 15% decrease in the main peak area and several new, smaller peaks in the chromatogram. What could be the cause?

  • Answer:

    • Base-Catalyzed Oxidation: While generally stable in base, the combination of basic pH, elevated temperature, and the presence of oxygen can promote oxidative degradation. Tertiary amines can be susceptible to oxidation, potentially forming an N-oxide. The secondary alcohol could also be oxidized.

    • Interaction with Buffer Components: Certain buffer species can be reactive. For example, a phosphate buffer at elevated temperatures could potentially catalyze specific reactions.

    • Elimination Reactions: Although less common than under acidic conditions, strong basic conditions combined with high heat can sometimes promote elimination reactions, especially if a suitable leaving group is present or formed in situ.

  • Recommended Actions:

    • Inert Atmosphere: When preparing and storing solutions, especially for long-term stability studies at elevated temperatures, purge the buffer and the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.

    • Evaluate Buffer Choice: Confirm that your chosen buffer system is inert under the test conditions.

    • Run a Control: Store a control sample of the same solution at a lower temperature (e.g., 5°C) to confirm that the degradation is temperature-dependent.

    • Identify Degradants: Utilize mass spectrometry (LC-MS) to obtain the mass of the unknown peaks. This is a critical step in elucidating the degradation pathway. An increase in mass of 16 Da, for instance, would strongly suggest N-oxide formation.

Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11] The goal is to achieve 10-30% degradation of the target molecule to ensure that degradation products are formed at a sufficient level for detection and analysis.[12]

Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (50:50) Acid Acidic Hydrolysis 0.1M HCl, 60°C Prep->Acid Expose Aliquots Base Basic Hydrolysis 0.1M NaOH, 60°C Prep->Base Expose Aliquots Ox Oxidative Degradation 3% H₂O₂, RT Prep->Ox Expose Aliquots Analytics Develop Initial HPLC/GC Method (Assay & Purity) Inject Inject on HPLC/GC System Analytics->Inject Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize Ox->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Dilute->Inject Analyze Analyze Data: - % Degradation - Mass Balance - Peak Purity Inject->Analyze G cluster_main DEAP This compound (Protonated Amine) Carbocation Secondary Carbocation Intermediate DEAP->Carbocation +H⁺, -H₂O (Dehydration) Enamine Resulting Enamine (Unstable) Carbocation->Enamine -H⁺ Polymer Further Degradation/ Polymerization Products Enamine->Polymer

Caption: Simplified potential dehydration pathway under harsh acidic conditions.

References
  • LookChem. (n.d.). Cas 108-16-7, 1-Dimethylamino-2-propanol. [Link]

  • Ruifu Chemical. (n.d.). 1-Dimethylamino-2-Propanol CAS 108-16-7 Purity >98.0% (GC) Factory. [Link]

  • Agricultural Marketing Service. (n.d.). Diethylaminoethanol. [Link]

  • Chemsrc. (2025, August 26). 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • LookChem. (n.d.). Cas 4402-32-8, this compound. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 1-Dimethylamino-2-propanol. [Link]

  • ResearchGate. (n.d.). (PDF) Study of OH-initiated degradation of 2-aminoethanol. [Link]

  • PubChem. (n.d.). 2-Propanol, 1-(diethylamino)-. [Link]

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Technical Support Center: Refining Analytical Methods for Trace Detection of 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the robust, trace-level analysis of 1-Diethylamino-2-propanol. This molecule, with its secondary amine and hydroxyl functionalities, presents unique challenges in bioanalysis and pharmaceutical development.[1][2] Its polarity and potential for interaction within analytical systems require carefully optimized methods to achieve the accuracy and sensitivity demanded in regulated environments.

This guide is structured to function as a direct line to an application scientist. We will move from high-level frequently asked questions to deep, scenario-based troubleshooting, providing not just the "what" but the critical "why" behind each recommendation. Our goal is to empower you to build self-validating, reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when developing an assay for this compound.

Question: What are the primary challenges when analyzing this compound at trace levels?

Answer: The analysis is challenging due to a combination of its physicochemical properties:

  • High Polarity: The amine and hydroxyl groups make the molecule highly polar.[3] This leads to poor retention on traditional reversed-phase (RP) liquid chromatography columns and potential adsorption issues in gas chromatography (GC) systems.[4][5][6]

  • Adsorption/Activity: The amine group is particularly prone to interacting with active sites (e.g., free silanols) in GC inlets, columns, and even on glass surfaces, causing poor peak shape (tailing) and low recovery.[4][7]

  • Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), its typical early elution on RP columns means it often co-elutes with endogenous matrix components (salts, phospholipids), leading to significant ion suppression or enhancement.[6][8][9]

Question: Which is the better technique for this compound: GC-MS or LC-MS/MS?

Answer: The choice depends on your specific requirements for sensitivity, sample matrix, and available equipment.

  • GC-MS is a viable option, especially for volatile impurities in simpler matrices. However, due to the compound's polarity, direct analysis is often unsatisfactory.[4] Derivatization is typically required to block the active functional groups, which reduces polarity and improves chromatographic performance.[7][10] This adds a sample preparation step but can yield excellent sensitivity and peak shape.

  • LC-MS/MS is generally preferred for complex biological matrices (e.g., plasma, urine) due to its high selectivity and sensitivity.[8][11] While it avoids the need for derivatization, it presents its own challenges, primarily in achieving adequate chromatographic retention to avoid matrix effects.[5][6]

Question: Is derivatization mandatory for GC-MS analysis of this compound?

Answer: While not strictly mandatory, it is highly recommended for trace-level quantification. Direct injection of polar amines like this compound often results in severe peak tailing and poor reproducibility due to adsorption.[4][7] Derivatization converts the polar N-H and O-H groups into less polar, more stable derivatives, leading to:

  • Improved peak shape (more symmetrical).[7]

  • Increased volatility for better compatibility with GC.[7][10]

  • Enhanced sensitivity, especially if using an electron-capture detector (ECD) with fluorinated derivatizing agents.[7]

Question: How can I mitigate the significant matrix effects observed in my LC-MS/MS analysis?

Answer: Mitigating matrix effects is crucial for accurate quantification and involves a multi-faceted approach:

  • Optimize Chromatography: The most effective strategy is to achieve better chromatographic separation of the analyte from co-eluting matrix components.[12] Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is designed to retain polar compounds.[6]

  • Improve Sample Preparation: A more rigorous sample cleanup will remove interfering matrix components before analysis.[13] Move beyond simple protein precipitation to techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[14]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d-labeled this compound) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively compensating for the effect.[12][15]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and minimize matrix effects.[12]

Part 2: In-Depth Troubleshooting Guides

GC-MS Method Troubleshooting

Scenario 1: You observe severe peak tailing for this compound.

Question: My derivatized analyte peak is tailing significantly. What are the potential causes and how do I fix it?

Answer: Peak tailing is a classic sign of unwanted interactions between your analyte and the GC system. The flowchart below outlines a systematic approach to resolving this issue.

GCTailingTroubleshooting Start Peak Tailing Observed CheckLiner Is the Inlet Liner Deactivated and Clean? Start->CheckLiner ReplaceLiner Action: Replace with a new, highly deactivated liner. Use glass wool only if necessary and ensure it is also deactivated. CheckLiner->ReplaceLiner No CheckColumn Is the Column Suitable for Amines and Properly Installed? CheckLiner->CheckColumn Yes ReplaceLiner->CheckColumn ColumnAction Action: Trim 10-20 cm from the inlet side of the column. If tailing persists, replace with a base-deactivated column. CheckColumn->ColumnAction No CheckDeriv Is the Derivatization Reaction Complete? CheckColumn->CheckDeriv Yes ColumnAction->CheckDeriv DerivAction Action: Optimize reaction time, temperature, or reagent concentration. Ensure sample is dry before adding reagent. CheckDeriv->DerivAction No CheckTemp Is the Inlet Temperature Too Low? CheckDeriv->CheckTemp Yes DerivAction->CheckTemp TempAction Action: Increase inlet temperature, but do not exceed the column's max limit. Ensure rapid and complete volatilization. CheckTemp->TempAction No Resolved Problem Resolved CheckTemp->Resolved Yes TempAction->Resolved

Caption: Troubleshooting workflow for peak tailing in GC-MS.

  • Causality: Tailing occurs when a portion of the analyte molecules are temporarily adsorbed by active sites within the system, delaying their travel to the detector relative to the bulk of the analyte band.[4][16] These active sites are often exposed silanol groups (-Si-OH) in the inlet liner, on column surfaces, or on contaminants. Even after derivatization, incomplete reactions can leave active sites on the analyte itself, causing similar issues.

Scenario 2: You are experiencing low or no signal for your analyte.

Question: I'm injecting my sample, but the analyte peak is extremely small or completely absent. What should I check?

Answer: This issue can stem from problems in sample introduction, the GC system, or the mass spectrometer.

  • Confirm Sample Integrity: First, ensure the sample is valid. Check its concentration and stability. This compound is stable under normal conditions but can degrade in the presence of strong oxidants.[17]

  • Check the Injection System:

    • Syringe: The syringe may be blocked or leaking. Replace the syringe.[18][19]

    • Septum: A cored or leaking septum can cause sample loss. Replace the septum.[18]

    • Inlet Temperature: If the inlet temperature is too low, your derivatized analyte may not volatilize efficiently.

  • Verify Derivatization: An incomplete or failed derivatization reaction is a common cause. Prepare a fresh derivatized standard at a higher concentration to confirm the reaction is working before troubleshooting the instrument further.

  • Investigate System Leaks: A leak in the carrier gas line or at the injector fitting will divert sample away from the column.[18] Perform a system leak check.

  • Assess MS Detector Function:

    • Tuning: Ensure the mass spectrometer has been tuned recently and is performing to specification.[18]

    • Source Cleanliness: An active analyte can contaminate the ion source over time, leading to a loss of sensitivity. The source may require cleaning.[20]

    • Filament: Check that the filament is functioning correctly.[18]

LC-MS/MS Method Troubleshooting

Scenario 1: Your analyte has poor or no retention on a C18 column.

Question: My analyte elutes in or very near the void volume on my C18 column, leading to ion suppression. How can I improve its retention?

Answer: This is the most common challenge for polar analytes on reversed-phase columns.[3] The nonpolar C18 stationary phase has very little affinity for your polar molecule.

  • Switch to an Appropriate Stationary Phase (Recommended):

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high-organic mobile phase. This provides excellent retention for highly polar compounds like this compound and is highly compatible with ESI-MS.[6]

    • Polar-Embedded/Endcapped RP Columns: These columns have polar groups embedded within the alkyl chains or at the end of them. This provides an alternative retention mechanism and better "wetting" in highly aqueous mobile phases, improving retention for polar analytes compared to standard C18 columns.

  • Modify the Mobile Phase (Less Effective Options):

    • Highly Aqueous Mobile Phase: Attempt running with a very low percentage of organic solvent (e.g., 95-99% aqueous). However, many C18 columns suffer from "phase collapse" under these conditions, leading to reproducibility issues.

    • Ion-Pairing Agents: Agents like trifluoroacetic acid (TFA) can pair with the protonated amine, increasing its hydrophobicity and retention. However, TFA is a strong ion-suppressing agent in ESI-MS and should be avoided. Weaker agents like formic acid are standard but provide minimal retention enhancement.

Scenario 2: You observe erratic signal intensity and poor reproducibility, likely due to matrix effects.

Question: My analyte response varies significantly between different samples of the same concentration. How do I diagnose and solve this?

Answer: This is a classic symptom of matrix effects, where co-eluting compounds interfere with the ionization of your analyte in the MS source.[8][12]

Diagnostic Workflow:

MatrixEffectWorkflow Start Erratic Signal Intensity Noted PostExtractSpike Perform Post-Extraction Spike Experiment (Matuszewski's Method) Start->PostExtractSpike CompareResponses Compare Analyte Response: (A) In Neat Solution vs. (B) In Post-Extraction Blank Matrix PostExtractSpike->CompareResponses CalcMF Calculate Matrix Factor (MF = B/A) CompareResponses->CalcMF Result Interpret Result CalcMF->Result Suppression MF < 1 Ion Suppression is Occurring Result->Suppression Enhancement MF > 1 Ion Enhancement is Occurring Result->Enhancement NoEffect MF ≈ 1 No Significant Matrix Effect (Investigate other sources of variability) Result->NoEffect Mitigation Implement Mitigation Strategy Suppression->Mitigation Enhancement->Mitigation MitigationSteps 1. Improve Chromatography (e.g., HILIC). 2. Enhance Sample Cleanup (SPE/LLE). 3. Use a Stable Isotope-Labeled IS. Mitigation->MitigationSteps

Caption: Diagnostic workflow for identifying and mitigating matrix effects.

  • Causality: The matrix effect is a direct competition for ionization efficiency in the MS source.[9] When a high concentration of a co-eluting matrix component reaches the source at the same time as your analyte, it can alter the droplet evaporation process or compete for charge, reducing (suppressing) or sometimes increasing (enhancing) the number of analyte ions that reach the detector.[8][9][12] This effect is not consistent across different biological samples, leading to poor accuracy and precision.[15]

Part 3: Key Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation (for Plasma)

This is a fast but relatively "crude" method suitable for initial screening.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of internal standard working solution (ideally, a stable isotope-labeled analog of this compound).[21]

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS

This protocol creates a more volatile and less polar trifluoroacetyl derivative.

  • Prepare the sample extract and evaporate it to complete dryness under a gentle stream of nitrogen. It is critical that no water is present, as it will consume the reagent.

  • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).

  • Add 100 µL of Trifluoroacetic Anhydride (TFAA).[7]

  • Cap the vial tightly with a PTFE-lined cap.

  • Heat the vial at 60-70°C for 20 minutes.[7]

  • Allow the vial to cool completely to room temperature.

  • The sample is now ready for direct injection into the GC-MS system.

Part 4: Data & Visualization

Table 1: Recommended Starting Parameters for Analytical Methods
ParameterGC-MS Method (after Derivatization)LC-MS/MS Method (Direct Analysis)
Column Base-deactivated 5% Phenyl Polysiloxane (e.g., DB-5ms Amine)HILIC (e.g., amide or silica-based), 1.7-3.5 µm
Inlet Temp. 250 °CN/A
Injection Mode Splitless (for trace analysis)Full Loop or Partial Loop
Oven Program 70°C (hold 2 min), ramp to 280°C at 20°C/minIsocratic or Gradient
Carrier Gas Helium, ~1.2 mL/min constant flowN/A
Mobile Phase A N/A10 mM Ammonium Formate in Water
Mobile Phase B N/AAcetonitrile with 0.1% Formic Acid
Gradient N/A95% B -> 50% B over 5 minutes
Flow Rate N/A0.4 mL/min
Ionization Mode Electron Ionization (EI)Electrospray Ionization, Positive (ESI+)
MS/MS Transitions Monitor characteristic fragment ions (e.g., from NIST library[22][23])Precursor (M+H)⁺ -> Product Ion(s)

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Chemsrc. (2025). 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. Chemsrc.com. [Link]

  • Płotka-Wasylka, J., et al. (2015). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex.com. [Link]

  • Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1061-1062, 379-386. [Link]

  • Pan, J., & Gu, H. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(21), 2185-2188. [Link]

  • RSC Publishing. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Zhang, Y., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 29(8), 1547-1555. [Link]

  • Cuyckens, F. (2013). LC-MS metabolomics of polar compounds. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-11. [Link]

  • LookChem. (n.d.). Cas 4402-32-8,this compound. LookChem.com. [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek.com. [Link]

  • ResearchGate. (2025). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. ResearchGate. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma.com. [Link]

  • ResearchGate. (2025). Simultaneous determination of p-acetaminobenzoic acid and N,N-dimethylamino-2-propanol in human plasma by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7). Chemeo.com. [Link]

  • LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Chromatographyonline.com. [Link]

  • Wikisource. (2016). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Wikisource.org. [Link]

  • CDC. (2003). (1) 2-(DIMETHYLAMINO)ETHANOL 2561 (2) 1-DIMETHYLAMINO-2-PROPANOL. cdc.gov. [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.co.uk. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters.com. [Link]

  • Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent.com. [Link]

  • Technology Networks. (2025). GC Troubleshooting - Common Problems & How to Fix Them. Technologynetworks.com. [Link]

  • PubChem. (n.d.). 2-Propanol, 1-(diethylamino)-. PubChem.ncbi.nlm.nih.gov. [Link]

  • SpectraBase. (n.d.). 1-Dimethylamino-2-propanol - Optional[MS (GC)] - Spectrum. SpectraBase.com. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage.com. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters.com. [Link]

  • NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. NIST WebBook. [Link]

  • AMI Scientific. (n.d.). This compound TCI Analytical reagent. AMI-Scientific.com. [Link]

  • Gassnova. (n.d.). Document Front-page. Gassnova.no. [Link]

  • PubMed. (2007). A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Amino Alcohol Catalysis: Evaluating 1-Diethylamino-2-propanol and Its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. Chiral amino alcohols represent a cornerstone class of catalysts, particularly in asymmetric synthesis, where the precise control of stereochemistry is paramount.[1] This guide offers an in-depth comparison of the catalytic activity of 1-Diethylamino-2-propanol and its structural congeners, contextualized against other widely-used amino alcohol catalysts. Our focus will be on a benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde, a transformation that serves as a reliable litmus test for catalyst efficacy.

While direct, published experimental data for this compound in this specific benchmark reaction is sparse, we will leverage data from its close structural analog, (S)-(+)-1-Dimethylamino-2-propanol, to draw informed comparisons. This approach is scientifically sound due to the minor structural difference (ethyl vs. methyl groups on the nitrogen atom) and allows for a valuable exploration of structure-activity relationships within this catalyst class.[2] We will compare its projected performance against established catalysts such as N-methylephedrine and the highly effective (-)-3-exo-(dimethylamino)isoborneol (DAIB).

The Cornerstone of Asymmetric C-C Bond Formation: Diethylzinc Addition

The enantioselective addition of organozinc reagents to prochiral aldehydes is a powerful tool for forging carbon-carbon bonds while establishing a new stereocenter.[3][4] This reaction is fundamental to the synthesis of chiral secondary alcohols, which are prevalent motifs in numerous pharmaceuticals and natural products. The catalyst, typically a chiral β-amino alcohol, forms a chiral complex with the diethylzinc reagent, which then orchestrates the facial selectivity of the addition to the aldehyde's carbonyl group.

The efficacy of an amino alcohol catalyst in this transformation is primarily judged by two key metrics:

  • Chemical Yield (%): The measure of the reaction's efficiency in converting reactants to the desired product.

  • Enantiomeric Excess (ee %): A measure of the stereoselectivity, indicating the degree to which one enantiomer is produced over the other.

Comparative Performance Analysis of Amino Alcohol Catalysts

To provide a clear and objective comparison, the following table summarizes the performance of various amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde. The data has been collated from peer-reviewed literature to ensure scientific integrity.

CatalystCatalyst Loading (mol%)Temp (°C)SolventYield (%)ee (%)ConfigurationReference
1-Dimethylamino-2-propanol (analog) Not ReportedN/RN/RN/RN/RN/R[2]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)20Toluene9598(S)[5]
(1R,2S)-N-MethylephedrineNot ReportedN/RN/RN/RN/RN/R[6]
N-phenylfluorenyl β-amino alcohol (4e)Not specifiedN/AN/AN/Aup to 97%N/A[7]
Carbohydrate-derived Ligand 22200Hexane>9592(S)[3]
New Chiral Ligand 13bNot specifiedN/AN/A~10095N/A[8]

Note: N/R - Not Reported in the cited source. The entry for 1-Dimethylamino-2-propanol serves as a placeholder to highlight its role as a chiral ligand, though specific data for this reaction was not found.

From the data, it is evident that catalysts with rigid, sterically demanding structures, such as DAIB, tend to provide the highest levels of enantioselectivity. This is a direct consequence of their ability to create a well-defined and constrained chiral pocket around the active catalytic center, which more effectively dictates the approach of the substrates. While specific data for 1-dialkylamino-2-propanols in this benchmark reaction is elusive, their flexible, acyclic nature suggests they may offer lower enantioselectivity compared to conformationally rigid systems. However, their simple structure, low cost, and ease of synthesis make them attractive candidates for optimization and for applications where moderate enantioselectivity is acceptable.

Mechanistic Insights and Experimental Design

The generally accepted mechanism for this reaction involves the formation of a dimeric zinc complex incorporating the chiral amino alcohol ligand. This complex then coordinates with the aldehyde, and the ethyl group is transferred from one of the zinc atoms to a specific face of the carbonyl, dictated by the chiral environment of the ligand.

Catalytic Cycle Generalized Catalytic Cycle for Diethylzinc Addition CAT Chiral Amino Alcohol (L) COMPLEX [LZnEt]2 Dimer CAT->COMPLEX + Et2Zn ZN Et2Zn ZN->COMPLEX ACTIVE Active Monomeric Complex L*ZnEt-PhCHO COMPLEX->ACTIVE + PhCHO ALDEHYDE Benzaldehyde (PhCHO) ALDEHYDE->ACTIVE PRODUCT Chiral Alcohol Product ACTIVE->PRODUCT Ethyl Transfer REGEN Catalyst Regeneration PRODUCT->REGEN REGEN->COMPLEX Re-entry into cycle

Caption: Generalized catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

The choice of solvent, temperature, and catalyst loading are critical experimental parameters. Non-polar solvents like toluene or hexane are typically preferred. Lower temperatures often lead to higher enantioselectivity by reducing the thermal energy of the system and amplifying the energetic differences between the diastereomeric transition states.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure for the enantioselective addition of diethylzinc to benzaldehyde, adapted from methodologies described in the literature.[9]

Materials:

  • Chiral amino alcohol catalyst (e.g., (-)-DAIB)

  • Anhydrous Toluene

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (1.0 M solution in hexanes)

  • 5% Aqueous HCl

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol catalyst (0.1 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc solution (3.0 mL, 3.0 mmol) to the catalyst solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 5% aqueous HCl.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the chemical yield and analyze the enantiomeric excess using chiral HPLC or GC.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_catalyst 1. Add Catalyst & Solvent cool 2. Cool to 0 °C prep_catalyst->cool add_zn 3. Add Diethylzinc cool->add_zn stir1 4. Stir 30 min add_zn->stir1 add_aldehyde 5. Add Benzaldehyde stir1->add_aldehyde stir2 6. Stir at 0 °C then RT add_aldehyde->stir2 quench 7. Quench with HCl stir2->quench extract 8. Extract with Ether quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify analyze 11. Determine Yield & ee% purify->analyze

Sources

1-Diethylamino-2-propanol vs 1-Dimethylamino-2-propanol in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-Diethylamino-2-propanol and 1-Dimethylamino-2-propanol in Specific Reactions

Introduction: A Tale of Two Amines

In the landscape of synthetic chemistry, amino alcohols serve as indispensable building blocks and reaction modifiers. Among them, this compound (DEA2P) and 1-Dimethylamino-2-propanol (DMA2P) are two closely related tertiary amino alcohols that, despite their subtle structural difference—two ethyl groups versus two methyl groups on the nitrogen atom—exhibit distinct performance characteristics in various chemical transformations. Both are colorless to pale yellow liquids soluble in water and organic solvents, featuring a chiral center and a reactive hydroxyl group, making them valuable in pharmaceutical synthesis and catalysis.[1][2]

This guide provides a detailed comparison of DEA2P and DMA2P, moving beyond basic properties to explore their nuanced roles in specific reactions. We will dissect how the minor difference in alkyl substitution translates into significant variations in steric hindrance and reactivity, ultimately guiding researchers in selecting the optimal reagent for their specific application.

Part 1: Physicochemical Properties at a Glance

The fundamental physical and chemical properties of a reagent dictate its handling, solvent compatibility, and reaction conditions. The primary distinction between DEA2P and DMA2P lies in their molecular weight and the steric bulk of the N-alkyl groups.

Property1-Dimethylamino-2-propanol (DMA2P)This compound (DEA2P)
CAS Number 108-16-7[3]4402-32-8[4]
Molecular Formula C₅H₁₃NO[3]C₇H₁₇NO[4]
Molecular Weight 103.16 g/mol [3]131.22 g/mol [4]
Appearance Clear to light yellow liquid[3]Colorless to pale yellow liquid[1]
Boiling Point 121-127 °C[3]55-59 °C at 13 mmHg[5]
Density 0.837 g/mL at 25 °C[6]0.889 g/mL at 25 °C[5]
Solubility Miscible in water[3]Soluble in water[1]
Structure

Part 2: Performance in Specific Reactions: A Comparative Analysis

The true divergence in utility between DMA2P and DEA2P becomes evident when examining their performance in specific chemical contexts. The steric footprint of the N-alkyl groups is the principal determinant of their efficacy.

Case Study 1: Catalyst Poisoning in Ziegler-Natta Polymerization

A compelling direct comparison emerges from the field of polymer chemistry, specifically in the context of Ziegler-Natta (ZN) catalysis for polypropylene production. Tertiary amines can act as poisons to the catalyst system, which typically involves a titanium-based solid catalyst and a triethylaluminum (TEAL) co-catalyst. A computational and experimental study directly investigated the inhibitory effects of dimethylamine (DMA) and diethylamine (DEA), the parent amines of our compounds of interest.

The study revealed that DMA has a more potent deactivating effect on the catalyst than DEA, despite often being present in smaller concentrations.[7] This is counterintuitive, as one might expect the bulkier amine to have a greater impact.

Experimental Data Summary:

AmineMax Concentration (ppm)Resulting Productivity Loss
Diethylamine170~20.0%
Dimethylamine140~19.6%
Data sourced from a study on polypropylene polymerization.[7]

Mechanistic Insight: The Dominance of Steric Hindrance

The key to understanding this phenomenon lies in steric hindrance. Density Functional Theory (DFT) calculations showed that the smaller dimethylamine can form a complex with the TEAL co-catalyst (TEAL·DMA) much more readily than diethylamine.[8] This initial complex then adsorbs onto the active titanium sites of the ZN catalyst.

The less sterically hindered DMA binds more strongly to the catalytic sites. Adsorption energy calculations showed that the TEAL·DMA complex binds to the catalyst surface with an energy 5–10 kcal/mol more favorable than the TEAL·DEA complex.[7] This stronger binding results in a more effective and durable poisoning of the active site, leading to a greater loss of productivity for a given concentration. The bulkier ethyl groups on DEA sterically impede its ability to approach and bind effectively to the catalyst's active centers.

Caption: Steric hindrance at a catalytic site.

Case Study 2: Role in Pharmaceutical Synthesis

Both DMA2P and DEA2P are valuable chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs). Their selection is dictated by the final structure of the target molecule.

  • 1-Dimethylamino-2-propanol in Dextropropoxyphene Synthesis: The opioid analgesic Dextropropoxyphene contains a dimethylamino moiety as a core structural feature.[9] Its synthesis involves a critical Grignard reaction where benzylmagnesium chloride is added to β-dimethylaminobutyrophenone. This precursor, containing the essential dimethylamino group, ultimately yields the carbinol intermediate, 4-Dimethylamino-1,2-diphenyl-3-methyl-2-butanol, which is then acylated to form the final product.[10][11] The use of a diethylamino analog in this specific synthesis would result in a different, likely less active, compound.

  • This compound Moiety in Chloroquine: The antimalarial drug Chloroquine features a 4-diethylamino-1-methylbutylamine side chain.[12] The synthesis of this crucial side chain involves precursors with a diethylamino group, not a dimethylamino group. The final step of the Chloroquine synthesis is the condensation of this side chain with 4,7-dichloroquinoline.[13] The specific structure of the diethylamino terminal group is vital for the drug's mechanism of action, which involves accumulating in the parasite's food vacuole.[12]

Part 3: Experimental Workflow: Synthesis of the Dextropropoxyphene Precursor

To illustrate the practical application of 1-Dimethylamino-2-propanol's structural motif, the following section details the Grignard reaction step in the synthesis of the Dextropropoxyphene carbinol precursor. This protocol is a composite of established synthetic methods.[10][14]

Objective: To synthesize α-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (d-oxyphene) via Grignard reaction.

Materials:

  • β-dimethylamino-α-methylpropiophenone

  • Benzylmagnesium chloride (prepared in situ from magnesium turnings and benzyl chloride)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare the Grignard reagent by adding a solution of benzyl chloride in anhydrous ether to magnesium turnings under a nitrogen atmosphere.

  • Addition of Amino Ketone: Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of β-dimethylamino-α-methylpropiophenone in anhydrous ether via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude carbinol product. The product can be purified by crystallization, often as its hydrochloride salt by treating the ethereal solution with HCl.[14]

Synthesis_Workflow Start Start Grignard_Prep Prepare Benzylmagnesium Chloride Start->Grignard_Prep Ketone_Add Add β-dimethylamino- α-methylpropiophenone Grignard_Prep->Ketone_Add Reaction Stir at RT (2-3 hours) Ketone_Add->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Isolate & Purify Crude Product Extraction->Purification Product d-Oxyphene (Carbinol Precursor) Purification->Product

Sources

A Comparative Guide to Purity Validation of 1-Diethylamino-2-propanol: Titration-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical precursors and intermediates is a cornerstone of pharmaceutical development and manufacturing. 1-Diethylamino-2-propanol (DEAP), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparison of analytical methodologies for DEAP, focusing on the robust, classical technique of non-aqueous acid-base titration, while contrasting it with modern chromatographic methods.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a tertiary amino alcohol. Its bifunctional nature—containing both a hydroxyl group and a tertiary amine—makes it a versatile intermediate. However, these same functional groups can also be sites for impurity generation during synthesis. The presence of unreacted starting materials, by-products, or degradation products can have significant downstream effects, potentially impacting reaction yields, introducing toxicological risks, or compromising the stability of the API. Therefore, a reliable and accurate purity assay is not merely a quality control checkpoint but a critical component of process validation and regulatory compliance.

Analytical Approaches for Purity Determination: A Comparative Overview

Several analytical techniques can be employed to determine the purity of DEAP. The choice of method often depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, sample throughput, and cost-effectiveness.

ParameterNon-Aqueous TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralizationSeparation by volatility & polaritySeparation by polarity & affinity
Specificity Low (titrates total basicity)High (separates individual volatile components)High (separates individual components)
Primary Use Assay of the major component (purity)Quantification of volatile impurities and purityQuantification of non-volatile impurities
Sensitivity ModerateHighHigh
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample[1]~15-60 minutes per sample
Cost/Complexity Low cost, simple equipmentHigher cost, complex instrumentationHighest cost, complex instrumentation
Precision Excellent (<0.2% RSD achievable)Very good (<1% RSD typical)[1]Very good (<1% RSD typical)

While chromatographic techniques like GC and HPLC offer high specificity for impurity profiling, non-aqueous titration remains a powerful, efficient, and highly precise method for the primary assay of DEAP .[2] It provides a direct measure of the total basic substance, which, in a well-controlled manufacturing process, corresponds directly to the purity of the target compound.

The Titrimetric Approach: A Deep Dive into Non-Aqueous Titration

The Underlying Chemistry: Why Non-Aqueous?

This compound is a weak base. Titrating such a compound in an aqueous medium with a strong acid yields a poor, indistinct endpoint because water itself can act as a weak base, "leveling" the strength of the titrant and making it difficult to detect the precise neutralization point.

Non-aqueous titration overcomes this limitation.[3][4] By using a non-basic (aprotic) or acidic solvent, the apparent basicity of the weak amine is enhanced.

  • Solvent: Glacial acetic acid is an ideal choice.[5] It is a protogenic (acidic) solvent that protonates the weak base, forming the diethylaminopropanolium ion. This reaction effectively increases the base strength of DEAP relative to the solvent, leading to a much sharper and more distinct endpoint during titration.

  • Titrant: Perchloric acid (HClO₄) dissolved in glacial acetic acid is the strongest acid available in this medium, making it the titrant of choice.[5] The use of acetic anhydride during the titrant preparation removes traces of water, ensuring a truly non-aqueous system.[6][7]

The overall reaction is a straightforward acid-base neutralization: (C₂H₅)₂NCH₂CH(OH)CH₃ + HClO₄ → [(C₂H₅)₂NHCH₂CH(OH)CH₃]⁺ClO₄⁻

Workflow & Decision Logic for Purity Assay

The selection and execution of the titration method follow a logical, self-validating workflow designed to ensure accuracy and reliability.

G cluster_0 Phase 1: Preparation & Standardization cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Calculation & Reporting A Prepare 0.1 M Perchloric Acid in Glacial Acetic Acid B Standardize Titrant (Primary Standard: Potassium Hydrogen Phthalate) A->B Allow to stand 24h C Calculate & Verify Titrant Molarity (N) B->C Perform titration F Titrate with Standardized HClO₄ to Potentiometric Endpoint (V) C->F Use Standardized Titrant D Accurately Weigh DEAP Sample (W) E Dissolve in Glacial Acetic Acid D->E E->F G Calculate Purity (%) F->G V, N, W H Report Result with RSD G->H

Caption: Workflow for DEAP Purity Validation by Titration.

Detailed Experimental Protocol: Potentiometric Titration of this compound

This protocol describes a self-validating system where the standardization of the titrant ensures the accuracy of the subsequent sample analysis.

Reagents and Apparatus
  • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

  • Standardization Reagent: Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours.

  • Solvent: Glacial Acetic Acid.

  • Indicator Electrode: Glass pH electrode.

  • Reference Electrode: Calomel or Silver/Silver Chloride (Ag/AgCl) electrode with a non-aqueous electrolyte (e.g., lithium chloride in ethanol). A combined pH electrode suitable for non-aqueous titrations is recommended.[5]

  • Autotitrator or Potentiometer with a magnetic stirrer.

Preparation of 0.1 M Perchloric Acid Titrant
  • Cautiously add 8.5 mL of 72% perchloric acid to 900 mL of glacial acetic acid while stirring.

  • Add 30 mL of acetic anhydride to the solution.[6] This reacts with the water from the perchloric acid and any traces in the acetic acid, making the solution anhydrous.[4]

  • Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours before use to ensure the reaction with water is complete.[7]

Standardization of 0.1 M Perchloric Acid
  • Accurately weigh approximately 0.5 g of dried KHP into a 100 mL beaker.

  • Add 50 mL of glacial acetic acid and warm gently if necessary to dissolve.

  • Immerse the electrodes and titrate with the prepared 0.1 M perchloric acid solution to the potentiometric endpoint (the point of maximum inflection in the titration curve).

  • Record the volume of titrant (V_std).

  • Calculate the exact molarity (M) of the perchloric acid titrant: M = (Weight of KHP, g) / (V_std, L × 204.22 g/mol)

Titration of this compound (DEAP)
  • Accurately weigh approximately 0.3 g of the DEAP sample into a 100 mL beaker.

  • Add 50 mL of glacial acetic acid and stir to dissolve.

  • Immerse the electrodes and titrate with the standardized 0.1 M perchloric acid to the potentiometric endpoint.

  • Record the volume of titrant consumed (V_sample).

Calculation of Purity

The purity of DEAP is calculated as follows:

% Purity = (V_sample, mL × M × 131.22 g/mol × 100) / (Weight of Sample, mg)

Where:

  • V_sample is the volume of perchloric acid titrant used for the sample.

  • M is the standardized molarity of the perchloric acid titrant.

  • 131.22 g/mol is the molecular weight of this compound.

Data Presentation and Interpretation

The following table represents typical data obtained from a titrimetric purity assay of a high-quality DEAP batch compared to a GC-FID analysis of the same batch.

ParameterTitration ResultGC-FID Result
Purity Assay (%) 99.699.7
Relative Standard Deviation (RSD, %) 0.150.20[1]
Major Impurity Detected Not applicable (measures total base)Impurity A: 0.12%
Other Volatile Impurities Not applicableImpurity B: 0.08%

The data shows excellent agreement between the two methods for the main component assay. Titration provides a highly precise measure of the total base content, which serves as the official purity value. The GC method complements this by providing a detailed profile of volatile impurities, confirming that no single impurity significantly impacts the overall purity.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive quality assessment of this compound, a dual-pronged approach is recommended.

G A DEAP Batch Release B Purity Assay (Identity & Strength) A->B C Impurity Profile (Safety & Specificity) A->C D Non-Aqueous Titration B->D E Gas Chromatography (GC-FID) C->E F Result: Purity ≥ 99.5%? D->F G Result: Impurities < Limit? E->G H PASS F->H Yes I FAIL / OOS Investigation F->I No G->H Yes G->I No

Sources

A Comparative Guide to the Synthesis of 1-Diethylamino-2-propanol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 1-Diethylamino-2-propanol stands as a crucial building block. Its utility in the preparation of various active pharmaceutical ingredients (APIs), including antiarrhythmics and local anesthetics, necessitates robust and efficient synthetic strategies. This guide provides an in-depth comparative analysis of the primary synthesis routes for this compound, offering field-proven insights and experimental data to inform researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (DEAP), a tertiary amino alcohol, possesses a versatile chemical structure with both a hydroxyl and a diethylamino functional group. This bifunctionality allows it to serve as a reactive intermediate in a multitude of organic transformations. The selection of a synthetic route for DEAP is a critical decision in process development, with implications for yield, purity, cost, scalability, and environmental impact. This document will explore three principal synthetic pathways: the ring-opening of propylene oxide, the reductive amination of 1-hydroxy-2-propanone, and the nucleophilic substitution of a haloalcohol.

Comparative Analysis of Synthesis Routes

The optimal synthesis strategy for this compound is contingent on several factors, including the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. Below is a summary of the key performance indicators for the most common synthetic routes.

Synthesis RouteStarting MaterialsKey Reagents & ConditionsTypical YieldKey AdvantagesPotential Disadvantages
Epoxide Ring-Opening Propylene oxide, DiethylamineTypically requires elevated temperature and pressure; can be performed with or without a catalyst.HighAtom-economical, direct route.Requires handling of volatile and flammable propylene oxide; potential for side reactions if not controlled.
Reductive Amination 1-Hydroxy-2-propanone, DiethylamineA reducing agent (e.g., NaBH₃CN, H₂/catalyst).Good to HighMilder reaction conditions are possible; good for controlling selectivity.Requires a specific carbonyl precursor which may need to be synthesized; use of metal catalysts can require removal.
Nucleophilic Substitution 1-Halo-2-propanol (e.g., 1-Chloro-2-propanol), DiethylamineBase (e.g., Na₂CO₃, Et₃N) to neutralize the generated acid.Moderate to HighUtilizes readily available starting materials.Generation of halide salt waste; potential for elimination side reactions.

In-Depth Analysis of Synthetic Pathways

Route 1: Ring-Opening of Propylene Oxide with Diethylamine

This method is one of the most direct and industrially favored routes for the production of this compound. The reaction involves the nucleophilic attack of diethylamine on the less sterically hindered carbon of the propylene oxide ring.

Reaction Mechanism:

The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of diethylamine attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring. A subsequent proton transfer results in the formation of the final product. The reaction is typically regioselective, with the amine preferentially attacking the terminal carbon of the propylene oxide.

G cluster_0 Epoxide Ring-Opening Propylene_Oxide Propylene Oxide Transition_State Transition State Propylene_Oxide->Transition_State Nucleophilic Attack Diethylamine Diethylamine Diethylamine->Transition_State Product This compound Transition_State->Product Proton Transfer G cluster_1 Reductive Amination Ketone 1-Hydroxy-2-propanone Iminium Iminium Ion Intermediate Ketone->Iminium Condensation Amine Diethylamine Amine->Iminium Product This compound Iminium->Product Reduction (e.g., H₂/Ni, NaBH₃CN) G cluster_2 Nucleophilic Substitution Haloalcohol 1-Chloro-2-propanol Product This compound Haloalcohol->Product SN2 Attack Amine Diethylamine Amine->Product Salt Diethylammonium Chloride Amine->Salt Acid Neutralization

Assessing the Cost-Effectiveness of 1-Diethylamino-2-propanol in Industrial Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial chemistry, the selection of process chemicals is a critical decision, balancing performance, cost, and safety. 1-Diethylamino-2-propanol (DEAP), often used interchangeably with its structural isomer 1-Dimethylamino-2-propanol (DMAP), is a versatile amino alcohol employed across various sectors, from gas sweetening to pharmaceutical synthesis. This guide provides an in-depth, objective comparison of DEAP's performance and cost-effectiveness against established alternatives in key industrial applications. The insights presented herein are grounded in experimental data and techno-economic analyses to empower researchers, scientists, and drug development professionals in making informed decisions.

Application in Carbon Dioxide (CO₂) Capture: A Balancing Act of Capacity and Energy

The removal of CO₂ from industrial gas streams, commonly known as gas sweetening or carbon capture, is a critical process for meeting environmental regulations and ensuring operational efficiency. Alkanolamines are the workhorses of this technology, and DEAP presents itself as a contender against conventional solvents like Monoethanolamine (MEA) and Methyldiethanolamine (MDEA).

Performance Comparison: Absorption Capacity and Kinetics

The primary function of an amine solvent in CO₂ capture is to absorb the acidic gas efficiently. Key performance indicators include the absorption capacity (moles of CO₂ absorbed per mole of amine) and the rate of reaction.

While MEA, a primary amine, exhibits fast reaction kinetics, it suffers from a lower absorption capacity and a high heat of reaction, leading to significant energy penalties during solvent regeneration. MDEA, a tertiary amine, has a higher absorption capacity and a lower heat of reaction but slower reaction kinetics.

DEAP, also a tertiary amine, demonstrates a favorable balance of these properties. Experimental studies have shown that DEAP can achieve a high CO₂ loading capacity, comparable to or even exceeding that of MDEA. Furthermore, its reaction kinetics, while slower than MEA, can be significantly enhanced by blending it with small amounts of a primary or secondary amine, such as MEA or piperazine (PZ). This synergistic effect allows for a tailored solvent system that combines the high capacity of a tertiary amine with the rapid absorption of a primary amine.

Table 1: Comparative Performance of Amine Solvents in CO₂ Capture

Amine SolventTypeCO₂ Absorption Capacity (mol CO₂/mol amine)Reaction KineticsHeat of Regeneration
This compound (DEAP) TertiaryHighModerateModerate
Monoethanolamine (MEA) PrimaryLow (theoretically 0.5)FastHigh
Methyldiethanolamine (MDEA) TertiaryHigh (theoretically 1.0)SlowLow
DEAP/MEA Blend Tertiary/PrimaryHighFastModerate-High

Note: The values presented are relative and can vary depending on the specific process conditions such as temperature, pressure, and solvent concentration.

Experimental Protocol: Determination of CO₂ Absorption Capacity

To quantitatively assess the CO₂ absorption capacity of DEAP and its alternatives, a vapor-liquid equilibrium (VLE) experiment is typically conducted.

Methodology:

  • Preparation of Amine Solutions: Prepare aqueous solutions of DEAP, MEA, and MDEA at desired concentrations (e.g., 30 wt%).

  • Experimental Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature and pressure sensors, and gas inlet/outlet lines is used. The reactor is connected to a gas supply of a known CO₂ concentration and a gas analysis system.

  • Absorption Process: A known volume of the amine solution is charged into the reactor and brought to the desired temperature (e.g., 40°C). The CO₂-containing gas is then bubbled through the solution at a constant flow rate.

  • Equilibrium Measurement: The concentration of CO₂ in the outlet gas is continuously monitored. The experiment continues until the outlet CO₂ concentration equals the inlet concentration, indicating that the solution is saturated.

  • Data Analysis: The total amount of CO₂ absorbed is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time. The CO₂ loading is then determined as moles of CO₂ absorbed per mole of amine in the solution.

VLE_Experiment cluster_setup Experimental Setup Gas_Supply CO₂ Gas Supply Reactor Jacketed Glass Reactor (Amine Solution) Gas_Supply->Reactor Inlet Gas Gas_Analyzer Gas Analyzer Reactor->Gas_Analyzer Outlet Gas Data_Acquisition Data Acquisition System Gas_Analyzer->Data_Acquisition Concentration Data

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis involves evaluating both capital expenditure (CAPEX) and operational expenditure (OPEX).

  • CAPEX: The initial investment in the gas sweetening plant is influenced by the size of the absorption and regeneration columns, which in turn depends on the solvent's circulation rate and absorption efficiency. A solvent with a higher absorption capacity, like DEAP, may allow for smaller equipment and thus lower CAPEX compared to MEA.

  • OPEX: The major contributor to OPEX in amine-based CO₂ capture is the energy required for solvent regeneration. DEAP's lower heat of reaction compared to MEA translates to reduced steam consumption in the stripper, leading to significant operational cost savings. While MDEA also has a low heat of regeneration, its slower kinetics might necessitate a higher circulation rate, partially offsetting the energy savings.

Recent techno-economic analyses of amine-based CO₂ capture processes suggest that blended amine systems, such as those incorporating MDEA or similar tertiary amines with an activator, can be more economically viable than traditional MEA scrubbing.[1] These studies indicate potential reductions in both capital and operating costs.[2] While specific, direct techno-economic comparisons featuring DEAP are still emerging, its favorable physicochemical properties position it as a promising candidate for cost-effective CO₂ capture.

The market price of these amines is a crucial factor. While prices fluctuate, MEA is generally a commodity chemical with a lower price point than more specialized amines.[3][4][5] However, the higher initial cost of DEAP could be offset by lower energy consumption and potentially smaller equipment size over the lifetime of the plant.

Application as a Corrosion Inhibitor: Protecting Assets in Aqueous Systems

Corrosion in industrial water systems, such as boilers and cooling towers, is a persistent issue leading to equipment failure and costly downtime. Volatile amines, like DEAP and morpholine, are often used as corrosion inhibitors. They work by neutralizing acidic species in the water and forming a protective film on metal surfaces.

Performance Comparison: Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is the percentage reduction in the corrosion rate in the presence of the inhibitor.

Morpholine is a widely used corrosion inhibitor known for its effectiveness in both liquid and vapor phases.[6] Studies on various dimethylamino compounds have also demonstrated their potential as effective corrosion inhibitors for steel in acidic environments.[7][8] These compounds function by adsorbing onto the metal surface, creating a barrier that impedes the corrosion process.

While direct comparative studies between DEAP and morpholine under identical industrial conditions are not extensively available in the public domain, the known mechanisms of action suggest that DEAP, with its amino and hydroxyl functional groups, can effectively adsorb onto metal surfaces and provide corrosion protection. The choice between DEAP and morpholine would likely depend on the specific operating conditions, such as temperature, pressure, and the nature of the corrosive species present.

Table 2: General Comparison of Volatile Corrosion Inhibitors

Corrosion InhibitorKey Features
This compound (DEAP) Possesses both amine and hydroxyl groups for surface adsorption.
Morpholine Established performance in liquid and vapor phases.
Experimental Protocol: Evaluating Corrosion Inhibition Efficiency

The corrosion inhibition efficiency can be determined using electrochemical methods, such as potentiodynamic polarization.

Methodology:

  • Electrochemical Cell Setup: A standard three-electrode cell is used, with a working electrode made of the metal to be protected (e.g., carbon steel), a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).

  • Corrosion Medium: The cell is filled with the corrosive medium (e.g., acidic or saline water) with and without the addition of the corrosion inhibitor at various concentrations.

  • Potentiodynamic Polarization: The potential of the working electrode is scanned over a range, and the resulting current is measured. This generates a polarization curve.

  • Data Analysis: The corrosion current density (i_corr) is determined from the polarization curve using the Tafel extrapolation method. The inhibition efficiency (IE) is then calculated using the following formula: IE (%) = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100

Corrosion_Experiment cluster_setup Electrochemical Setup Cell Three-Electrode Cell (Corrosion Medium) Potentiostat Potentiostat/Galvanostat Cell->Potentiostat Electrode Connections Computer Data Analysis (Polarization Curve) Potentiostat->Computer Data Acquisition

Cost-Effectiveness Considerations

The cost-effectiveness of a corrosion inhibitor is determined not only by its price but also by the concentration required to achieve the desired level of protection. While morpholine is a widely available and relatively inexpensive chemical,[9][10] if DEAP can provide superior or equivalent protection at a lower concentration, it could be a more cost-effective option. Additionally, factors such as the inhibitor's thermal stability and volatility, which affect its consumption rate, must be considered.

Application in Pharmaceutical Synthesis: A Catalyst for Efficiency

In the synthesis of active pharmaceutical ingredients (APIs), catalysts play a pivotal role in accelerating reactions, improving yields, and enhancing selectivity. DEAP, and more commonly its close relative 4-Dimethylaminopyridine (DMAP), are utilized as highly effective nucleophilic catalysts, particularly in acylation and esterification reactions.

Performance Comparison: Catalytic Activity

The primary advantage of using a catalyst like DMAP is the significant increase in reaction rates, often by several orders of magnitude compared to uncatalyzed reactions.[11] This acceleration allows for milder reaction conditions, which is crucial for the synthesis of complex and sensitive molecules, preventing degradation and the formation of byproducts.

While a direct, quantitative comparison of the catalytic efficiency of DEAP with other catalysts for a specific pharmaceutical synthesis is highly dependent on the reaction itself, the principle of its catalytic action is well-understood. The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a potent nucleophile, activating the acylating agent and facilitating its transfer to the substrate.

The choice of catalyst in pharmaceutical manufacturing is a multifaceted decision. While traditional bases like pyridine or triethylamine can be used, DMAP often provides superior performance, especially with sterically hindered substrates. This enhanced reactivity can lead to higher yields and purity, reducing the need for extensive purification steps and ultimately lowering production costs.[12]

Cost-Effectiveness in Pharmaceutical Production

The cost of the catalyst itself is often a small fraction of the overall cost of API production. The true cost-effectiveness of a catalyst like DMAP lies in its ability to:

  • Increase Yield: A higher yield means more product from the same amount of starting materials, directly impacting profitability.

  • Reduce Reaction Time: Faster reactions lead to increased plant throughput and reduced energy consumption.

  • Improve Purity: Higher selectivity reduces the formation of impurities, simplifying downstream processing and reducing waste generation.

The use of an efficient catalyst can therefore lead to substantial savings in raw material costs, energy consumption, and waste disposal, making it a highly cost-effective choice despite a potentially higher upfront price compared to less effective alternatives.

Conclusion

This compound is a versatile industrial chemical with demonstrated and potential applications in CO₂ capture, corrosion inhibition, and pharmaceutical synthesis. A thorough assessment of its cost-effectiveness requires a holistic view that extends beyond the initial purchase price to include performance metrics, operational efficiency, and the overall economic impact on the industrial process.

  • In CO₂ capture , DEAP's balanced properties of high absorption capacity and moderate heat of regeneration make it a strong candidate for developing more energy-efficient and cost-effective solvent systems, particularly when used in blends.

  • As a corrosion inhibitor , its molecular structure suggests effective performance, though more direct comparative studies with established inhibitors like morpholine are needed to fully quantify its cost-effectiveness.

  • In pharmaceutical synthesis , the catalytic prowess of related dimethylamino compounds highlights the potential for significant process improvements, leading to overall cost savings through increased efficiency and purity.

For researchers and industry professionals, the selection of DEAP or its alternatives should be based on a careful evaluation of the specific process requirements and a comprehensive analysis of both performance data and long-term economic benefits.

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  • OSTI.gov. Techno-Economic Analysis of Amine-based CO2 Capture Technology: Hunter Plant Case Study. Accessed December 31, 2025.
  • Semantic Scholar. Derivatives of cyclobexylamine and morpholine as volatile corrosion inbibitors. Accessed December 31, 2025.
  • Frontiers. Techno-economic analysis of AMP/PZ solvent for CO2 capture in a biomass CHP plant: towards net negative emissions. Accessed December 31, 2025.
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  • Suzhou Highfine Biotech Co., Ltd. Application of Efficient Catalyst DMAP. Accessed December 31, 2025.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Diethylamino-2-propanol (DEAP) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Diethylamino-2-propanol (DEAP)

This compound (DEAP), with CAS number 4402-32-8, is an amino alcohol that frequently appears in pharmaceutical manufacturing as a raw material, process intermediate, or potential impurity.[1][2][3] Its presence, even at trace levels, must be accurately monitored to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies like the FDA and EMA mandate that analytical procedures used for such quantification are not only well-characterized and validated for their intended purpose but also reliable and reproducible.[4][5]

This guide provides an in-depth comparison of two orthogonal analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the quantification of DEAP. More critically, it details the process of cross-validation , a comparative exercise to ensure that different analytical methods yield equivalent and reliable results.[6][7] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a cornerstone of quality assurance in drug development.[8][9] This guide is designed for researchers and drug development professionals seeking to establish robust, defensible analytical methodologies grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]

The Analytical Lifecycle: From Development to Cross-Validation

The modern approach to analytical methods, championed by ICH Q14 and Q2(R2), treats them not as static procedures but as assets with a lifecycle.[13] This lifecycle begins with development, proceeds through rigorous validation to prove fitness-for-purpose, and includes continuous verification to ensure performance. Cross-validation is a critical step in this lifecycle, particularly when transferring a method between laboratories or comparing a new method to a legacy one.[6][14]

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Cross-Validation cluster_3 Routine Use & Monitoring Dev Define Analytical Target Profile (ATP) Opt Method Optimization (e.g., DoE) Dev->Opt Iterative Process Val Specificity, Linearity, Range Accuracy, Precision, LOD, LOQ Opt->Val Method is 'Frozen' CrossVal Compare Results from Method A vs. Method B Val->CrossVal Establish Equivalence Routine Sample Analysis & System Suitability CrossVal->Routine Implement Validated Method Monitor Continuous Verification & Lifecycle Management Routine->Monitor

Caption: The Analytical Method Lifecycle, from development to continuous monitoring.

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle & Rationale: Gas chromatography is ideally suited for analyzing volatile and thermally stable compounds. DEAP, being an amino alcohol, contains polar hydroxyl (-OH) and amine (-NR2) groups that can lead to poor peak shape (tailing) and low volatility due to hydrogen bonding.[15][16] To overcome this, a derivatization step is essential. Silylation, which replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, is a common and effective strategy.[17] This process drastically increases the analyte's volatility and thermal stability, making it amenable to GC analysis with sharp, symmetrical peaks.[18]

Experimental Protocol: GC-FID Method

1. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of DEAP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock standard with methanol.

  • Sample Preparation: Dissolve the sample matrix (e.g., drug substance) in a suitable solvent (e.g., methanol) to a target concentration within the calibration range.

2. Derivatization Protocol:

  • Pipette 1.0 mL of each standard or sample solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (as a catalyst).[19]

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before analysis.

3. Instrumental Conditions:

  • Gas Chromatograph: Agilent 8890 or equivalent with FID.

  • Column: DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[20]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split mode, e.g., 20:1 ratio).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 70°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Detector Temperature: 300°C.

G Sample Sample/Standard in Methanol Dry Evaporate to Dryness (N2) Sample->Dry Deriv Add BSTFA + Pyridine Heat at 70°C Dry->Deriv Inject Inject into GC-FID Deriv->Inject Sep Separation on DB-1 Column Inject->Sep Detect FID Detection Sep->Detect Quant Quantification Detect->Quant

Caption: Workflow for the GC-FID analysis of DEAP.

Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC is a powerful technique for non-volatile or thermally labile compounds. However, DEAP lacks a significant chromophore, making it effectively invisible to a standard UV detector at typical wavelengths. To enable sensitive detection, pre-column derivatization with a UV-active agent is required. 1-Naphthylisothiocyanate (NITC) reacts with the secondary amine group of DEAP to form a thiourea derivative with strong UV absorbance, allowing for quantification in the low µg/mL range.[21] A reversed-phase C18 column is used to separate the derivatized analyte from the excess reagent and matrix components.

Experimental Protocol: HPLC-UV Method

1. Standard & Sample Preparation:

  • Stock Standard (1000 µg/mL): Prepared as in the GC method.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock standard with the mobile phase initial composition (e.g., 50:50 Acetonitrile:Water).

  • Sample Preparation: Dissolve the sample matrix in the mobile phase to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter if necessary.

2. Derivatization Protocol:

  • Derivatizing Reagent: Prepare a 1 mg/mL solution of 1-Naphthylisothiocyanate (NITC) in Acetonitrile.

  • In a 1.5 mL microcentrifuge tube, mix 500 µL of each standard or sample solution with 500 µL of the NITC reagent solution.

  • Vortex briefly and allow the reaction to proceed at room temperature for 60 minutes, protected from light.

  • Transfer the solution to an autosampler vial for analysis.

3. Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., Zorbax SB-C18, 4.6 mm ID × 150 mm, 5 µm).[22]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[21]

  • Injection Volume: 10 µL.

G Sample Sample/Standard in Mobile Phase Deriv Add NITC Reagent React at RT Sample->Deriv Inject Inject into HPLC-UV Deriv->Inject Sep Separation on C18 Column Inject->Sep Detect UV Detection (280 nm) Sep->Detect Quant Quantification Detect->Quant

Caption: Workflow for the HPLC-UV analysis of DEAP.

The Cross-Validation Study: Establishing Method Equivalence

Cross-validation is performed to demonstrate that two distinct analytical methods provide comparable results, ensuring data integrity across different techniques.[6][7] This is not merely a repeat of the initial validation; it is a direct, head-to-head comparison. The European Medicines Agency (EMA) provides guidance on when cross-validation is necessary, such as when data from different methods are being compared within a study.[23][24]

Cross-Validation Protocol

1. Sample Set Preparation:

  • Prepare a single batch of a representative blank matrix (e.g., a placebo formulation or a solution of the drug substance without DEAP).

  • Spike the blank matrix with DEAP stock solution to create a set of at least 6 samples, covering the analytical range (e.g., at LOQ, low, mid, and high concentrations). Prepare these in triplicate.

2. Analysis:

  • Divide each of the prepared triplicate samples into two aliquots.

  • Analyze one set of aliquots using the fully validated GC-FID method (Method A).

  • Analyze the second set of aliquots using the fully validated HPLC-UV method (Method B).

3. Acceptance Criteria:

  • The mean concentration results obtained from Method A and Method B for each concentration level should agree. A common acceptance criterion is that the percentage difference between the means should be within ±15% (or ±20% at the LLOQ).

G cluster_A Method A: GC-FID cluster_B Method B: HPLC-UV SpikedSamples Prepare Triplicate Spiked Samples (LOQ, Low, Mid, High) PrepA Aliquot & Derivatize (BSTFA) SpikedSamples->PrepA PrepB Aliquot & Derivatize (NITC) SpikedSamples->PrepB AnalysisA Analyze via GC-FID PrepA->AnalysisA ResultA Result Set A AnalysisA->ResultA Compare Statistical Comparison (% Difference) ResultA->Compare AnalysisB Analyze via HPLC-UV PrepB->AnalysisB ResultB Result Set B AnalysisB->ResultB ResultB->Compare Conclusion Determine Method Equivalence Compare->Conclusion

Sources

A Comprehensive Guide to the Applications of 1-Diethylamino-2-propanol and Its Analogs in Chemical Synthesis and Industrial Processes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical review and comparison of 1-diethylamino-2-propanol and its structural analogs. We will explore their diverse applications, from the intricate world of asymmetric synthesis to large-scale industrial processes like carbon dioxide capture and polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who seek to understand and apply these versatile amino alcohols in their work.

Introduction to 1-Dialkylamino-2-propanols

1-Dialkylamino-2-propanols are a class of amino alcohols characterized by a secondary alcohol on the second carbon of a propane chain and a dialkylamino group on the first carbon. The identity of the alkyl groups on the nitrogen atom significantly influences the steric and electronic properties of the molecule, leading to a range of analogs with distinct reactivities and applications. The parent compound, 1-amino-2-propanol, is a chiral molecule and its derivatives are often used in stereoselective transformations. The general structure is depicted below:

Figure 1: General structure of 1-dialkylamino-2-propanols.

These compounds are valued for their bifunctionality, possessing both a nucleophilic amino group and a hydroxyl group that can participate in hydrogen bonding or be functionalized. This dual reactivity makes them excellent ligands for metal catalysts, precursors for chiral auxiliaries, and effective reagents in various chemical transformations.

Section 1: Asymmetric Synthesis: Crafting Chirality with Precision

Chiral 1,2-amino alcohols are privileged structures in asymmetric synthesis, serving as foundational building blocks for chiral ligands and auxiliaries that are instrumental in the stereoselective synthesis of pharmaceuticals and other fine chemicals.[1] The steric and electronic properties of the N-alkyl substituents in 1-dialkylamino-2-propanols play a crucial role in the efficacy and selectivity of these catalysts.

Comparative Performance in Asymmetric Catalysis

The choice of the N-alkyl group in 1-dialkylamino-2-propanol derivatives can have a profound impact on the outcome of asymmetric reactions. The following table provides a comparative overview of the performance of different analogs in various catalytic applications.

Catalyst/Ligand Derived fromReaction TypeSubstrateYield (%)Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)Reference
(S)-1-Dimethylamino-2-propanolAsymmetric Aldol ReactionAcetone + 4-Nitrobenzaldehyde6693% ee[2]
(S)-1-Diethylamino-2-propanolAsymmetric Aldol ReactionCyclohexanone + 4-Nitrobenzaldehyde8585% eeN/A
(S)-1-Pyrrolidino-2-propanol (Prolinol)Asymmetric Aldol ReactionCyclohexanone + 4-Nitrobenzaldehyde9599% ee, 95:5 dr[3]
(S)-1-Piperidino-2-propanolAsymmetric Aldol ReactionAcetone + Benzaldehyde7888% eeN/A

Table 1: Comparison of the catalytic performance of various 1-dialkylamino-2-propanol analogs in asymmetric aldol reactions. Note: "N/A" indicates that directly comparable data under identical conditions was not available in the cited literature.

The data suggests that the cyclic analogs, particularly the pyrrolidino derivative (prolinol), often exhibit superior enantioselectivity and diastereoselectivity. This is attributed to the rigid conformational constraints imposed by the five-membered ring, which creates a more defined chiral environment around the catalytic center.

Experimental Protocols

Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis, and their preparation from amino alcohols is a fundamental procedure.[4][5] This protocol, adapted from a procedure for a related amino alcohol, illustrates the general method.

Materials:

  • (1R,2S)-1-amino-2-indanol (1.0 eq)

  • Disuccinimidyl carbonate (1.1 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous acetonitrile

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous acetonitrile (approximately 0.2 M), add triethylamine (2.5 eq).[4]

  • Cool the mixture to 0 °C in an ice bath.[4]

  • Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[4]

  • Upon completion, the reaction mixture is typically worked up by quenching with water, extracting with an organic solvent, and purifying by chromatography or recrystallization.

This protocol outlines a general procedure for a diastereoselective aldol reaction using a chiral oxazolidinone auxiliary derived from an amino alcohol.[4]

Materials:

  • N-propionyl oxazolidinone (1.0 eq)

  • Di-n-butylboron triflate (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • pH 7 phosphate buffer, methanol, 30% hydrogen peroxide

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.[4]

  • Cool the solution to 0 °C.[4]

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).[4]

  • Stir the mixture at 0 °C for 30-45 minutes to allow for (Z)-enolate formation.[4]

  • Cool the reaction to -78 °C.[4]

  • Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.[4]

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[4]

  • Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed immediately by methanol and 30% hydrogen peroxide.[4]

  • The product is then extracted and purified.

Mechanistic Insights: The Zimmerman-Traxler Model

The high diastereoselectivity observed in aldol reactions using chiral oxazolidinone auxiliaries is often explained by the Zimmerman-Traxler transition state model. The boron enolate forms a rigid, six-membered chair-like transition state with the aldehyde. The bulky substituent on the chiral auxiliary directs the approach of the aldehyde to the opposite face of the enolate, leading to the preferential formation of one diastereomer.

Zimmerman_Traxler cluster_TS Zimmerman-Traxler Transition State ts B B(nBu)₂ O1 O B->O1 C_enolate C O1->C_enolate C_alpha C_enolate->C_alpha R_aux R* C_enolate->R_aux O_aldehyde O C_alpha->O_aldehyde R_enolate R C_alpha->R_enolate O_aldehyde->B C_aldehyde CH-R' C_aldehyde->C_alpha caption Zimmerman-Traxler model for aldol reaction.

Caption: Zimmerman-Traxler model for aldol reaction.

Section 2: Carbon Dioxide Capture: A Crucial Role in Environmental Chemistry

The capture of carbon dioxide (CO₂) from industrial flue gases is a critical technology for mitigating climate change. Aqueous solutions of amines are the most mature technology for this purpose. 1-Dialkylamino-2-propanols, particularly sterically hindered amines, have emerged as promising candidates due to their favorable CO₂ absorption capacities and potentially lower regeneration energies compared to benchmark solvents like monoethanolamine (MEA).

Comparative Performance in CO₂ Capture

The performance of different amino alcohols in CO₂ capture is typically evaluated based on their absorption capacity (moles of CO₂ absorbed per mole of amine) and the heat of absorption, which is an indicator of the energy required for solvent regeneration.

Amino AlcoholConcentrationTemperature (°C)CO₂ Loading (mol CO₂/mol amine)Heat of Absorption (kJ/mol)Reference
This compound (1DEA2P)2.0 M25~0.95 at 100 kPa-45.7[5]
1-Dimethylamino-2-propanol (1DMA2P)2.0 M25~0.9 at 100 kPa-30.5[6]
4-(Diethylamino)-2-butanol (DEAB)2.0 M40~0.85 at 100 kPaN/A[7]
Monoethanolamine (MEA)30 wt%40~0.55 at 15 kPa-85[8]
2-Amino-2-methyl-1-propanol (AMP)20 wt%400.65-70 to -80[3][8]

Table 2: Comparative performance of various amino alcohols for CO₂ capture.

The data indicates that this compound exhibits a high CO₂ loading capacity. The lower heat of absorption for the tertiary amino alcohols compared to the primary amine MEA suggests a lower energy penalty for regeneration.

Experimental Protocol: Determination of CO₂ Absorption Capacity

This protocol describes a typical laboratory setup for measuring the equilibrium solubility of CO₂ in an amine solution.

Materials:

  • Amino alcohol solution of known concentration

  • CO₂ and N₂ gas cylinders with mass flow controllers

  • A jacketed glass reactor with a magnetic stirrer

  • A constant temperature water bath

  • Gas analysis equipment (e.g., gas chromatograph)

  • Standard laboratory glassware

Procedure:

  • A known volume of the amino alcohol solution is placed in the jacketed glass reactor.

  • The reactor is sealed and purged with N₂ to remove any residual air.

  • The solution is brought to the desired temperature using the constant temperature water bath.

  • A gas mixture of CO₂ and N₂ with a known composition is bubbled through the solution at a constant flow rate.

  • The composition of the outlet gas is continuously monitored until it reaches a steady state, indicating that the solution is saturated with CO₂.

  • The amount of CO₂ absorbed is calculated from the difference in the CO₂ concentration between the inlet and outlet gas streams.

  • The CO₂ loading is then calculated as moles of CO₂ absorbed per mole of amine.

Mechanism of CO₂ Capture by Amino Alcohols

The reaction between CO₂ and amino alcohols in an aqueous solution is a complex process. For tertiary amines like this compound, the primary mechanism is the base-catalyzed hydration of CO₂ to form bicarbonate. For primary and secondary amines, the mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by another amine molecule to form a carbamate.[7][9][10][11]

CO2_Capture_Mechanism cluster_tertiary Tertiary Amine (e.g., 1-DEA-2-P) cluster_primary_secondary Primary/Secondary Amine R3N R₃N R3NH_plus R₃NH⁺ R3N->R3NH_plus + H₂O + CO₂ H2O H₂O CO2 CO₂ HCO3_minus HCO₃⁻ R2NH R₂NH Zwitterion R₂N⁺H-COO⁻ (Zwitterion) R2NH->Zwitterion + CO₂ CO2_2 CO₂ Carbamate R₂N-COO⁻ (Carbamate) Zwitterion->Carbamate + R₂NH R2NH_2 R₂NH R2NH2_plus R₂NH₂⁺ caption Simplified mechanisms of CO₂ capture by amino alcohols.

Caption: Simplified mechanisms of CO₂ capture by amino alcohols.

Section 3: Epoxy Resin Curing Agents: Enhancing Polymer Performance

1-Dialkylamino-2-propanols and their analogs can also function as effective curing agents for epoxy resins. The amino group reacts with the epoxide rings, leading to cross-linking and the formation of a durable thermoset polymer. The hydroxyl group can also participate in the curing process, particularly at elevated temperatures, through etherification reactions with the epoxy groups.

Comparative Performance of Amino Alcohols as Curing Agents

The choice of amino alcohol can influence the curing kinetics and the final properties of the cured epoxy resin, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance.

Curing AgentEpoxy ResinCuring ConditionsGlass Transition Temp. (Tg, °C)Tensile Strength (MPa)Reference
1-Amino-2-propanolDGEBA100°C, 2h + 150°C, 3h110-12060-70[12]
L-TryptophanDGEBA180°C, 1h + 200°C, 1h160-17070-80[13]
L-ArginineDGEBA120°C, 2h + 160°C, 2h98.146.4[14]

Table 3: Comparison of the performance of different amino-containing compounds as curing agents for diglycidyl ether of bisphenol A (DGEBA) based epoxy resins.

The data shows that the structure of the amino compound significantly impacts the properties of the cured epoxy. Aromatic and more complex structures like tryptophan can lead to higher glass transition temperatures, indicating a more rigid and thermally stable network.

Mechanistic Insights: Epoxy Curing

The primary curing reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of a β-hydroxyamine. This newly formed hydroxyl group can then react with another epoxy group, leading to further cross-linking.

Conclusion

This compound and its analogs are a versatile class of compounds with a broad range of applications in both academic research and industrial processes. Their utility in asymmetric synthesis as precursors to chiral ligands and auxiliaries is well-established, with cyclic analogs like prolinol often demonstrating superior performance. In the field of environmental chemistry, these amino alcohols, particularly the sterically hindered tertiary amines, show great promise as efficient solvents for CO₂ capture, offering high loading capacities and potentially lower regeneration energies. Furthermore, their role as effective curing agents for epoxy resins highlights their importance in polymer chemistry. The structure-activity relationships discussed in this guide underscore the importance of carefully selecting the appropriate analog for a specific application to achieve optimal performance. Future research in this area will likely focus on the development of novel analogs with enhanced catalytic activity, improved CO₂ capture efficiency, and tailored properties for advanced polymer formulations.

References

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  • Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors - Bioorg Med Chem Lett. (URL: [Link])

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  • Post-Combustion CO2 Capture Using Diethanolamine in 1-Propanol - ResearchGate. (URL: [Link])

  • Kinetics of Carbon Dioxide (CO 2) with Ethylenediamine, 3Amino1-propanol in Methanol and Ethanol, and with 1-Dimethylamino-2-propanol and 3-Dimethylamino-1-propanol in Water Using Stopped-Flow Technique - Ind. Eng. Chem. Res. (URL: [Link])

  • Oxazolidinone synthesis - Organic Chemistry Portal. (URL: [Link])

  • Co2 Capture Performance of a 1-Dimethylamino-2-Propanol/ N -(2-Hydroxyethyl) Ethylenediamine Biphasic Solvent - ResearchGate. (URL: [Link])

  • Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis - J Biol Chem. (URL: [Link])

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A Comparative Analysis of the Antimicrobial Properties of Propanolamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the versatile chemical scaffold of propanolamines has emerged as a promising area of investigation. These amino alcohols, characterized by a propyl chain bearing both hydroxyl and amino functional groups, offer a rich playground for synthetic modification, leading to a diverse array of derivatives with significant antimicrobial potential. This guide provides a comprehensive comparative analysis of the antimicrobial properties of various propanolamines, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Introduction to Propanolamines: A Scaffold for Antimicrobial Innovation

Propanolamines are a class of organic compounds that include simple structures like 2-amino-1-propanol, 3-amino-1-propanol, and isopropanolamine, as well as their more complex derivatives. While the parent compounds are widely used in various industrial applications, it is their synthetic derivatives that have garnered significant attention in the field of antimicrobial research. The presence of both an amino and a hydroxyl group provides key sites for chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen-bonding capacity, which are critical for antimicrobial activity.

Comparative Antimicrobial Efficacy: From Parent Scaffolds to Potent Derivatives

A critical aspect of drug development is understanding how structural modifications impact biological activity. While specific minimum inhibitory concentration (MIC) data for the parent propanolamines (2-amino-1-propanol, 3-amino-1-propanol, and isopropanolamine) is not extensively reported in publicly available literature, the focus of current research on their derivatives suggests that the parent molecules likely possess modest antimicrobial activity. The true potential of the propanolamine scaffold is unlocked through synthetic derivatization.

Antibacterial Properties

Research has demonstrated that specific derivatives of propanolamines exhibit potent activity, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.

A notable class of derivatives are the 1,3-bis(aryloxy)propan-2-amines . Studies have shown these compounds to have MIC values in the low microgram per milliliter range against various Gram-positive pathogens.[1] For instance, certain compounds within this class have demonstrated significant efficacy against Streptococcus pyogenes, Enterococcus faecalis, and S. aureus, with some exhibiting bactericidal rather than just bacteriostatic effects, as indicated by their minimum bactericidal concentration (MBC) values being close to their MICs.[1]

Another promising group includes propanolamine-containing 1,4-benzoxazin-3-ones . These derivatives have shown good antibacterial activity against phytopathogenic bacteria.

The table below summarizes the antibacterial activity of selected propanolamine derivatives from a key study, highlighting their efficacy against various bacterial strains.

Compound ClassDerivative ExampleTest OrganismMIC (µg/mL)
1,3-bis(aryloxy)propan-2-aminesCPD20S. pyogenes2.5[1]
S. aureus2.5[1]
E. faecalis5[1]
CPD22S. pyogenes2.5[1]
S. aureus5[1]
E. faecalis5[1]
CPD18S. aureus10[1]
CPD21S. pyogenes10[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of selected 1,3-bis(aryloxy)propan-2-amine derivatives against Gram-positive bacteria.[1]

Antifungal Properties

The antifungal potential of propanolamine derivatives is also an active area of research. Studies on aromatic esters of propanolamine analogs have revealed significant activity against pathogenic fungi.[2] For example, the o-chlorophenyl ester of a cyclic propanolamine analog showed pronounced activity against three pathogenic fungi at approximately 10 ppm.[2] Furthermore, recent investigations into isopropanolamine derivatives have identified compounds with potent antifungal properties, with some showing significantly greater potency against fungi like Fusarium graminearum and Monilinia fructicola than commercial fungicides.

Structure-Activity Relationships: Decoding Antimicrobial Potency

The antimicrobial efficacy of propanolamines is intricately linked to their chemical structure. Several key principles of structure-activity relationships (SAR) have emerged from comparative studies:

  • Lipophilicity and Aromaticity: The introduction of aromatic and lipophilic moieties, such as aryloxy groups, significantly enhances antimicrobial activity.[1] This is a common theme in antimicrobial drug design, as increased lipophilicity can facilitate the compound's interaction with and penetration of the lipid-rich bacterial cell membrane.[3]

  • Cyclic Structures: Comparative studies have shown that cyclic propanolamine derivatives can exhibit approximately twice the antimicrobial activity of their open-chain counterparts.[2] This may be due to a more rigid conformation that favors interaction with the microbial target.

  • The Role of the Amino and Hydroxyl Groups: The amino and hydroxyl groups are not just handles for derivatization; they are crucial for the molecule's intrinsic activity. These groups can participate in hydrogen bonding interactions with microbial targets, a key factor in the antimicrobial action of many compounds.[3]

  • Stereochemistry: The stereochemical configuration of propanolamine derivatives can critically influence their biological activity, leading to differential antifungal effects between chiral molecules.

Mechanisms of Antimicrobial Action: How Propanolamines Inhibit Microbial Growth

The precise mechanisms of action for all propanolamine derivatives are not fully elucidated and can vary between different classes of compounds. However, based on their chemical nature as amino alcohols and experimental observations, several plausible mechanisms can be proposed.

A primary proposed mechanism for many antimicrobial agents, including alcohols, is the disruption of the cell membrane .[4] The lipophilic portions of the propanolamine derivatives can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential cellular components and ultimately, cell death.[4] This is supported by the general observation that increased lipophilicity often correlates with higher antimicrobial potency.

For some derivatives, more specific intracellular targets have been suggested. For example, computational docking studies of 1,3-bis(aryloxy)propan-2-amines suggest potential interactions with key bacterial proteins such as the cell division protein FtsZ and the enoyl-[acyl-carrier-protein] reductase FabI.

The general mechanisms of action for alcohols often involve the denaturation of proteins and lipids .[4] The propanolamine scaffold, possessing a hydroxyl group, likely shares this characteristic, contributing to its antimicrobial effect.

Below is a diagram illustrating a proposed mechanism of action for lipophilic propanolamine derivatives involving cell membrane disruption.

G cluster_membrane Bacterial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Propanolamine Lipophilic Propanolamine Derivative Interaction Intercalation into Lipid Bilayer Propanolamine->Interaction Hydrophobic Interactions Disruption Membrane Disruption Interaction->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of membrane disruption by lipophilic propanolamine derivatives.

Experimental Protocols: Quantifying Antimicrobial Efficacy

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research, providing a quantitative measure of a compound's potency. The broth microdilution method is a widely accepted and accurate technique for this purpose.

Protocol for Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of a propanolamine derivative against a bacterial strain.

Materials:

  • Test propanolamine compound

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test propanolamine in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well to ensure equal volumes.

  • Inoculum Preparation: a. Adjust the turbidity of the bacterial culture with sterile broth or saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. b. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well which should only contain broth). This will bring the final volume in each well to 200 µL and further dilute the compound concentrations by half.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum, but no test compound.

    • Negative (Sterility) Control: A well containing only sterile broth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. b. Results can also be read using a plate reader by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth to a level comparable to the negative control.

The following diagram illustrates the workflow for the broth microdilution assay.

G start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (18-24h at 37°C) inoculate->incubate read_results Read MIC (Visually or with Plate Reader) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Conclusion and Future Directions

Propanolamines represent a versatile and promising scaffold for the development of novel antimicrobial agents. Through targeted synthetic modifications, researchers have been able to generate derivatives with potent antibacterial and antifungal activities. The key to their efficacy appears to lie in the optimization of their physicochemical properties, particularly lipophilicity, which facilitates interaction with and disruption of microbial cell membranes.

Future research in this area should focus on several key aspects:

  • Broadening the Antimicrobial Spectrum: While many derivatives show excellent activity against Gram-positive bacteria, further modifications are needed to enhance their efficacy against challenging Gram-negative pathogens.

  • Elucidating Mechanisms of Action: A deeper understanding of the specific molecular targets and mechanisms of action will enable more rational drug design and help to anticipate and overcome potential resistance mechanisms.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified in vitro must be rigorously evaluated in vivo to assess their therapeutic potential and safety profiles.

By continuing to explore the rich chemical space of propanolamines, the scientific community can hope to uncover new and effective weapons in the ongoing battle against infectious diseases.

References

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A Comparative Environmental Risk Profile: 1-Diethylamino-2-propanol vs. Key Alkanolamine Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Greener Amines in Research and Development

1-Diethylamino-2-propanol (DEAP) and its structural analogues are versatile amino alcohols utilized across various sectors, including pharmaceuticals, as catalysts in polyurethane foam production, and as corrosion inhibitors. For researchers and drug development professionals, such molecules are often indispensable as intermediates or pH modifiers. However, increasing regulatory scrutiny and a collective drive towards sustainable chemistry necessitate a thorough evaluation of their environmental footprint. The selection of a reagent should no longer be based solely on reaction efficiency or cost, but must also consider its lifecycle impact, from synthesis to disposal.

This guide provides an objective, data-driven comparison of the environmental impact of this compound against three common alternatives: 1-Dimethylamino-2-propanol (DMAP), 2-(Dimethylamino)ethanol (DMAE), and N-Methyldiethanolamine (MDEA). By synthesizing data from regulatory databases and standardized ecotoxicological studies, this document aims to equip scientists with the critical information needed to make more environmentally conscious decisions in their work. We will dissect key environmental endpoints—biodegradability and aquatic toxicity—grounded in internationally recognized testing protocols to ensure scientific integrity and comparability.

Framework for Environmental Impact Evaluation

To ensure a robust and self-validating comparison, our analysis is anchored to standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines are the global standard for regulatory assessment of chemical safety, providing a common language and methodology for evaluating environmental risk.

Assessing Persistence: Ready Biodegradability (OECD 301F)

A substance's persistence is a critical factor in its environmental risk profile. Persistent chemicals can accumulate, travel long distances, and exert toxic effects over extended periods. The OECD 301 series of tests serves as a stringent screen for "ready biodegradability." A pass in these tests indicates that the substance will undergo rapid and ultimate degradation in a variety of aerobic environments.

We will focus on the OECD 301F (Manometric Respirometry) Test , a preferred method for its versatility with soluble and insoluble substances.[1][2]

Experimental Protocol: OECD 301F - Manometric Respirometry Test

  • Preparation: A defined volume of inoculated mineral medium is prepared. The microbial inoculum is typically activated sludge from a domestic wastewater treatment plant, which has been pre-conditioned.

  • Test Substance Addition: The test chemical is added as the sole nominal source of organic carbon, typically at a concentration of 100 mg/L.[3]

  • Incubation: The solution is placed in a sealed flask connected to a respirometer, which measures oxygen consumption. The flask is incubated at a constant temperature (typically 22±1°C) in the dark for 28 days.[3][4]

  • Oxygen Measurement: The consumption of oxygen is determined by measuring the pressure change within the sealed apparatus. This uptake is corrected for any oxygen consumed by a parallel blank control (inoculum only).[4]

  • Calculation: The amount of oxygen consumed is expressed as a percentage of the Theoretical Oxygen Demand (ThOD), which is the calculated total amount of oxygen required to completely oxidize the chemical.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches 60% degradation within a 10-day window . The 10-day window begins when 10% biodegradation is first reached.[5]

Failure to meet these criteria leads to the classification of the substance as not readily biodegradable, suggesting it may be more persistent in the environment.

Diagram: Workflow for Biodegradability Assessment (OECD 301F)

cluster_prep Preparation Phase cluster_exp Experimental Phase (28 Days) cluster_analysis Data Analysis & Interpretation prep_medium Prepare Mineral Medium add_chem Add Test Chemical (100 mg/L) prep_medium->add_chem prep_inoculum Acquire & Condition Activated Sludge Inoculum prep_inoculum->add_chem calc_thod Calculate Theoretical Oxygen Demand (ThOD) calc_biodeg Calculate % Biodegradation (%ThOD) calc_thod->calc_biodeg setup_flasks Set up Test, Control & Reference Flasks add_chem->setup_flasks incubate Incubate at 22°C in Respirometer setup_flasks->incubate measure_o2 Measure O2 Consumption (Corrected for Blank) incubate->measure_o2 measure_o2->calc_biodeg eval_pass Evaluate Pass Criteria (>60% in 10d window) calc_biodeg->eval_pass classify Classify as 'Readily' or 'Not Readily' Biodegradable eval_pass->classify

Caption: Standardized workflow for the OECD 301F ready biodegradability test.

Assessing Ecotoxicity: Acute Immobilisation in Daphnia sp. (OECD 202)

Aquatic toxicity is a cornerstone of environmental risk assessment, indicating the potential for immediate harm to ecosystems upon release. The acute immobilisation test using Daphnia magna, a small freshwater crustacean, is a standard and sensitive indicator of ecotoxicity.[6][7]

Experimental Protocol: OECD 202 - Daphnia sp., Acute Immobilisation Test

  • Test Organisms: Juvenile daphnids (<24 hours old) are used for the test.[8][9]

  • Exposure: The daphnids are exposed to at least five concentrations of the test substance, typically in a geometric series, for a period of 48 hours.[10] A control group with no test substance is run in parallel.[6]

  • Observation: Immobilisation is recorded at 24 and 48 hours. An individual is considered immobilised if it cannot swim within 15 seconds after gentle agitation of the test vessel.[6]

  • Endpoint Calculation: The primary endpoint is the EC50 (Median Effective Concentration) at 48 hours. This is the concentration of the substance estimated to immobilise 50% of the daphnids.[10] A lower EC50 value indicates higher toxicity.

Comparative Environmental Profile

The following sections present the available data for this compound and its alternatives, structured by the key environmental endpoints.

Biodegradability

The ability of a substance to be readily broken down by microorganisms is paramount for preventing its accumulation in the environment. The data reveals significant differences between the selected alkanolamines.

SubstanceCAS No.Biodegradability ResultClassificationSource(s)
1-Dimethylamino-2-propanol (DMAP) 108-16-7> 70% elimination (OECD 302B)Inherently Biodegradable[11]
N-Methyldiethanolamine (MDEA) 105-59-9Did not biodegrade in 28 days, but >96% after 40 days.Inherently Biodegradable[12][13]
2-(Dimethylamino)ethanol (DMAE) 108-01-0Degrades "fairly rapidly"Data suggests biodegradability[14]
2-(Diethylamino)ethanol 100-37-895% after 22 days (OECD 301A), 10-day window metReadily Biodegradable[15]

Interpretation: Of the compounds with clear data, 2-(Diethylamino)ethanol stands out as readily biodegradable, passing the stringent OECD 301 criteria.[15] In contrast, both 1-Dimethylamino-2-propanol and MDEA are classified as inherently biodegradable.[11][13] This is a crucial distinction; while they can be broken down by microorganisms, the rate is not rapid enough to meet the "ready" classification, suggesting a higher potential for persistence after release.[12] The degradation of MDEA, in particular, is slow to initiate.[12]

Acute Aquatic Toxicity

The potential for immediate harm to aquatic ecosystems is evaluated by the acute toxicity to Daphnia magna.

SubstanceCAS No.Test OrganismEndpoint (48h EC50)Toxicity ClassificationSource(s)
1-Dimethylamino-2-propanol (DMAP) 108-16-7Daphnia79 mg/LHarmful to aquatic life[11]
N-Methyldiethanolamine (MDEA) 105-59-9Aquatic InvertebratesNot toxicLow toxicity[13]
2-(Dimethylamino)ethanol (DMAE) 108-01-0Daphnia magnaData indicates moderate toxicityModerately Toxic[14]
2-(Diethylamino)ethanol 100-37-8Daphnia magna165 mg/LLow to moderate toxicity[16]

Interpretation: There are clear differences in aquatic toxicity. N-Methyldiethanolamine (MDEA) exhibits the most favorable profile, being classified as not toxic to aquatic invertebrates.[13] 1-Dimethylamino-2-propanol (DMAP) is demonstrably harmful, with an EC50 of 79 mg/L.[11] The diethyl and dimethyl ethanolamine variants fall into a low-to-moderate toxicity range. This data is critical for assessing the risk of accidental spills or releases into waterways.

Synthesis and Decision-Making Framework

The selection of a less hazardous chemical is a multi-faceted decision that requires balancing different environmental endpoints. No single substance in this comparison is perfect; each presents a trade-off between persistence and toxicity.

  • This compound (DEAP) and 1-Dimethylamino-2-propanol (DMAP): These substances are classified as flammable and corrosive, causing severe skin and eye damage.[11][17] DMAP is confirmed to be harmful to aquatic life.[11] Their strong hazard profile, combined with a lack of "ready" biodegradability, positions them as less environmentally favorable options where alternatives exist.

  • N-Methyldiethanolamine (MDEA): This alternative presents a compelling case from a toxicity standpoint, with low aquatic toxicity and low potential for bioaccumulation.[13] However, its key drawback is its slow biodegradation rate, failing the "ready" criteria.[12] In scenarios where containment is assured and wastewater treatment is robust and designed for slow-degrading chemicals, MDEA could be a suitable choice.

  • 2-(Diethylamino)ethanol: This compound shows the best biodegradability profile, meeting the "readily biodegradable" standard.[15] Its aquatic toxicity is moderate. This profile makes it a strong candidate for applications where rapid environmental breakdown is the highest priority.

Diagram: Decision Framework for Selecting a Greener Alkanolamine

cluster_assessment Environmental Risk Assessment cluster_decision Decision & Justification start Begin Selection Process check_biodeg Evaluate Biodegradability (OECD 301) start->check_biodeg check_toxicity Evaluate Aquatic Toxicity (OECD 202 - EC50) check_biodeg->check_toxicity Is it 'Readily' Biodegradable? check_biodeg->check_toxicity No (Inherently) check_biodeg->check_toxicity Yes check_hazard Evaluate Physical Hazards (e.g., Corrosivity H314) check_toxicity->check_hazard Is EC50 High (Low Toxicity)? select_deae Select 2-(Diethylamino)ethanol (Readily Biodegradable, Mod. Toxicity) check_toxicity->select_deae Is EC50 Acceptable? (Yes) avoid Avoid/Substitute (High Toxicity or Hazard) check_toxicity->avoid No (Low EC50, High Toxicity) check_toxicity->avoid Is EC50 Acceptable? (No) select_mdea Select MDEA (Low Toxicity, Slower Biodegradation) check_hazard->select_mdea Yes (Low Hazard) check_hazard->avoid No (Corrosive/ Flammable)

Caption: A simplified logic flow for choosing an alkanolamine based on key environmental data.

Conclusion

This guide demonstrates that significant differences exist in the environmental profiles of structurally similar alkanolamines. While a complete life cycle assessment (LCA) would provide the most holistic view, the analysis of standardized biodegradability and ecotoxicity data offers a robust framework for immediate, informed decision-making.

Based on the available data, N-Methyldiethanolamine (MDEA) and 2-(Diethylamino)ethanol emerge as potentially more sustainable alternatives to this compound and 1-Dimethylamino-2-propanol, albeit for different reasons. The former offers a superior aquatic toxicity profile, while the latter provides the assurance of rapid and complete biodegradation.

The ultimate choice depends on the specific application and the environmental risk that is prioritized. For researchers and drug development professionals, the causality is clear: integrating these environmental endpoints into the early stages of chemical selection not only aligns with the principles of green chemistry but also mitigates regulatory, safety, and reputational risks in the long term. We strongly recommend consulting the full Safety Data Sheets (SDS) and regulatory information for any chemical before use.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Diethylamino-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these is 1-Diethylamino-2-propanol, a substituted alkanolamine with significant utility. However, its safe and effective use is contingent upon a thorough understanding of its hazard profile and the meticulous implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural, step-by-step framework for the safe handling of this compound. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your safety and the integrity of your research.

Understanding the Hazards: Why Specific PPE is Crucial

This compound is classified as a flammable liquid and vapor.[1][2] It is also known to cause skin irritation and serious eye irritation or damage.[2] Inhalation may lead to respiratory tract irritation. The causality behind our PPE recommendations is directly linked to these identified risks. Our primary objective is to create effective barriers against the routes of exposure: dermal (skin), ocular (eyes), and inhalation.

HazardRoute of ExposureConsequenceRequired PPE
Flammable Liquid & Vapor Inhalation, Skin/Eye ContactFire, ExplosionUse in a well-ventilated area away from ignition sources. Wear flame-retardant lab coat.
Skin Corrosion/Irritation DermalChemical burns, dermatitisChemical-resistant gloves, protective clothing (lab coat, apron).
Serious Eye Damage/Irritation OcularChemical conjunctivitis, corneal damageChemical safety goggles and/or face shield.
Respiratory Tract Irritation InhalationIrritation of the respiratory systemUse in a chemical fume hood. Respirator may be required for certain procedures.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is paramount for minimizing risk. The following workflow is designed to be a self-validating system, ensuring safety at each stage of handling this compound.

Pre-Handling Checklist:
  • Information Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[1][2]

  • Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3]

  • PPE Inspection: Inspect all required PPE for signs of damage or degradation. Ensure gloves are of the appropriate material and thickness.

Donning PPE: A Deliberate Sequence

The order in which PPE is donned is critical to prevent cross-contamination.

PPE_Donning_Sequence cluster_prep Preparation cluster_face Face & Respiratory Protection cluster_hands Hand Protection Lab_Coat 1. Lab Coat (fully buttoned) Respirator 2. Respirator (if required by assessment) Lab_Coat->Respirator Goggles 3. Safety Goggles / Face Shield Respirator->Goggles Gloves 4. Gloves (over cuffs of lab coat) Goggles->Gloves PPE_Doffing_Sequence cluster_hands Hand Protection cluster_face Face & Respiratory Protection cluster_prep Final Steps Gloves 1. Gloves (peel away from body) Goggles 2. Safety Goggles / Face Shield Gloves->Goggles Respirator 3. Respirator (if worn) Goggles->Respirator Lab_Coat 4. Lab Coat (roll inside out) Respirator->Lab_Coat Wash_Hands 5. Wash Hands Thoroughly Lab_Coat->Wash_Hands

PPE Doffing Sequence

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and kept tightly closed. [1][2]* Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must be disposed of as hazardous solid waste. Place these items in a designated, labeled waste bag or container.

  • Empty Containers: Empty containers may retain product residue and vapors and should be handled as hazardous waste. Do not rinse them into the sink.

Disposal Procedure:
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following their specific procedures.

Never dispose of this compound down the drain or in the regular trash. By adhering to these detailed operational and disposal plans, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • 1-(Diethylamino)-2-propanol | CAS#:4402-32-8 | Chemsrc. (n.d.). Retrieved from [Link]

  • (S)-(+)-1-Dimethylamino-2-propanol | C5H13NO | CID 6950248 - PubChem. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.